carbonic acid;guanidine
Description
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Properties
IUPAC Name |
carbonic acid;guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSRVXJGTIRNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924671 | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
593-85-1, 124-46-9 | |
| Record name | Diguanidinium carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=593-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | GUANIDINE CARBONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Interaction Mechanism of Carbonic Acid and Guanidine
Abstract
The interaction between carbonic acid, a transient yet pivotal species in chemistry and biology, and guanidine, one of the strongest organic superbases, represents a fundamental acid-base reaction with significant implications in carbon capture technologies, biological processes, and organic synthesis. This technical guide provides a comprehensive exploration of the core mechanisms governing this interaction. We will delve into the underlying principles of guanidine's basicity and carbonic acid's acidity, dissect the primary reaction pathways—bicarbonate and carbamate formation—and analyze the thermodynamics and kinetics that dictate the process. Furthermore, this guide details established experimental and computational methodologies for investigating this interaction, offering researchers, scientists, and drug development professionals a thorough understanding of the causality behind experimental choices and a framework for future investigations.
Introduction: The Key Players
Guanidine: A Nitrogenous Superbase
Guanidine [CH₅N₃] is a planar, nitrogen-rich organic compound characterized by a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms. Its remarkable basicity (the pKa of its conjugate acid, the guanidinium ion, is approximately 13.6) stems from the exceptional stability of the protonated form.[1] Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating a highly stable, symmetric guanidinium cation.[2][3] This inherent stability makes guanidine a powerful proton acceptor.
Carbonic Acid: A Fleeting but Potent Acid
Carbonic acid [H₂CO₃] is a weak dibasic acid formed from the hydration of carbon dioxide (CO₂). While notoriously unstable in its free form, readily decomposing back to CO₂ and water, it serves as a crucial intermediate in numerous chemical and biological systems.[4] Its acidity, though modest, is sufficient to engage in proton transfer reactions with strong bases. In the context of this guide, the interaction is often initiated by the reaction of guanidine with CO₂ in an aqueous environment, where carbonic acid is formed in situ.
The Core Interaction: Mechanistic Pathways
The interaction between guanidine and carbonic acid (or its precursor, aqueous CO₂) is not monolithic. It can proceed via two primary, often competing, pathways, the prevalence of which is dictated by factors such as the solvent system, the specific structure of the guanidine derivative, and the reaction conditions.
The Bicarbonate Pathway: A Classic Acid-Base Reaction
In the presence of water, the predominant mechanism is a direct acid-base reaction. This pathway can be conceptualized in the following steps:
-
Hydration of CO₂: Carbon dioxide dissolves in water and undergoes hydration to form carbonic acid. This is often the rate-limiting step.
-
Proton Transfer: The highly basic guanidine abstracts a proton from carbonic acid. This is an extremely rapid, almost barrierless process.[4]
-
Formation of a Stable Ion Pair: The reaction yields a stable guanidinium cation and a bicarbonate anion (HCO₃⁻). These ions are held together by strong electrostatic interactions and a network of hydrogen bonds.
This bicarbonate pathway is particularly favored in aqueous solutions and with unsubstituted guanidine.[5][6][7] The formation of guanidinium bicarbonate can be so favorable that, under certain conditions, it precipitates from the solution as a crystalline salt.[8]
Figure 1: The Bicarbonate Pathway.
The Carbamate Pathway: Nucleophilic Attack on CO₂
Alternatively, a nitrogen atom of the guanidine can act as a nucleophile and directly attack the electrophilic carbon of the CO₂ molecule. This pathway is more analogous to the reaction of amines with CO₂.
-
Nucleophilic Attack: One of the amino groups of guanidine attacks the carbon atom of CO₂.
-
Zwitterion Formation: This leads to the formation of a zwitterionic adduct, which is a type of carbamate.[9]
-
Stabilization: This zwitterion can be stabilized by intramolecular hydrogen bonds or by interactions with other guanidine molecules.
This pathway is more likely to occur with sterically hindered or cyclic guanidines and in non-polar, aprotic solvents where the formation of carbonic acid is disfavored.[10][11] Some studies suggest that clusters of guanidine and CO₂ molecules can cooperatively form these covalent adducts.[9]
Figure 2: The Carbamate Pathway.
Thermodynamic and Kinetic Considerations
The interaction of guanidine with CO₂ is a thermodynamically favorable and reversible process. The overall reaction is exothermic. In the context of CO₂ capture, the captured CO₂ can be released by heating the system, typically between 80-120°C, which regenerates the guanidine sorbent.[5][8]
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of these pathways. For instance, the formation of the guanidinium-bicarbonate ion pair is a kinetically feasible process at room temperature.[5] While the formation of the carbamate adduct may have a lower activation barrier in some cases, the bicarbonate product is often the more thermodynamically stable species, especially in the presence of water.
Table 1: Comparative Energetics of Guanidine-CO₂ Interaction Pathways
| Pathway | Key Intermediate/Product | Thermodynamic Stability | Kinetic Favorability | Influencing Factors |
| Bicarbonate | Guanidinium-Bicarbonate Ion Pair | Generally High | Rapid Proton Transfer | Aqueous environment, presence of proton donors |
| Carbamate | Zwitterionic Adduct | Variable, depends on structure | Can be very fast | Aprotic solvents, sterically hindered guanidines |
Methodologies for Studying the Interaction
A multi-faceted approach, combining both experimental and computational techniques, is essential for a comprehensive understanding of the guanidine-carbonic acid interaction.
Experimental Protocols
4.1.1 Spectroscopic Analysis
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful technique for observing the formation of CO₂-guanidine complexes in solution in real-time.[11] The appearance of characteristic vibrational bands for bicarbonate (around 1640 cm⁻¹) and carbamate species allows for the identification of the reaction pathway.
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Obtain a background spectrum of the solvent (e.g., THF, acetonitrile).
-
Introduce a solution of the guanidine compound into the ATR cell and record its spectrum.
-
Bubble CO₂ gas through the solution while continuously recording spectra.
-
Monitor the appearance and growth of new peaks in the carbonyl stretching region (1600-1700 cm⁻¹) to identify bicarbonate or carbamate formation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final products of the reaction. The chemical shifts of the protons on the guanidinium cation and the carbon of the bicarbonate or carbamate are distinct and can be used for structural elucidation and quantification.
4.1.2 Thermodynamic and Kinetic Measurements
-
Isothermal Titration Calorimetry (ITC): ITC can be employed to directly measure the enthalpy of the binding interaction between guanidine and CO₂ (or a stable carbonate/bicarbonate source), providing key thermodynamic parameters such as the binding constant (Kₐ) and the reaction enthalpy (ΔH).
-
Stopped-Flow Kinetics: For rapid reactions, a stopped-flow apparatus coupled with a spectrophotometer can be used to measure the initial rates of CO₂ absorption into a guanidine solution. This allows for the determination of the reaction order and rate constants.
Figure 3: Experimental workflow for studying the guanidine-CO₂ interaction.
Computational Methodologies
-
Density Functional Theory (DFT): DFT calculations are invaluable for mapping the potential energy surface of the reaction. They can be used to determine the structures of reactants, transition states, and products, as well as to calculate reaction energies and activation barriers.[5][9] This provides deep insight into the feasibility of different mechanistic pathways.
-
Molecular Dynamics (MD) Simulations: MD simulations, particularly those using reactive force fields (ReaxFF), can model the dynamic process of CO₂ diffusion and reaction within a guanidine-based medium.[10] These simulations can reveal complex transport mechanisms, such as the "hopping" of bicarbonate ions between protonated guanidine molecules, which can enhance the overall efficiency of CO₂ capture.[10]
Implications and Future Directions
The robust and reversible interaction between guanidine and carbonic acid is the cornerstone of emerging CO₂ capture technologies. Guanidine-based solvents and materials offer a promising alternative to traditional amine-based systems, potentially requiring less energy for regeneration.[5][6]
In the realm of drug development, understanding the interaction of the guanidinium group with carboxylate-containing molecules is critical, as the guanidinium group of arginine is frequently involved in molecular recognition at the active sites of enzymes.[12][13] The principles governing the interaction with bicarbonate, a small carboxylate-containing ion, can inform the design of potent enzyme inhibitors.
Future research will likely focus on the design of novel guanidine derivatives with tailored properties for specific applications, such as enhanced CO₂ capacity, faster kinetics, and lower regeneration energies. A continued synergy between advanced computational modeling and targeted experimental validation will be paramount in achieving these goals.
References
- Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC - NIH. (n.d.).
- Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - RSC Publishing. (n.d.).
- Observation of guanidine–carbon dioxide complexation in solution and its role in the reaction of carbon dioxide and propargylamines - RSC Publishing. (n.d.).
- Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Publishing. (2024, April 29).
- Carbon Capture via Crystallization with a Guanidine Ligand - INFO - Oak Ridge National Laboratory. (2019, January 31).
- Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases Elliott, T - Helda - University of Helsinki. (2024, June 5).
- Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design | The Journal of Physical Chemistry B - ACS Publications. (2019, October 9).
- Reaction mechanism of guanidine with CO2 | Download Scientific Diagram - ResearchGate. (n.d.).
- Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed. (2019, November 7).
- Observation of guanidine-carbon dioxide complexation in solution and its role in reaction of carbon dioxide and propargylamines. (2014, April 14).
- Guanidinium bicarbonate - Sciencemadness Wiki. (2025, October 13).
- Cooperative CO2 Absorption Isotherms from a Bifunctional Guanidine and Bifunctional Alcohol | ACS Central Science - ACS Publications. (2017, December 6).
- Characterization of guanidine carboxylases - ResearchGate. (n.d.).
- A guanidine-degrading enzyme controls genomic stability of ethylene-producing cyanobacteria - PMC - NIH. (n.d.).
- GUANIDINE CARBONATE - Ataman Kimya. (n.d.).
- Substrate specificity of the two urea/guanidine carboxylase enzymes... - ResearchGate. (n.d.).
- Guanidine carbonate synthesis - ChemicalBook. (n.d.).
- Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem - NIH. (n.d.).
- Guanidinium carbonate - Sciencemadness Wiki. (2019, June 23).
- CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed. (2017, January 19).
- Preparation of guanidine carbonate - PrepChem.com. (n.d.).
- Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction - Western CEDAR. (n.d.).
- Consequences of Proton Transfer in Guanidine | Request PDF - ResearchGate. (n.d.).
- Carbonic acid-guanidine (1:2) | CAS#:593-85-1 | Chemsrc. (2025, August 23).
- Protonation of Guanidine - Chemistry Stack Exchange. (2014, June 13).
- Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - NIH. (n.d.).
- Guanidine carbonate salt 99% - Sigma-Aldrich. (n.d.).
- Guanidine - Wikipedia. (n.d.).
- Reaction Mechanism for Direct Proton Transfer from Carbonic Acid to a Strong Base in Aqueous Solution I - PubMed Central. (n.d.).
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reaction Mechanism for Direct Proton Transfer from Carbonic Acid to a Strong Base in Aqueous Solution I: Acid and Base Coordinate and Charge Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00022F [pubs.rsc.org]
- 6. info.ornl.gov [info.ornl.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Observation of guanidine–carbon dioxide complexation in solution and its role in the reaction of carbon dioxide and propargylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Guanidinium Bicarbonate
An In-depth Technical Guide to the Theoretical Studies of Guanidinium Bicarbonate Formation
This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the formation mechanism of guanidinium bicarbonate. Intended for researchers, chemists, and drug development professionals, this document synthesizes key findings from quantum mechanics and molecular dynamics simulations, offering a molecular-level understanding of this critical reaction.
Guanidinium bicarbonate, the salt formed from the strong organic base guanidine and the weak acid carbonic acid, is a compound of significant interest, particularly in the context of carbon capture technologies.[1][2] Guanidine and its derivatives have been identified as promising adsorbents for CO2, owing to their ability to chemically bind with the gas.[1][3] Understanding the fundamental mechanism of this reaction is paramount for the rational design of more efficient CO2 capture systems and for controlling crystallization processes.[2][4]
Theoretical studies, leveraging the power of computational chemistry, provide unparalleled insight into the transient species, reaction pathways, and energetic landscapes that govern the formation of guanidinium bicarbonate. These in-silico experiments allow us to visualize molecular interactions at an atomic resolution that is often inaccessible through experimental techniques alone.
The Fundamental Guanidine-CO2 Interaction
The journey to guanidinium bicarbonate begins with the initial interaction between a guanidine (G) molecule and carbon dioxide. Theoretical investigations, primarily using Density Functional Theory (DFT), have characterized this interaction as a two-stage process: an initial weak, non-covalent association followed by the formation of a more stable, covalent bond.
Initially, CO2 and guanidine form a non-covalent complex (G···CO2), stabilized by weak intermolecular forces. High-level calculations place the interaction energy (ΔE) for this complex at approximately -5.5 to -5.7 kcal/mol, with a characteristic nitrogen-carbon (N···C) distance of about 2.69 Å.[1]
However, the presence of additional guanidine molecules triggers a cooperative effect, leading to the formation of a much stronger, covalent N-C bond and a zwitterionic (G+)-(CO2-) species. This process is highly exergonic. For instance, DFT studies at the M06-2X/6-311++G** level show that as guanidine-CO2 units form cyclic clusters, the interaction energy increases dramatically. In a cyclic cluster of eight units, (G–CO2)8, the interaction energy per unit reaches -27.5 kcal/mol, and the N-C bond distance shortens to 1.444 Å, which is characteristic of a covalent bond.[1] This zwitterionic character is stabilized by strong intermolecular hydrogen bonds between the oxygen atoms of the CO2 moiety and the amine hydrogens of neighboring guanidine molecules.[1]
Table 1: Calculated Interaction Energies and Key Geometries for Guanidine-CO2 Complexes
| System | Computational Method | N-C Distance (Å) | Interaction Energy (ΔE) (kcal/mol) | Reference |
|---|---|---|---|---|
| G···CO2 | CCSD(T)/CBS | ~2.69 | -5.5 | [1] |
| G···CO2 | M06-2X/6-311++G** | 2.688 | -5.7 | [1] |
| (G–CO2)2 | M06-2X/6-311++G** | 1.479 | - | [1] |
| (G–CO2)8 | M06-2X/6-311++G** | 1.444 | -27.5 | [1] |
The Crucial Role of Water: The Bicarbonate Pathway
While the reaction of anhydrous guanidine with CO2 leads to a carbamate or zwitterionic adduct, the formation of guanidinium bicarbonate is intrinsically linked to the presence of water.[4][5] Water serves both as a reactant and as a catalyst, facilitating the proton transfer necessary to form the guanidinium cation and the bicarbonate anion.
The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack: The nitrogen atom of guanidine acts as a nucleophile, attacking the electrophilic carbon atom of CO2 to form the zwitterionic adduct discussed previously.
-
Hydration and Proton Transfer: A water molecule then interacts with the zwitterion. The basic guanidinium-like nitrogen abstracts a proton from water, forming the stable, resonance-stabilized guanidinium cation [C(NH2)3]+.
-
Bicarbonate Formation: The remaining hydroxide ion (OH-) attacks the carbon atom of the CO2 moiety, forming the bicarbonate anion (HCO3-).
This pathway is strongly favored in aqueous environments. Studies on substituted guanidines, such as 1,1,3,3-tetramethylguanidine (TMG), have shown a strong preference for the bicarbonate pathway over the alternative carbamate pathway.[5][6]
A Guide to Computational Methodologies
The theoretical investigation of this reaction relies heavily on two cornerstone techniques of computational chemistry: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.
Density Functional Theory (DFT) Protocol
DFT is a quantum mechanical method used to calculate the electronic structure of molecules, making it ideal for determining reaction energies, characterizing transition states, and predicting molecular geometries.
Expert Insight: The choice of functional and basis set is critical for obtaining accurate results. For systems involving non-covalent interactions and reaction barriers, hybrid meta-GGA functionals like M06-2X are often preferred for their balanced accuracy.[1][7] Pople-style basis sets, such as 6-311++G**, which include diffuse and polarization functions, are necessary to accurately describe the electron density of anions and the subtle interactions involved.[1]
Step-by-Step DFT Workflow for a Reaction Pathway:
-
Geometry Optimization of Reactants and Products:
-
Construct the initial 3D structures of individual molecules (guanidine, CO2, water, guanidinium, bicarbonate).
-
Perform a full geometry optimization to find the lowest energy conformation for each species. This is a prerequisite for calculating accurate reaction energies.
-
Confirm that the optimization has reached a true minimum by performing a frequency calculation; all vibrational frequencies should be real (positive).
-
-
Locating the Transition State (TS):
-
Construct an initial guess for the transition state structure based on the reaction mechanism (e.g., the point of simultaneous N-C bond formation and O-H bond breaking).
-
Use a TS search algorithm (e.g., Berny optimization with Opt=TS, or a synchronous transit-guided quasi-Newton method like QST2/QST3).
-
Verify the TS by performing a frequency calculation. A true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Starting from the verified TS structure, run an IRC calculation in both the forward and reverse directions.
-
This calculation maps the minimum energy path connecting the TS to the reactants and products, confirming that the identified TS is correct for the reaction of interest.
-
-
Single-Point Energy Refinement:
-
Using the optimized geometries from the previous steps, perform single-point energy calculations with a larger, more robust basis set or a higher level of theory to obtain more accurate electronic energies for all stationary points along the reaction path.
-
Molecular Dynamics (MD) Simulation Protocol
MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic processes of diffusion, solvation, and conformational changes. For reactive systems like this, a reactive force field (ReaxFF) is particularly powerful.
Expert Insight: Standard classical MD simulations use fixed-charge force fields and cannot model bond formation or breaking. ReaxFF, however, is a bond-order-dependent potential that can simulate chemical reactions dynamically.[5][6] This makes it an invaluable tool for studying reactive diffusion, where CO2 molecules react with guanidine carriers and the resulting ions move through the medium.[5]
Step-by-Step ReaxFF MD Workflow:
-
System Construction:
-
Define a simulation box with periodic boundary conditions.
-
Populate the box with the desired number of molecules (e.g., guanidine, water, and CO2) to achieve the target concentration and density. For example, a simulation might contain 200 TMG molecules, 1300 water molecules, and 70 CO2 molecules.[5][6]
-
-
Force Field Parameterization:
-
Ensure a validated ReaxFF parameter set is available that accurately describes all atoms, bonds, angles, and reactive interactions in the system. The force field's accuracy may be benchmarked against DFT calculations for key reaction pathways.[5]
-
-
Energy Minimization and Equilibration:
-
Perform an energy minimization of the initial system to remove any unfavorable steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 330 K) under the NVT (canonical) ensemble, allowing the system to relax.
-
Switch to the NPT (isothermal-isobaric) ensemble to equilibrate the system's density to the target pressure (e.g., 1 atm). Monitor properties like temperature, pressure, and potential energy until they stabilize.
-
-
Production Run:
-
Once the system is fully equilibrated, switch back to the NVT ensemble for the production run.
-
Run the simulation for a sufficient length of time (nanoseconds to microseconds) to capture the reactive events and diffusion phenomena of interest. Save the atomic coordinates (trajectory) at regular intervals.
-
-
Data Analysis:
-
Analyze the trajectory to identify reaction events and calculate key properties.
-
Mean Squared Displacement (MSD): Calculate the MSD of different species (CO2, bicarbonate, guanidinium) to determine their diffusion coefficients.
-
Radial Distribution Function (RDF): Calculate RDFs between key atom pairs (e.g., guanidine-N and CO2-C) to understand the solvation structure and interaction patterns.
-
Summary and Outlook
Theoretical studies have been instrumental in building a detailed, molecular-level picture of guanidinium bicarbonate formation. DFT calculations have quantified the energetics of the initial guanidine-CO2 interaction, highlighting a cooperative effect that leads to the formation of a stable zwitterionic adduct.[1] Dynamic simulations, particularly using reactive force fields, have shed light on the crucial role of water in facilitating the proton transfer that completes the reaction to form the final ionic products.[5][6]
The synergy between these computational methods provides a robust framework for understanding and predicting the behavior of guanidine-based CO2 capture systems. Future work in this field will likely focus on:
-
Investigating a wider range of substituted guanidines to computationally screen for candidates with optimal CO2 absorption thermodynamics and kinetics.
-
Modeling the crystallization and precipitation of guanidinium bicarbonate from solution, a critical step for practical capture and storage technologies.
-
Employing advanced multi-scale modeling techniques that bridge the gap from quantum mechanical interactions to macroscopic process simulations.
By continuing to refine these theoretical models, researchers can accelerate the design and optimization of next-generation materials for a more sustainable future.
References
-
Title: Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption Source: RSC Publishing URL: [Link]
-
Title: Guanidine-based biomimetic hydrides for carbon dioxide reduction Source: RSC Publishing URL: [Link]
-
Title: Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes Source: PMC - NIH URL: [Link]
-
Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: MDPI URL: [Link]
-
Title: Carbon Capture via Crystallization with a Guanidine Ligand Source: Oak Ridge National Laboratory URL: [Link]
-
Title: Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes Source: ACS Publications URL: [Link]
-
Title: Study of the carbon dioxide chemical fixation—activation by guanidines Source: Tetrahedron via ResearchGate URL: [Link]
-
Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: PubMed URL: [Link]
-
Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: Semantic Scholar URL: [Link]
-
Title: Guanidinium bicarbonate Source: Sciencemadness Wiki URL: [Link]
-
Title: Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture Source: ACS Publications URL: [Link]
-
Title: Guanidinium in aqueous solution studied by quantum mechanical charge field-molecular dynamics (QMCF-MD) Source: RSC Publishing URL: [Link]
-
Title: A Conductance Study of Guanidinium Chloride, Thiocyanate, Sulfate, and Carbonate in Dilute Aqueous Solutions: Ion-Association and Carbonate Hydrolysis Effects Source: ResearchGate URL: [Link]
-
Title: A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization Source: ResearchGate URL: [Link]
-
Title: Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin Source: RSC Publishing URL: [Link]
-
Title: Like-charge guanidinium pairing from molecular dynamics and ab initio calculations Source: PubMed URL: [Link]
-
Title: Guanidinium-based covalent organic framework membrane for single-acid recovery Source: PMC - NIH URL: [Link]
-
Title: Tricarbonate complex of hexavalent Am with guanidinium. Synthesis and structural characterization... Source: INIS-IAEA URL: [Link]
-
Title: Chemical Properties of Guanidine carbonate (CAS 593-85-1) Source: Cheméo URL: [Link]
-
Title: A conductance study of guanidinium chloride, thiocyanate, sulfate, and carbonate in dilute aqueous solutions: ion-association and carbonate hydrolysis effects Source: PubMed URL: [Link]
-
Title: Modeling Bicarbonate Formation in an Alkaline Solution with Multi-Level Quantum Mechanics/Molecular Dynamics Simulations Source: OSTI.GOV URL: [Link]
- Title: Recovery of solid guanidine carbonate Source: Google Patents URL
-
Title: The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds Source: ResearchGate URL: [Link]
-
Title: Guanidine carbonate Source: NIST WebBook URL: [Link]
Sources
- 1. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. info.ornl.gov [info.ornl.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Guanidine: A Nitrogenous Analogue of Carbonic Acid - A Technical Guide for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: Guanidine, with its unique electronic and structural properties, stands as a fascinating nitrogenous analog of carbonic acid. This technical guide provides an in-depth exploration of the core chemical principles of guanidine, its relationship with carbonic acid, and its profound implications in biological systems and drug discovery. We will delve into the fundamental aspects of its structure, reactivity, and synthesis, with a strong emphasis on the causality behind experimental choices and the implementation of self-validating protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.
The Fundamental Chemistry of Guanidine: More Than Just a Strong Base
Guanidine, with the chemical formula HNC(NH₂)₂, is a colorless, crystalline solid that exhibits exceptional basicity.[1] This high basicity is a cornerstone of its chemical identity and biological function. Unlike simple amines, the protonated form of guanidine, the guanidinium cation, is remarkably stable due to the delocalization of the positive charge across the three nitrogen atoms through resonance.[1][2] This resonance stabilization is a key factor that distinguishes guanidine from other organic bases.
The Guanidinium Cation: A Resonance-Stabilized Species
Upon protonation, the double bond in guanidine is no longer localized between the carbon and one nitrogen atom. Instead, the positive charge is shared equally among the three nitrogen atoms, resulting in three equivalent resonance structures. This delocalization of charge significantly stabilizes the cation, making guanidine a very strong base with a pKa of its conjugate acid around 13.6.[1][2]
Diagram: Resonance Structures of the Guanidinium Cation
Caption: Resonance delocalization of the positive charge in the guanidinium cation.
This inherent stability has profound consequences for its role in biological systems, particularly in the side chain of the amino acid arginine, where the guanidinium group is crucial for protein structure and function.[2]
Guanidine as a Nitrogen Analog of Carbonic Acid
Structurally, guanidine can be considered a nitrogen analog of carbonic acid (H₂CO₃). In this analogy, the carbonyl oxygen of carbonic acid is replaced by an imino nitrogen (=NH), and the two hydroxyl groups (-OH) are substituted with amino groups (-NH₂).[1]
Diagram: Structural Analogy between Carbonic Acid and Guanidine
Caption: The structural relationship between carbonic acid and its nitrogen analog, guanidine.
While structurally analogous, their chemical properties differ significantly, primarily due to the differences in electronegativity between oxygen and nitrogen and the resulting electronic effects.
A Comparative Analysis: Guanidine vs. Carbonic Acid
Understanding the similarities and differences between guanidine and carbonic acid is crucial for appreciating the unique chemical space that guanidine and its derivatives occupy.
Acidity and Basicity: A Tale of Two pKa's
The most striking difference lies in their acid-base properties. Guanidine is a strong base, readily accepting a proton to form the stable guanidinium cation.[1][2] In contrast, carbonic acid is a weak acid that readily donates a proton.[3] This disparity is quantitatively reflected in their respective pKa values.
| Compound | pKa | Reference |
| Guanidinium (conjugate acid of Guanidine) | ~13.6 | [1][2] |
| Carbonic Acid (first dissociation) | ~3.45 - 6.35 | [3][4][5] |
| Carbonic Acid (second dissociation) | ~10.33 | [3][6] |
Note: The pKa of carbonic acid can vary depending on whether it is measured in its anhydrous form or in aqueous solution where it exists in equilibrium with dissolved CO₂.[3][7]
The significantly higher pKa of the guanidinium ion compared to carbonic acid highlights the energetic favorability of protonation for guanidine, a direct consequence of the resonance stabilization of the resulting cation.
Structural and Electronic Properties
The geometry of the guanidinium cation is planar, with C-N bond lengths that are intermediate between single and double bonds, further evidence of resonance delocalization.[8][9][10] X-ray crystallography studies have revealed that the C-N bond lengths in the guanidinium ion are in the range of 1.32-1.38 Å.[9][10] In contrast, carbonic acid is a planar molecule with distinct C=O and C-O bond lengths.
Synthesis of Guanidine and Its Derivatives: A Practical Guide
The synthesis of guanidine and its derivatives is a cornerstone of medicinal chemistry and materials science. A variety of methods have been developed, each with its own advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the scale of the reaction, and the nature of the starting materials.
Classical and Modern Guanylation Reactions
Guanylation, the process of introducing a guanidine moiety, can be achieved through several key strategies.[11] Classically, this involves the reaction of an amine with a guanylating agent such as cyanamide or S-methylisothiourea.[6][12] More contemporary methods often employ protected guanidinylating reagents to control reactivity and improve yields.[1][13]
Diagram: General Scheme for Guanylation of an Amine
Caption: A simplified workflow for the synthesis of a protected guanidine derivative.
Experimental Protocol: Synthesis of a Boc-Protected Guanidine
This protocol details a common and reliable method for the synthesis of a protected guanidine derivative using N,N'-Di-Boc-thiourea and cyanuric chloride (TCT) as an activating agent.[1] The use of tert-butoxycarbonyl (Boc) protecting groups is advantageous as it allows for the controlled introduction of the guanidine functionality and subsequent deprotection under mild acidic conditions.[13]
Materials:
-
Primary amine
-
N,N'-Di-Boc-thiourea
-
Cyanuric chloride (TCT)
-
N-methylmorpholine (NMM)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Activation of Thiourea: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-thiourea (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add cyanuric chloride (TCT) (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. Causality: TCT acts as a mild and efficient activating agent for the thiourea, forming a reactive intermediate that is susceptible to nucleophilic attack by the amine. The low temperature is maintained to control the reactivity and prevent side reactions.
-
Amine Addition: To the activated mixture, add a solution of the primary amine (1.0 equivalent) in anhydrous THF dropwise. Subsequently, add N-methylmorpholine (NMM) (2.2 equivalents) and a catalytic amount of DMAP. Causality: NMM serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. DMAP acts as a nucleophilic catalyst to accelerate the reaction.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. Self-Validation: Regular monitoring of the reaction ensures that it goes to completion and allows for timely work-up, minimizing the formation of degradation products.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Causality: The aqueous work-up removes water-soluble byproducts and unreacted reagents.
-
Purification and Characterization (Self-Validation): Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. Self-Validation: Spectroscopic and spectrometric analysis provides definitive proof of the structure and purity of the synthesized guanidine derivative, ensuring the reliability of the experimental outcome.
The Guanidinium Group in Biological Systems and Drug Design
The guanidinium group, primarily found in the side chain of arginine, plays a pivotal role in a vast array of biological processes.[2][14] Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it an essential functional group in protein structure, enzyme catalysis, and molecular recognition.[4][14]
Arginine: The Biologically Preeminent Guanidinium
The guanidinium group of arginine is frequently involved in the binding of anionic substrates and cofactors in enzyme active sites.[15] It can act as a general acid catalyst, donating a proton to stabilize transition states in enzymatic reactions.[16] Furthermore, the planar and rigid nature of the guanidinium group, coupled with its ability to form bidentate hydrogen bonds, allows for highly specific interactions with other biomolecules, such as phosphates and carboxylates.
Diagram: Role of Arginine in Enzyme-Substrate Binding
Caption: Schematic representation of an arginine residue's guanidinium group interacting with a phosphate group of a substrate within an enzyme's active site.
Guanidine Derivatives in Drug Development
The unique properties of the guanidinium group have made it a privileged scaffold in drug design.[3][17] The incorporation of a guanidine or guanidinium moiety can enhance the binding affinity of a drug to its target, improve its pharmacokinetic properties, and even impart novel mechanisms of action.[18][19]
A wide range of drugs containing the guanidine functional group have been developed, targeting a diverse array of diseases, including hypertension, diabetes, and infectious diseases.[20] The development of these drugs often involves quantitative structure-activity relationship (QSAR) studies to optimize the substitution pattern on the guanidine core for maximal efficacy and minimal toxicity.[7][21][22]
Conclusion and Future Perspectives
Guanidine, as the nitrogenous analog of carbonic acid, presents a rich and diverse chemistry with profound implications for biology and medicine. Its unique electronic structure, strong basicity, and the remarkable stability of the guanidinium cation underpin its crucial roles in biological systems and its utility as a versatile building block in drug discovery. The continued development of novel synthetic methodologies for the preparation of guanidine derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide has aimed to provide a comprehensive and technically sound overview of this important class of compounds, empowering researchers and drug development professionals to harness the full potential of guanidine chemistry in their scientific endeavors.
References
-
Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro. PubMed. [Link]
-
Biological activities of guanidine compounds. PubMed. [Link]
-
Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[3][13]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors. PubMed. [Link]
-
Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[3][13]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors. PubMed. [Link]
-
Log(RS) values of guanidine derivatives. ResearchGate. [Link]
-
The guanidino-group modifying enzymes: structural basis for their diversity and commonality. PubMed. [Link]
-
A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Oriental Journal of Chemistry. [Link]
-
The Guanidinium Group: Its Biological Role and Synthetic Analogs. SciSpace. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]
-
Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. PubMed. [Link]
-
SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Science Publishing. [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PubMed Central. [Link]
-
NMR and X-ray Diffraction Conformational Study of Guanidines. ResearchGate. [Link]
-
Classical guanidine synthesis. ResearchGate. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. TSpace. [Link]
-
Biological activities of guanidine compounds. Semantic Scholar. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. [Link]
-
Guanidine and guanidinium cation in the excited state—theoretical investigation. The Journal of Chemical Physics. [Link]
-
Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system. PubMed. [Link]
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]
-
C—H···O hydrogen bonds between the guanidinium ions in ab -view. ResearchGate. [Link]
-
Organometallic Chemistry of Guanidines. Encyclopedia.pub. [Link]
-
(PDF) Design, Synthesis and Quantitative Structure-Activity. Amanote Research. [Link]
-
Geometry of guanidinium groups in arginines. PubMed Central. [Link]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed Central. [Link]
-
C—H···O and C—H···N hydrogen bonds between the guanidine molecules, ab view. ResearchGate. [Link]
-
Changes in Water Structure Induced by the Guanidinium Cation and Implications for Protein Denaturation. PubMed Central. [Link]
-
Selected examples of guanidine-based drugs. ResearchGate. [Link]
-
Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed Central. [Link]
-
Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ResearchGate. [Link]
-
Solid-phase synthesis of chiral bicyclic guanidinium oligomers. PubMed. [Link]
-
Synthesis of guanidines. Organic Chemistry Portal. [Link]
-
Synthesis of Guanidines in Solution. ResearchGate. [Link]
-
Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PubMed Central. [Link]
-
1H-NMR spectra of polymeric guanidine derivatives. ResearchGate. [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. [Link]
-
Guanidine Synthesis: Use of Amidines as Guanylating Agents. Semantic Scholar. [Link]
-
A simple solid-phase synthesis of disubstituted guanidines using Rink amide resin as an amine component. ResearchGate. [Link]
-
Synthesis and Characterization of New Co(II), Rh(III) and Pt(II) Guanidine and Thiourea Complexes. ChemRxiv. [Link]
-
Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS). PubMed Central. [Link]
-
The ¹H NMR spectrum of guanidinium salicylate. ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
-
Guidance for OS Techniques Articles. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The Guanidinium Group: Its Biological Role and Synthetic Analogs (1993) | Christine L. Hannon | 92 Citations [scispace.com]
- 15. The guanidino-group modifying enzymes: structural basis for their diversity and commonality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological activities of guanidine compounds | Semantic Scholar [semanticscholar.org]
- 18. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and quantitative structure-activity relationships of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines as Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
resonance stabilization of the guanidinium cation
The resonance stabilization of the guanidinium cation is a cornerstone of its chemical and biological significance. This stability, arising from the delocalization of its positive charge across a planar, symmetrical structure, is well-described by both resonance and molecular orbital theories. A wealth of experimental and computational data, from pKa measurements and X-ray crystallography to NMR spectroscopy and quantum chemical calculations, provides robust validation of these theoretical models. For researchers and professionals in drug development, a thorough understanding of the guanidinium cation's fundamental properties is essential for the rational design of novel therapeutics that can effectively and selectively interact with their biological targets. The continued exploration of guanidinium-based compounds promises to yield new and improved treatments for a variety of diseases. [5]
References
-
Guanidine - Wikipedia. Available at: [Link]
-
Fitch, C. A., et al. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 752-761. Available at: [Link]
-
Arginine: Its pKa value revisited - PubMed. (2015). Available at: [Link]
-
Arginine: Its p K a value revisited - ResearchGate. (2015). Available at: [Link]
-
Arginine - Wikipedia. Available at: [Link]
-
Aromatic Bis-N-hydroxyguanidinium Derivatives: Synthesis, Biophysical, and Biochemical Evaluations | Journal of Medicinal Chemistry - ACS Publications. (2018). Available at: [Link]
-
pKa Value of the Guanidinium Group of Arginine - CSIR NET LIFE SCIENCE COACHING. Available at: [Link]
-
Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed. (2019). Available at: [Link]
-
CRYSTALLOGRAPHIC STUDIES OF SOME GUANIDIUM SALTS BY X-RAY DIFFRACTION. (1969). Available at: [Link]
-
The guanidinium cation, (C(NH2)3+), is a highly stable cation in solution.. - Filo. Available at: [Link]
-
1 H NMR Study on the Motion of Guanidinium Cations in Some Crystals Formed with Tetrahedral or Octahedral Complex Anions Having Halide Ions as Ligands - Oxford Academic. (1995). Available at: [Link]
-
Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). - ResearchGate. (2020). Available at: [Link]
-
Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - ResearchGate. (2019). Available at: [Link]
-
Guanidine | CH5N3 | CID 3520 - PubChem. Available at: [Link]
-
A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates | The Journal of Organic Chemistry - ACS Publications. (2002). Available at: [Link]
-
Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - NIH. (2019). Available at: [Link]
-
Cation–π interactions: Complexes of guanidinium and simple aromatic systems. (2012). Available at: [Link]
- An NMR solid-echo Study of Guanidinium Cation Reorientation in [C(NH - Zeitschrift für Naturforschung. (2004). Available at: https://www.znaturforsch.com/article_a.php?href=a59-0787
-
Guanidine and guanidinium cation in the excited state—theoretical investigation | The Journal of Chemical Physics | AIP Publishing. (2014). Available at: [Link]
-
Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC. (2015). Available at: [Link]
-
Guanidine and guanidinium cation in the excited state - Theoretical investigation. (2014). Available at: [Link]
-
X-ray crystallographic studies of hydrogen bonding in guanidinium containing salts - Research Explorer - The University of Manchester. (2001). Available at: [Link]
-
Solved Guanidinium has three resonance structures. HH H. H N | Chegg.com. (2020). Available at: [Link]
-
Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel - PubMed Central. (2022). Available at: [Link]
-
X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL: First steps during protein unfolding - PubMed. (2019). Available at: [Link]
-
X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (2020). Available at: [Link]
-
Guanidinium chloride - Wikipedia. Available at: [Link]
-
(PDF) Guanidine group: Definition and pharmaceutical applications - ResearchGate. (2018). Available at: [Link]
-
Strong adsorption of guanidinium cations to the air–water interface - PMC - NIH. (2018). Available at: [Link]
-
Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study | Request PDF - ResearchGate. (2008). Available at: [Link]
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). Available at: [Link]
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC - NIH. (2011). Available at: [Link]
-
Synthesis of guanidines - Organic Chemistry Portal. Available at: [Link]
-
Guanidine and guanidinium cation in the excited state--theoretical investigation - PubMed. (2014). Available at: [Link]
-
The ¹H NMR spectrum of guanidinium salicylate | Download Scientific Diagram - ResearchGate. (2024). Available at: [Link]
-
1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1995). Available at: [Link]
-
Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery - DSpace@MIT. (2018). Available at: [Link]
-
Pi MO Diagram of Guanidinium Cation - Chemistry Stack Exchange. Available at: [Link]
-
MO Theory and Its Relation to Molecular Stability - Teach the Mechanism. (2021). Available at: [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine: Its pKa value revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine - Wikipedia [en.wikipedia.org]
- 5. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The guanidinium cation, (C(NH2)3+), is a highly stable cation in solution.. [askfilo.com]
- 9. Solved Guanidinium has three resonance structures. HH H. H N | Chegg.com [chegg.com]
- 10. DSpace [scholarbank.nus.edu.sg]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. Guanidinium chloride - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Guanidine and guanidinium cation in the excited state--theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
guanidine carbonate chemical properties and structure
An In-depth Technical Guide to Guanidine Carbonate: Core Chemical Properties and Structure
Introduction
Guanidine carbonate is an organic salt with the formula [C(NH₂)₃]₂CO₃. It presents as a white to off-white crystalline powder and is classified as a strong organic base.[1][2] Its unique structure, combining the highly stable, resonance-stabilized guanidinium cation and the carbonate anion, imparts a distinct set of chemical and physical properties. These characteristics have made guanidine carbonate an indispensable tool in diverse fields, from fundamental biochemical research to industrial manufacturing. In the life sciences and drug development sectors, it is most renowned for its potent protein denaturing capabilities, while in chemical synthesis, it serves as a versatile pH modifier and a key intermediate for a wide range of derivatives.[3][4] This guide provides a comprehensive technical overview of its structure, properties, reactivity, and applications, with a focus on its utility for researchers and development professionals.
Molecular and Crystal Structure
The empirical formula for guanidine carbonate is C₃H₁₂N₆O₃, and its molecular weight is approximately 180.17 g/mol .[5] It is an ionic compound consisting of two guanidinium cations ([C(NH₂)₃]⁺) and one carbonate anion ([CO₃]²⁻).[6]
The Guanidinium Cation
The guanidinium cation is the protonated form of guanidine. Its remarkable stability is a direct consequence of resonance, where the positive charge is delocalized across the central carbon atom and the three nitrogen atoms. This delocalization results in a planar, Y-shaped ion with equal C-N bond lengths and bond orders of approximately 1.33, intermediate between a single and a double bond. This resonance stabilization is the source of guanidine's strong basicity (pKa of the conjugate acid is ~13.6), as the resulting cation is highly stable.
Caption: Resonance delocalization in the planar guanidinium cation.
Crystal Structure
The crystal structure of guanidinium carbonate has been determined by X-ray diffraction.[7] It crystallizes in the tetragonal space group P4₁2₁2. The structure consists of planar guanidinium and carbonate ions linked by an extensive network of hydrogen bonds. Each guanidinium ion acts as a donor for six hydrogen bonds, connecting it to neighboring carbonate ions. This robust hydrogen-bonding network contributes to the compound's high melting point and stability.[7]
Physicochemical Properties
Guanidine carbonate's utility is defined by its key physical and chemical properties, which are summarized below.
| Property | Value | Source(s) |
| Appearance | White to almost white crystalline powder | [2] |
| Molecular Formula | C₃H₁₂N₆O₃ ([C(NH₂)₃]₂CO₃) | [5][6] |
| Molecular Weight | 180.17 g/mol | [5] |
| Melting Point | >300 °C (decomposes) | [2][8] |
| Density | 1.25 - 1.29 g/cm³ | [2][6] |
| Water Solubility | 450 g/L (at 20 °C) | [1][2] |
| Solubility (Other) | Slightly soluble in methanol; insoluble in acetone, benzene, ether | [1][2] |
| pKa | 12.5 (at 20 °C) | [1][2] |
| pH | ~11.7 (110 g/L solution at 20 °C) | [2] |
Spectroscopic Characterization
Spectroscopic methods provide definitive fingerprints for the identification and characterization of guanidine carbonate.
| Technique | Key Features and Wavenumbers/Shifts | Source(s) |
| FTIR (KBr Pellet) | Strong, broad N-H stretching bands (~3100-3400 cm⁻¹); C=N stretching (~1650 cm⁻¹); strong carbonate (CO₃²⁻) asymmetric stretching (~1450 cm⁻¹). | [5][9][10] |
| ¹³C NMR | A peak corresponding to the central carbon of the guanidinium cation is observed around 161 ppm. The carbonate carbon appears separately. | [5][11] |
| Raman | Provides complementary data on the symmetric vibrations of the guanidinium and carbonate ions. | [5] |
The combined use of FTIR and NMR spectroscopy allows for unambiguous confirmation of the presence of both the guanidinium and carbonate functional groups, verifying the compound's identity and purity.[12]
Chemical Reactivity and Synthesis
Key Reactions
-
Strong Basicity : As a strong organic base, guanidine carbonate readily reacts with both organic and inorganic acids to form the corresponding guanidinium salt, releasing carbon dioxide and water in the process.[1][6] This property makes it an excellent and cost-effective pH adjuster in various formulations.[2]
-
Thermal Decomposition : When heated, guanidine carbonate undergoes thermal decomposition. The process begins at approximately 165 °C and proceeds in two main steps, contrasting with the four-step decomposition of urea.[13] The primary solid residue of this decomposition is melamine, which itself decomposes at higher temperatures.[13]
-
Hydrolysis : In boiling aqueous solutions, guanidine carbonate can dissociate into free guanidine and carbonic acid. The free guanidine base can then undergo hydrolysis to form urea and ammonia.[14][15] This instability at high temperatures in solution is a critical consideration for its handling and application.
-
Protein Denaturation : Guanidine carbonate is a powerful chaotropic agent and protein denaturant.[1][2] The guanidinium cation disrupts the tertiary and secondary structure of proteins by interfering with the hydrogen bond network of water and directly interacting with the protein backbone and side chains. This action effectively unfolds the protein into its primary linear sequence.
Caption: A typical workflow for protein denaturation and refolding.
Synthesis Routes
Several methods are employed for the synthesis of guanidine carbonate, often starting from readily available industrial chemicals.
-
From Guanidinium Salts : A common laboratory and industrial method involves the double displacement reaction between a guanidinium salt (like guanidine hydrochloride) and a soluble carbonate (like sodium or potassium carbonate) in a suitable solvent system.[6][16]
-
From Dicyandiamide or Cyanamide : Guanidine carbonate can be synthesized by reacting dicyandiamide with ammonium salts at high temperatures (170-230 °C) to form a guanidine salt, which is then neutralized with a base in the presence of carbon dioxide.[17][18] A more direct route involves the reaction of a cyanamide aqueous solution with carbon dioxide and ammonia.[19]
-
From Ammonium Thiocyanate : An older method involves heating ammonium thiocyanate to 180-190 °C to produce guanidine thiocyanate. This intermediate is then treated with potassium carbonate to yield guanidine carbonate.[20]
Example Laboratory Synthesis Protocol (from Guanidine Hydrochloride)
This protocol outlines a typical procedure for synthesizing guanidine carbonate from guanidine hydrochloride and sodium hydroxide in an ethanol medium.[16]
-
Reaction Setup : In a suitable reaction vessel, combine guanidine hydrochloride, sodium hydroxide, and ethanol in a weight ratio of approximately 3:1.2:8.
-
Neutralization : Stir the mixture at room temperature for 2 hours. During this time, guanidine hydrochloride reacts with sodium hydroxide to form free guanidine and sodium chloride precipitate.
-
Filtration : Filter the mixture to remove the precipitated sodium chloride. The filtrate is an ethanol solution containing free guanidine.
-
Carbonation : Bubble carbon dioxide gas through the ethanol mother liquor. Continue the gas introduction until the pH of the solution drops to approximately 9. Guanidine carbonate, being poorly soluble in ethanol, will precipitate.
-
Isolation : Isolate the crude guanidine carbonate precipitate by centrifugation or filtration.
-
Purification : The crude product can be further purified by recrystallization. Dissolve the crude solid in a minimal amount of water at room temperature and then filter to remove any insoluble impurities.
-
Crystallization : The purified guanidine carbonate can be recovered from the aqueous solution by methods that avoid heating, such as by adding a miscible non-solvent like ethanol to precipitate the product, followed by filtration and drying.[15][20]
Applications in Research and Drug Development
Guanidine carbonate's unique properties make it a valuable reagent in several scientific and industrial contexts.
-
Biochemical Research : Its primary role is as a powerful protein denaturant, used to solubilize and unfold proteins, particularly from insoluble inclusion bodies.[1][4] It is essential for protein folding studies and in the preparation of proteins for subsequent analysis.
-
Organic Synthesis : It serves as a strong, non-metallic organic base for pH adjustment and as a starting material for synthesizing various guanidine derivatives, which are often key intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[3][18][21]
-
Pharmaceutical Formulations : Guanidine carbonate is used as a stabilizer in certain pharmaceutical preparations, such as in cytidine triphosphate injections.[1][2]
-
Industrial Applications : Beyond the lab, it is used in cosmetics as a hair relaxer, in detergents as a synergist, and in the production of resins, plastics, and flame retardants.[4][22]
Safety, Handling, and Storage
Guanidine carbonate requires careful handling due to its potential health hazards.
-
Hazard Identification : It is classified as harmful if swallowed (H302), causes serious eye damage/irritation (H318/H319), and causes skin and respiratory irritation (H315, H335).[1][5][23] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][24]
-
Toxicological Data : The acute oral LD50 in mice is reported as 350 mg/kg, and in rats as 1045 mg/kg.[25][26]
-
Personal Protective Equipment (PPE) : When handling guanidine carbonate, appropriate PPE is mandatory. This includes safety glasses or goggles, chemical-resistant gloves, and a lab coat.[23][25] In cases where dust may be generated, a certified dust respirator should be used.[26][27]
-
Handling and Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent moisture absorption.[18][24] Keep away from incompatible materials such as strong acids and strong oxidizing agents.[26] Engineering controls like local exhaust ventilation should be used to minimize dust exposure.[27]
-
Spill and Disposal : In case of a spill, avoid creating dust. Use appropriate tools to collect the spilled solid into a suitable container for disposal.[23] Dispose of the material through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[23]
References
-
PrepChem.com. Preparation of guanidine carbonate. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Guanidine Carbonate 99%. [Link]
-
Stobec. (2003). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). [Link]
-
Gallego, M. E., et al. (2018). Study of the thermal decomposition of urea and guanidinium carbonate as solid sources of ammonia for Selective Catalytic Reduction of NOx. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine carbonate, 99+%. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - GUANIDINE CARBONATE, 99% (TITR.). [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Guanidine Carbonate in Modern Organic Synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Guanidine carbonate. PubChem Compound Summary for CID 11650. [Link]
-
Sciencemadness Wiki. (2019). Guanidinium carbonate. [Link]
- Google Patents. (n.d.).
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Guanidine Carbonate in Modern Chemical Industries. [Link]
-
Adams, J. M., & Small, R. W. H. (1974). The crystal structure of guanidinium carbonate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(9), 2191-2193. [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Guanidine carbonate. [Link]
- Google Patents. (n.d.).
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Guanidine carbonate. [Link]
-
Ataman Kimya. (n.d.). GUANIDINE CARBONATE. [Link]
-
Shanxi Guanjiu. (n.d.). Why Guanidine Carbonate is Crucial in Organic Synthesis. [Link]
-
Riverland Trading. (n.d.). Guanidine Carbonate Supplier | 593-85-1. [Link]
-
CD Formulation. (n.d.). Guanidine carbonate salt. [Link]
-
Bell, J. (1928). CCLXXI.—The Hydrolysis of Guanidine Carbonate. Journal of the Chemical Society (Resumed), 2074-2076. [Link]
-
Cheméo. (n.d.). Chemical Properties of Guanidine carbonate (CAS 593-85-1). [Link]
-
LookChem. (n.d.). Guanidine Carbonate: Versatile Applications in Industry, Cosmetics, and Pharmaceuticals. [Link]
- Google Patents. (n.d.).
-
SpectraBase. (n.d.). GUANIDINE CARBONATE - Optional[FTIR] - Spectrum. [Link]
-
Beilstein Archives. (n.d.). Supporting Information UV Resonance Raman Spectroscopy of the Supramolecular Ligand Guanidiniocarbonyl Indole (GCI) with 244 nm. [Link]
Sources
- 1. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 2. Guanidine carbonate | 593-85-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Guanidine carbonate salt - CD Formulation [formulationbio.com]
- 9. spectrabase.com [spectrabase.com]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. Guanidine carbonate(593-85-1) 13C NMR spectrum [chemicalbook.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. CCLXXI.—The hydrolysis of guanidine carbonate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. US2826613A - Recovery of solid guanidine carbonate - Google Patents [patents.google.com]
- 16. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 17. Guanidine carbonate synthesis - chemicalbook [chemicalbook.com]
- 18. guidechem.com [guidechem.com]
- 19. CN1560031A - A kind of method of synthetic guanidine carbonate - Google Patents [patents.google.com]
- 20. prepchem.com [prepchem.com]
- 21. nbinno.com [nbinno.com]
- 22. Guanidine Carbonate Supplier | 593-85-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. stobec.com [stobec.com]
- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 26. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Solubility of Guanidinium Carbonate in Polar Solvents
Abstract
Guanidinium carbonate is a versatile organic salt with significant applications across pharmaceuticals, biotechnology, and chemical synthesis, primarily owing to the unique properties of the guanidinium cation.[1][2] Its utility in formulations, as a protein denaturant, and as a synthetic precursor is critically dependent on its solubility characteristics in various solvent systems.[2][3] This technical guide provides a comprehensive analysis of the solubility of guanidinium carbonate in polar solvents. We will delve into the theoretical underpinnings of its dissolution, present a critical review of available solubility data, outline a robust experimental protocol for solubility determination, and discuss the practical implications for researchers, scientists, and drug development professionals.
Introduction: The Significance of Guanidinium Carbonate
Guanidinium carbonate, the salt formed from two guanidinium cations ([C(NH₂)₃]⁺) and one carbonate anion (CO₃²⁻), is a white crystalline solid at room temperature.[4][5] The guanidinium cation is notable for its planar, Y-shaped structure and high degree of resonance stabilization, which delocalizes the positive charge across the central carbon and three nitrogen atoms. This structure allows it to form multiple hydrogen bonds and engage in various intermolecular interactions, which are central to its function in biological and chemical systems.[1][6]
In the pharmaceutical and drug development sectors, guanidinium carbonate and its derivatives are utilized as:
-
pH Modifiers and Buffering Agents: Due to its nature as a strong organic base, it is effective in adjusting and maintaining the pH of formulations.[3][5]
-
Intermediates in Synthesis: It serves as a key building block for more complex molecules, including antibiotics and other therapeutic agents.[4][7]
-
Protein Denaturants: High concentrations of guanidinium salts are widely used to unfold proteins during refolding studies or for the solubilization of inclusion bodies.[2][3]
-
Components in Formulations: It is used in cosmetics, soaps, and as a stabilizing agent for injections.[2][8]
A thorough understanding of its solubility is paramount for optimizing these applications, from designing efficient synthetic routes to formulating stable and effective drug products.
Theoretical Framework of Solubility
The solubility of an ionic compound like guanidinium carbonate in a polar solvent is governed by the interplay of several thermodynamic factors. The overall process can be conceptualized by the following relationship:
ΔG_solution = ΔH_solution - TΔS_solution
Where:
-
ΔG_solution is the Gibbs free energy of solution. A negative value indicates a spontaneous dissolution process.
-
ΔH_solution is the enthalpy of solution, which is the net result of the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions, and the energy released upon forming solute-solvent interactions (solvation enthalpy).
-
T is the absolute temperature.
-
ΔS_solution is the entropy of solution, which generally favors dissolution as the ordered crystal lattice is broken down into freely moving solvated ions.
For guanidinium carbonate, the key interactions are:
-
Lattice Energy: The strong electrostatic forces holding the guanidinium and carbonate ions in the crystal lattice must be overcome.
-
Solvation: Polar solvent molecules arrange themselves around the ions. The highly polar nature of water, for instance, allows for strong ion-dipole interactions and extensive hydrogen bonding with both the N-H groups of the guanidinium cation and the oxygen atoms of the carbonate anion.
-
Solvent Reorganization: The solvent molecules must reorganize to accommodate the ions, which can affect the overall entropy of the system.
The principle of "like dissolves like" is highly relevant; the polar, ionic nature of guanidinium carbonate dictates its preference for polar solvents capable of effective solvation.[9]
Quantitative Solubility Data: A Critical Review
A review of publicly available data reveals significant discrepancies in the reported solubility of guanidinium carbonate, particularly in water. This highlights the importance of controlled, in-house determination for specific applications.
| Solvent | Temperature (°C) | Reported Solubility | Source(s) |
| Water | 20 | 42 g / 100 g | [4] |
| Water | 20 | 100 g / L (~10 g / 100 mL) | [10] |
| Water | Room Temp. | 59 g / L (5.9 g / 100 mL) | [5] |
| Water | 20 | 450 g / L (45 g / 100 mL) | [8][11][12] |
| Water | 80 | ~200 g / L (~20 g / 100 mL) | [10] |
| Methanol | 20 | 0.55 g / 100 g | [4] |
| Methanol | Room Temp. | ~10 g / L (1 g / 100 mL) | [10] |
| Ethanol | Room Temp. | ~5 g / L (0.5 g / 100 mL) | [10] |
| Acetone | Not Specified | Practically Insoluble | [3][4] |
| Benzene | Not Specified | Practically Insoluble | [3][4] |
| Diethyl Ether | Not Specified | Practically Insoluble | [3][4] |
Causality and Field Insights: The wide variance in reported aqueous solubility (from 59 g/L to 450 g/L) is noteworthy.[5][8][10][11][12] Potential reasons for this disparity include:
-
Polymorphism: Different crystalline forms of guanidinium carbonate may exhibit different solubilities.
-
Purity: The presence of impurities from synthesis, such as other guanidinium salts (e.g., hydrochloride), can alter solubility.[13]
-
Experimental Method: Differences in equilibration time, temperature control, and analytical methods for concentration measurement can lead to varied results.
-
pH Effects: The pH of the solvent can influence the speciation of the carbonate ion, thereby affecting solubility.[10]
Given these inconsistencies, the data should be used as a qualitative guide, emphasizing that for precise formulation or process development, experimental verification is essential. The general trend indicates high solubility in water, limited solubility in lower alcohols like methanol and ethanol, and practical insolubility in non-polar or weakly polar aprotic solvents.[4][10] The solubility in water and other protic solvents is known to increase with temperature.[10][14]
Factors Influencing Solubility
Several factors can be manipulated to control the solubility of guanidinium carbonate. Understanding these is key to its practical application.
Caption: Key factors influencing the solubility of guanidinium carbonate.
-
Solvent Choice: As the data table illustrates, solvent polarity is the dominant factor. Highly polar, protic solvents like water are most effective due to their ability to form strong hydrogen bonds and solvate both the cation and anion.[3][12]
-
Temperature: In most cases, the dissolution of guanidinium carbonate is an endothermic process, meaning solubility increases with temperature.[10][14] This is a critical parameter for crystallization processes, where a saturated solution at a higher temperature is cooled to induce precipitation.
-
pH: Guanidinium carbonate is the salt of a strong base (guanidine) and a weak acid (carbonic acid). In acidic solutions, the carbonate anion (CO₃²⁻) will be protonated to bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), which can decompose to CO₂ and water. This reaction effectively removes the carbonate ion from the equilibrium, driving further dissolution.[10] Conversely, in highly alkaline solutions, its stability is maintained.[10]
-
Common Ion Effect: The presence of a common ion (either guanidinium or carbonate from another salt) in the solution will decrease the solubility of guanidinium carbonate, in accordance with Le Châtelier's principle.
Experimental Protocol: Isothermal Solubility Determination
This section provides a self-validating, step-by-step protocol for accurately determining the equilibrium solubility of guanidinium carbonate in a given polar solvent. The method is based on the isothermal shake-flask method, a gold standard for solubility measurement.
Caption: Experimental workflow for isothermal solubility determination.
Methodology:
-
System Preparation (Self-Validation Start):
-
Rationale: To ensure equilibrium is reached from a state of supersaturation, an excess of the solid solute is required.
-
Procedure: Add an excess amount of high-purity guanidinium carbonate (e.g., 2-3 times the expected solubility) to a known volume or mass of the chosen polar solvent in a sealable, inert container (e.g., a glass screw-cap vial or flask). Prepare at least three replicates for statistical validity.
-
-
Isothermal Equilibration:
-
Rationale: Solubility is temperature-dependent. A constant temperature must be maintained to achieve a true equilibrium state. The time must be sufficient for the dissolution/precipitation equilibrium to be established.
-
Procedure: Place the sealed containers in a calibrated isothermal water bath or shaker incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples continuously for a predetermined period (a 24-hour period is a good starting point, with samples taken at 24, 48, and 72 hours to confirm that the concentration has plateaued, thus validating the equilibrium).
-
-
Sample Withdrawal and Phase Separation:
-
Rationale: It is critical to sample only the saturated liquid phase without any undissolved solid. The sampling apparatus must be at the same temperature as the experiment to prevent premature crystallization or further dissolution.
-
Procedure: Allow the containers to stand without agitation within the isothermal bath for at least 2 hours to let the excess solid settle. Withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.45 µm PTFE) and dispense the solution into a pre-weighed, dry sample vial. The syringe and filter should be pre-equilibrated to the experimental temperature.
-
-
Concentration Analysis (Gravimetric Method):
-
Rationale: This is a straightforward method to determine the concentration of a non-volatile solute.
-
Procedure: a. Accurately weigh the vial containing the filtered saturated solution. b. Remove the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of guanidinium carbonate) until a constant dry weight is achieved. c. Weigh the vial with the dry solid. d. Calculate the solubility as grams of solute per 100 g of solvent or grams of solute per liter of solution.
-
-
Method Validation (e.g., Titration):
-
Rationale: To ensure the accuracy of the gravimetric method and confirm the integrity of the compound, an orthogonal analytical technique is employed.
-
Procedure: As guanidinium carbonate is basic, a known volume of the saturated solution can be titrated with a standardized acid (e.g., 0.1 M HCl) to a potentiometric or colorimetric endpoint to determine its molar concentration. This result should correlate with the gravimetric data, thus providing a self-validating system.
-
Conclusion for the Field
For researchers, scientists, and drug development professionals, a precise understanding of guanidinium carbonate's solubility is not merely academic; it is a cornerstone of predictable and reproducible science. The significant variability in existing literature data mandates a cautious approach, reinforcing the need for empirical determination under application-specific conditions. By leveraging the theoretical principles and the robust experimental protocol outlined in this guide, professionals can confidently characterize the solubility of guanidinium carbonate, leading to more efficient process development, stable formulations, and reliable research outcomes.
References
-
Sibaonuo Chemical. What is the solubility of Guanidine Carbonate in different solvents? - Blog. [Link]
-
Fengchen Group Co., Ltd. Guanidine Carbonate BP EP USP CAS 593-85-1 Manufacturers and Suppliers. [Link]
- Google Patents.
-
Cheméo. Chemical Properties of Guanidine carbonate (CAS 593-85-1). [Link]
-
Sciencemadness Wiki. Guanidinium carbonate. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929. [Link]
-
Journal of Chemical and Pharmaceutical Research. Applications of Guanidine in Pharmaceutical Field. [Link]
-
University of Colorado Boulder. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Lukanov, A. A., & Vlachy, N. (2017). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society, 139(3), 1298–1305. [Link]
-
ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents | Request PDF. [Link]
-
ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]
-
Solubility of Things. Guanidine. [Link]
-
Ccount Chem. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 3. Guanidine carbonate | 593-85-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Guanidine Carbonate BP EP USP CAS 593-85-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Guanidine as a Pharmaceutical Intermediate: Applications, Benefits, and Market Trends in China [ccount-chem.com]
- 8. Guanidine carbonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chem.ws [chem.ws]
- 10. jnsparrowchemical.com [jnsparrowchemical.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Guanidine carbonate CAS#: 593-85-1 [m.chemicalbook.com]
- 13. US2826613A - Recovery of solid guanidine carbonate - Google Patents [patents.google.com]
- 14. solubilityofthings.com [solubilityofthings.com]
The Guanidinium Group: A Linchpin of Biological Recognition and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The guanidinium moiety, the functional group of the amino acid arginine, is a paramount structural motif in biological systems. Its unique physicochemical properties—a persistent positive charge, planar geometry, and capacity for multipoint hydrogen bonding—render it a cornerstone of molecular recognition.[1] This guide provides a comprehensive exploration of the guanidinium group's multifaceted roles, from mediating fundamental biological processes such as protein folding and enzyme catalysis to its pivotal position in the development of novel therapeutics.[2] We will delve into the intricate non-covalent interactions that govern its function, examine its prevalence in bioactive natural products, and discuss its application in cutting-edge drug delivery systems. Furthermore, this guide furnishes detailed experimental protocols and data interpretation strategies to empower researchers in their investigation of guanidinium-mediated biological phenomena.
The Chemical Biology of the Guanidinium Group: A Unique Triumvirate of Interactions
At physiological pH, the guanidine group is protonated to form the guanidinium cation, a planar, resonance-stabilized species with a delocalized positive charge. This configuration is the foundation of its remarkable ability to engage in a trifecta of non-covalent interactions:
-
Bidentate Hydrogen Bonding: The planar arrangement of the three nitrogen atoms and their associated protons allows the guanidinium group to form two strong, parallel hydrogen bonds with oxyanions like carboxylates, phosphates, and sulfates. This characteristic "arginine fork" is a recurring motif in protein-ligand interactions, conferring high affinity and specificity.[1][3]
-
Electrostatic Interactions: The delocalized positive charge of the guanidinium cation facilitates potent, long-range electrostatic interactions with negatively charged functional groups on biomolecules.
-
Cation-π Interactions: The guanidinium group can engage in favorable non-covalent interactions with the electron-rich π systems of aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.[4][5] These interactions are crucial for protein structure and function.[6]
Diagram: Key Molecular Interactions of the Guanidinium Group
Caption: Modes of non-covalent interactions of the guanidinium group.
The Guanidinium Moiety in Nature's Arsenal: From Arginine to Bioactive Alkaloids
The guanidinium group is a recurring theme in a vast array of natural products with potent biological activities.
The Indispensable Role of Arginine in Protein Structure and Function
The amino acid arginine, with its guanidinium-containing side chain, is a fundamental building block of proteins. Its strategic placement within polypeptide chains is critical for:
-
Enzyme Catalysis: Arginine residues are frequently found in the active sites of enzymes, where they can act as general acids or bases to facilitate catalysis.[7][8] They play a crucial role in stabilizing transition states and orienting substrates for reaction.[9][10] In some enzymes, the pKa of the arginine side chain is perturbed by the local microenvironment, allowing it to function as a proton acceptor at physiological pH.[9]
-
Protein-Nucleic Acid Interactions: The positively charged guanidinium group is instrumental in the recognition and binding of proteins to the negatively charged phosphate backbone of DNA and RNA.
-
Structural Stability: Arginine residues contribute to the overall stability of protein structures through the formation of salt bridges with acidic residues like aspartate and glutamate.
Guanidine-Containing Natural Products: A Treasure Trove of Bioactivity
Beyond its role in proteins, the guanidine moiety is a key pharmacophore in a diverse range of natural products, particularly marine alkaloids.[11] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
| Compound Class | Example | Source | Reported Biological Activity |
| Guanidine Alkaloids | Saxitoxin | Marine Dinoflagellates | Potent neurotoxin, sodium channel blocker |
| Tetrodotoxin | Pufferfish, Octopus | Potent neurotoxin, sodium channel blocker | |
| Batzelladine Alkaloids | Marine Sponges | Anti-HIV, antimicrobial | |
| Other Natural Products | Streptomycin | Streptomyces griseus | Antibiotic |
Therapeutic Frontiers: The Guanidinium Group in Modern Medicine
The unique properties of the guanidinium group have been harnessed in the design and development of a wide array of therapeutic agents.[2][12]
Guanidine-Containing Drugs: A Broad Spectrum of Applications
Numerous clinically approved drugs incorporate the guanidine moiety as a key functional group.[13][14]
| Drug Name | Therapeutic Class | Mechanism of Action (involving Guanidine Moiety) |
| Metformin | Antidiabetic | Biguanide; mechanism not fully elucidated but involves activation of AMP-activated protein kinase (AMPK). |
| Cimetidine | H2 Receptor Antagonist | Guanidine group contributes to binding to the histamine H2 receptor, inhibiting gastric acid secretion. |
| Guanfacine | Alpha-2A Adrenergic Agonist | Guanidine moiety is crucial for interaction with the alpha-2A adrenergic receptor, used in treating ADHD and hypertension. |
| Zanamivir | Antiviral (Neuraminidase Inhibitor) | The positively charged guanidinium group forms a salt bridge with a conserved glutamate residue in the active site of the influenza neuraminidase enzyme.[14] |
| Guanidine Hydrochloride | Treatment for Eaton-Lambert syndrome | Works on the nervous system to restore muscle strength.[15] |
Guanidinium-Rich Transporters: Breaching the Cellular Barrier
One of the most exciting applications of the guanidinium group is in the development of cell-penetrating peptides (CPPs) and other molecular transporters.[16][17] These are typically short, arginine-rich peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including small drugs, proteins, and nucleic acids, into the cytoplasm.[18][19]
The mechanism of uptake is multifaceted and can involve both energy-dependent endocytosis and energy-independent direct translocation.[17][20] A key initial step is the interaction of the positively charged guanidinium groups with negatively charged components of the cell surface, such as proteoglycans and phospholipids.[16] This interaction is thought to facilitate the subsequent internalization of the CPP and its cargo.
Diagram: Cellular Uptake of a Guanidinium-Rich Cell-Penetrating Peptide
Caption: Putative mechanisms of cellular uptake for guanidinium-rich CPPs.
Experimental Protocols for Investigating Guanidinium-Mediated Interactions
A quantitative understanding of the interactions involving the guanidinium group is essential for both fundamental research and drug development. The following are detailed protocols for key experimental techniques.
Isothermal Titration Calorimetry (ITC) for Quantifying Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[21][22][23]
Protocol:
-
Sample Preparation:
-
Prepare the protein and ligand (guanidinium-containing compound) in the same, extensively dialyzed buffer to minimize heats of dilution.[24]
-
The typical protein concentration in the sample cell is 10-100 µM, and the ligand concentration in the syringe should be 10-20 times higher than the protein concentration.[24]
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe.
-
Fill the reference cell with degassed buffer.
-
Load the protein solution into the sample cell, ensuring no air bubbles are present.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Set the experimental temperature, stirring speed, and injection volume.
-
Perform an initial injection to account for dilution effects, followed by a series of injections of the ligand into the protein solution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
NMR spectroscopy provides atomic-level information about molecular interactions. It can be used to identify the specific residues involved in binding and to characterize the structural changes that occur upon complex formation.[26][27][28]
Protocol for Chemical Shift Perturbation (CSP) Mapping:
-
Sample Preparation:
-
Prepare a solution of 15N-labeled protein in a suitable NMR buffer.
-
Prepare a stock solution of the unlabeled guanidinium-containing ligand in the same buffer.
-
-
Data Acquisition:
-
Acquire a 1H-15N HSQC spectrum of the protein in the absence of the ligand.
-
Titrate in increasing amounts of the ligand, acquiring a 1H-15N HSQC spectrum at each titration point.
-
-
Data Analysis:
-
Overlay the spectra and identify the amide peaks that shift upon ligand binding.
-
Map the perturbed residues onto the protein structure to identify the binding site.[29]
-
Fluorescence Microscopy for Visualizing Cellular Uptake
Fluorescence microscopy is a powerful tool for qualitatively and semi-quantitatively assessing the cellular uptake of fluorescently labeled guanidinium-rich transporters.[30][31]
Protocol:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.[32]
-
-
Labeling and Incubation:
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound transporter.[32]
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Co-staining with organelle-specific markers (e.g., LysoTracker for endosomes/lysosomes) can provide information on the subcellular localization of the transporter.[33]
-
-
Quantification (Optional):
-
Image analysis software can be used to quantify the fluorescence intensity per cell, providing a semi-quantitative measure of uptake.
-
Site-Directed Mutagenesis to Probe the Role of Arginine Residues
Site-directed mutagenesis allows for the substitution of a specific arginine residue with another amino acid (e.g., alanine or lysine) to investigate its importance for protein function.[34][35]
Workflow:
-
Mutagenesis:
-
Protein Expression and Purification:
-
Express and purify the mutant protein using standard protocols.
-
-
Functional Assays:
-
Compare the activity of the mutant protein to the wild-type protein using appropriate functional assays (e.g., enzyme kinetics, binding assays). A significant loss of function upon mutation indicates a critical role for the arginine residue.[38]
-
Diagram: Experimental Workflow for Site-Directed Mutagenesis
Caption: Workflow for investigating the role of an arginine residue via site-directed mutagenesis.
Conclusion
The guanidinium group, through its embodiment in the amino acid arginine and its incorporation into a diverse array of natural and synthetic molecules, stands as a central player in the theater of molecular biology. Its unique ability to engage in a symphony of non-covalent interactions underpins its critical roles in protein structure and function, molecular recognition, and catalysis. As our understanding of the subtleties of guanidinium-mediated interactions deepens, so too does our capacity to leverage this remarkable functional group for the rational design of novel therapeutics and innovative drug delivery systems. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complexities of the guanidinium moiety's role in biological systems and to harness its power for the advancement of science and medicine.
References
-
Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
-
Biological activities of guanidine compounds. [Link]
-
Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. [Link]
-
Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. [Link]
-
Cell-Penetrating, Guanidinium-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance. [Link]
-
Cell-penetrating peptide. [Link]
-
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
-
Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules. [Link]
-
The Guanidinium Group: Its Biological Role and Synthetic Analogs. [Link]
-
Guanidine group: Definition and pharmaceutical applications. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. [Link]
-
How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides. [Link]
-
Cation–π interactions: Complexes of guanidinium and simple aromatic systems. [Link]
-
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. [Link]
-
The guanidine group containing drugs, Guanadrel 1, Guanoxan 2, Guanethidine 3 and Creatine 4. [Link]
-
A twisted base? The role of arginine in enzyme-catalyzed proton abstractions. [Link]
-
The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. [Link]
-
Interaction between the guanidinium cation and aromatic amino acids. [Link]
-
1H NMR Studies on the Preferred Interactions of Guanidinium and C-Terminal Carboxylate Groups in Arg inine-contai ning Pept ides. [Link]
-
A twisted base? The role of arginine in enzyme-catalyzed proton abstractions. [Link]
-
Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. [Link]
-
Interaction of aromatic units of amino acids with guanidinium cation: The interplay of π···π, X H···π, and M+···π contacts. [Link]
-
1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides. [Link]
-
How to evaluate the cellular uptake of CPPs with fluorescence techniques: Dissecting methodological pitfalls associated to tryptophan-rich peptides. [Link]
-
Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal. [Link]
-
In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties. [Link]
-
Exploring Guanidinium Group Involvement in Hordatine Interactions with the G-Quadruplex Motif Within the c-MYC Promoter Region. [Link]
-
Catalytic divergencies in the mechanism of L-arginine hydroxylating nonheme iron enzymes. [Link]
-
Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. [Link]
-
Applications of Guanidine in Pharmaceutical Field. [Link]
-
Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). [Link]
-
Arginine as a General Acid Catalyst in Serine Recombinase-mediated DNA Cleavage. [Link]
-
Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. [Link]
-
Guanidine (oral route). [Link]
-
Conditional Cell-Penetrating Peptide Exposure as Selective Nanoparticle Uptake Signal. [Link]
-
20.05 Enzymatic Catalysis: What Amino Acids and Why? [Link]
-
NMR Detection of Intermolecular NH···OP Hydrogen Bonds between Guanidinium Protons and Bisposphonate Moieties in an Artificial Arginine Receptor. [Link]
-
Mechanism of Bacterial Arginine N-Glycosylation: A Chemically Challenging Post-Translational Modification. [Link]
-
Site-directed mutagenesis evidence for arginine-384 residue at the active site of maize branching enzyme II. [Link]
-
Site-directed mutagenesis reveals role of mobile arginine residue in lactate dehydrogenase catalysis. [Link]
-
Mutant-making: protein expression construct terms and site-directed mutagenesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Guanidinium Group: Its Biological Role and Synthetic Analogs (1993) | Christine L. Hannon | 92 Citations [scispace.com]
- 4. Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interaction between the guanidinium cation and aromatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. A twisted base? The role of arginine in enzyme-catalyzed proton abstractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Arginine as a General Acid Catalyst in Serine Recombinase-mediated DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guanidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Cell-Penetrating, Guanidinium-Rich Molecular Transporters for Overcoming Efflux-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fundamental Molecular Mechanism for the Cellular Uptake of Guanidinium-Rich Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 26. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. 1H NMR studies on the preferred interactions of guanidinium and C-terminal carboxylate groups in arginine-containing peptides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 28. Characterization of Structure and Dynamics of the Guanidine‐II Riboswitch from Escherichia coli by NMR Spectroscopy and Small‐Angle X‐ray Scattering (SAXS) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 33. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties [mdpi.com]
- 34. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 35. Site-directed mutagenesis evidence for arginine-384 residue at the active site of maize branching enzyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. youtube.com [youtube.com]
- 38. Site-directed mutagenesis reveals role of mobile arginine residue in lactate dehydrogenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of Guanidine Carbonate from Ammonium Thiocyanate
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of guanidine carbonate from ammonium thiocyanate. The protocol is structured in two primary stages: the thermal conversion of ammonium thiocyanate to guanidine thiocyanate, followed by a salt metathesis reaction to yield the final guanidine carbonate product. This guide emphasizes the underlying chemical principles, detailed step-by-step procedures, robust characterization methods, and critical safety considerations. It is intended for researchers, chemists, and process development professionals requiring a reliable method for producing high-purity guanidine carbonate for applications in organic synthesis, drug development, and materials science.
Scientific Foundation and Reaction Mechanism
The synthesis of guanidine carbonate from ammonium thiocyanate is a well-established, yet nuanced, chemical transformation. The process leverages a two-step approach, beginning with a thermal isomerization and condensation followed by a precipitation-driven metathesis.
Step 1: Thermal Conversion to Guanidine Thiocyanate
The initial step involves heating ammonium thiocyanate (NH₄SCN) above its melting point. This process is not a simple rearrangement but a dynamic equilibrium involving thiourea ((NH₂)₂CS) as a key intermediate.[1] When heated, ammonium thiocyanate isomerizes to thiourea, which subsequently undergoes desulfurization and condensation to form guanidine thiocyanate.[1][2]
The reaction proceeds via the following simplified pathway:
-
Isomerization: NH₄SCN ⇌ (NH₂)₂CS
-
Condensation/Rearrangement: Heating thiourea above its melting point leads to the formation of guanidine thiocyanate.[2]
This thermal process must be carefully controlled; temperatures between 180-190°C are optimal for maximizing the yield of guanidine thiocyanate while minimizing the formation of polymeric byproducts like melamine.[3][4]
Step 2: Salt Metathesis to Guanidine Carbonate
The crude guanidine thiocyanate is then converted to guanidine carbonate. This is achieved through a salt metathesis (double displacement) reaction with a suitable carbonate salt, such as potassium carbonate (K₂CO₃) or ammonium carbonate.[3][5]
The reaction with potassium carbonate is as follows:
2 (CN₃H₅)HSCN + K₂CO₃ → (CN₃H₅)₂·H₂CO₃ + 2 KSCN
The success of this step hinges on the differential solubility of the products. Guanidine carbonate is significantly less soluble than potassium thiocyanate in specific solvent systems, particularly upon cooling or with the addition of an anti-solvent like ethanol, which drives the reaction forward and facilitates product isolation.[3]
Caption: Chemical pathway from ammonium thiocyanate to guanidine carbonate.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| Ammonium Thiocyanate (NH₄SCN) | ACS Reagent Grade, ≥97.5% | Standard chemical suppliers |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade, ≥99% | Standard chemical suppliers |
| Activated Charcoal | Decolorizing, fine powder | Standard chemical suppliers |
| Ethyl Alcohol (Ethanol), 95% | Reagent Grade | Standard chemical suppliers |
| Deionized Water | Type II or higher | Laboratory supply |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Oil bath with thermostat and magnetic stirrer
-
Heating mantle
-
Beakers (various sizes) and Erlenmeyer flasks
-
Buchner funnel and filter flask assembly
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Drying oven or vacuum desiccator
-
Analytical balance
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, consider thicker gloves for prolonged handling).
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood. The thermal decomposition of thiocyanates can release toxic gases.
-
Chemical Hazards:
-
Ammonium Thiocyanate: Harmful if swallowed or in contact with skin.[6] Contact with acids can liberate toxic hydrogen cyanide gas.[7]
-
Guanidine Thiocyanate: A known chaotropic agent and protein denaturant. It is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye damage.[7][8][9]
-
-
Thermal Hazards: Use caution when working with the hot oil bath. Ensure the apparatus is securely clamped.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous waste containing thiocyanate should be collected and treated as hazardous waste.
Experimental Workflow and Protocols
Caption: Step-by-step experimental workflow for the synthesis.
Protocol 1: Synthesis of Guanidine Thiocyanate
-
Reaction Setup: Place 50 g of ammonium thiocyanate into a 250 mL round-bottom flask. Secure the flask in an oil bath equipped with a magnetic stirrer and a thermometer. Fit a reflux condenser to the flask.
-
Thermal Conversion: Heat the oil bath to a constant temperature of 180-190°C.[3][4] Maintain this temperature for 24 hours. The solid will melt and gradually transform into a yellowish, viscous mass.
-
Causality Note: This extended heating period is necessary to drive the equilibrium from ammonium thiocyanate towards guanidine thiocyanate. The temperature is kept below 200°C to prevent significant formation of melamine.
-
-
Crude Product Extraction: After 24 hours, allow the flask to cool to room temperature. The product will solidify. Add approximately 100 mL of deionized water and heat the mixture gently with stirring to dissolve the yellowish mass.
-
Decolorization: To the warm aqueous solution, add 1-2 g of activated charcoal. Bring the mixture to a gentle boil for 5-10 minutes.
-
Causality Note: Activated charcoal has a high surface area that adsorbs colored organic impurities and byproducts, clarifying the solution.
-
-
Isolation: Perform a hot filtration using a pre-heated Buchner funnel to remove the charcoal. Concentrate the clear, colorless filtrate by heating on a hot plate until crystal formation begins.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.
-
Collection: Collect the colorless crystals of guanidine thiocyanate by vacuum filtration. Wash the crystals with a small amount of cold water and dry them. The expected yield is 20-25 g.[3] The product can be used directly in the next step or further purified by recrystallization from water or ethanol.
Protocol 2: Conversion to Guanidine Carbonate
-
Reaction Setup: In a 250 mL beaker, dissolve 20 g of the synthesized guanidine thiocyanate in the minimum amount of hot deionized water (approximately 20-30 mL).
-
Metathesis Reaction: In a separate beaker, prepare a concentrated solution of potassium carbonate by dissolving a stoichiometric amount (approx. 11.7 g) in a minimal volume of water. Add the potassium carbonate solution to the guanidine thiocyanate solution with stirring.
-
Stoichiometry Note: Based on the reaction 2 GTC + 1 K₂CO₃ -> 1 GC + 2 KSCN, the molar ratio of GTC to K₂CO₃ is 2:1.
-
-
Product Isolation (Method A - Evaporation & Extraction): Gently evaporate the combined solution to complete dryness on a water bath or using a rotary evaporator.[3] This will yield a solid residue containing guanidine carbonate and potassium thiocyanate.
-
Selective Extraction: Add 50-60 mL of boiling ethyl alcohol to the residue and stir vigorously. Guanidine carbonate is poorly soluble in hot ethanol, whereas potassium thiocyanate is more soluble.
-
Filtration and Washing: Filter the hot suspension to isolate the solid guanidine carbonate. Wash the collected solid with two small portions of hot ethyl alcohol to remove any remaining potassium thiocyanate.
-
Drying: Dry the final product in an oven at 60-70°C to a constant weight. The typical yield from 20g of guanidine thiocyanate is approximately 12-14 g.
Product Characterization and Validation
To ensure the synthesis is successful and the product meets required purity standards, the following validation checks are recommended.
| Parameter | Method | Expected Result |
| Appearance | Visual Inspection | White to off-white crystalline powder.[10] |
| Solubility | Test in DI Water & Ethanol | Soluble in water, slightly soluble in methanol, and practically insoluble in ethanol and acetone.[10][11] |
| Assay | Aqueous Acid-Base Titration | ≥98% purity.[12] |
| Identity | FTIR Spectroscopy | Characteristic peaks for guanidinium cation and carbonate anion. |
| Purity | HPLC | A specific HPLC assay can be developed, often requiring pre-column derivatization with agents like acetylacetone for UV detection of guanidine.[13] |
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of GTC (Step 1) | - Incomplete reaction (time too short).- Temperature too low. | - Ensure reaction runs for the full 24 hours.- Calibrate the thermostat and maintain the temperature at 180-190°C. |
| Dark/Brown Crude Product | - Reaction temperature was too high, causing polymerization/degradation. | - Carefully control the oil bath temperature to not exceed 190°C.- Use a sufficient amount of activated charcoal for decolorization. |
| Product is Contaminated with Thiocyanate | - Insufficient washing during final isolation.- Incomplete separation during alcohol extraction. | - Ensure the final guanidine carbonate product is washed thoroughly with hot ethanol.- Perform a second extraction with hot ethanol if necessary. |
| Product is Wet/Gummy | - Insufficient drying. | - Dry the product under vacuum at 60-70°C until a constant weight is achieved and the product is a free-flowing powder. |
References
-
Preparation of guanidine carbonate. PrepChem.com. [Link]
-
guanidine nitrate. Organic Syntheses Procedure. [Link]
-
Synthesis of Guanidine and Nitroguanidine. Industrial & Engineering Chemistry. [Link]
-
PREPARATION OF GUANIDINE FROM AMMONIUM THIOCYANATE, SULPHUR DIOXIDE, AND AMMONIA UNDER PRESSURE. Canadian Journal of Chemistry. [Link]
-
PREPARATION OF GUANIDINE FROM AMMONIUM THIOCYANATE, SULPHUR DIOXIDE, AND AMMONIA UNDER PRESSURE. Canadian Science Publishing. [Link]
- Recovery of solid guanidine carbonate.
-
Guanidinium thiocyanate. Wikipedia. [Link]
-
Preparation of guanidine thiocyanate. PrepChem.com. [Link]
-
HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
AMMONIUM THIOCYANATE HAZARD SUMMARY. New Jersey Department of Health. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Guanidinium thiocyanate - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. US2826613A - Recovery of solid guanidine carbonate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. itwreagents.com [itwreagents.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Guanidine carbonate | 593-85-1 [chemicalbook.com]
- 12. Guanidine carbonate, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
Guanidine Carbonate as a Protein Denaturant: Application Notes and Protocols
Abstract
This guide provides a comprehensive overview of the use of guanidine carbonate as a protein denaturant. While guanidinium chloride and urea are more traditionally utilized, guanidine carbonate presents unique properties that can be advantageous in specific applications, particularly those involving the solubilization of proteins from inclusion bodies and subsequent refolding protocols. This document delves into the mechanistic underpinnings of guanidinium-induced denaturation, offers a comparative analysis with other common denaturants, and provides detailed, field-proven protocols for its practical application. Emphasis is placed on the critical role of pH and its implications for experimental design and downstream processing.
Introduction: The Guanidinium Ion as a Chaotropic Agent
The denaturation of proteins, the disruption of their native three-dimensional structure, is a fundamental process in many biochemical and biotechnological applications.[1] This process is often mediated by chaotropic agents, which are substances that disrupt the hydrogen-bonding network of water.[2] This disruption weakens the hydrophobic effect, a primary driving force in protein folding, and facilitates the solubilization of nonpolar amino acid residues that are typically buried within the protein core.[1]
The guanidinium cation (Gdn⁺) is a potent chaotropic agent. Its planar structure and delocalized positive charge allow it to effectively interact with both the protein backbone and amino acid side chains, competing with and disrupting the intramolecular hydrogen bonds that stabilize secondary and tertiary structures.[1][2] While guanidinium chloride (GuHCl) is the most commonly used guanidinium salt for protein denaturation, other salts, such as guanidine carbonate, can also be employed. The choice of the counter-ion can modulate the overall denaturing effect.[3][4]
Guanidine Carbonate: Unique Properties and Considerations
Guanidine carbonate dissociates in solution to yield two guanidinium cations and one carbonate anion. A key distinguishing feature of guanidine carbonate is its basicity; aqueous solutions of guanidine carbonate are alkaline. This property can be either an advantage or a challenge, depending on the specific application.
Advantages:
-
High pH Environment: The alkaline nature of guanidine carbonate solutions can enhance the solubilization of certain proteins, particularly those with acidic isoelectric points (pI). At a high pH, these proteins will carry a net negative charge, leading to electrostatic repulsion that can aid in disaggregation.
-
Alternative to Strong Acids/Bases: For applications requiring a high pH, guanidine carbonate provides a buffered alkaline environment, which can be more gentle on the protein than harsh bases like sodium hydroxide.
Disadvantages and Considerations:
-
pH Control: The inherent high pH of guanidine carbonate solutions requires careful consideration for proteins that are unstable or prone to irreversible modification at alkaline pH. The pH of the denaturation and subsequent refolding buffers must be carefully controlled and optimized.
-
Compatibility with Downstream Applications: The high salt concentration and alkaline pH may interfere with certain downstream applications. For instance, while compatible with some protein assays like the Coomassie Plus (Bradford) assay, it can interfere with others.[5] High salt concentrations can also be problematic for techniques like mass spectrometry without proper sample cleanup.[6][7][8]
Comparative Analysis of Common Denaturants
The choice of denaturant is a critical experimental parameter. The following table provides a comparative overview of guanidine carbonate, guanidinium chloride, and urea.
| Property | Guanidine Carbonate | Guanidinium Chloride (GuHCl) | Urea |
| Typical Working Concentration | 4-6 M | 6 M | 6-8 M |
| Denaturing Strength | Strong | Strongest | Moderate |
| Solution pH | Alkaline (~11-12) | Neutral (~6-7) | Neutral (~7) |
| Ionic Nature | Ionic | Ionic | Non-ionic |
| Primary Mechanism | Chaotropic (Gdn⁺), high pH | Chaotropic (Gdn⁺) | Disrupts hydrogen bonds, weakens hydrophobic effect |
| Key Advantage | High pH may aid in solubilizing acidic proteins. | Most potent and well-characterized guanidinium denaturant. | Non-ionic nature is compatible with ion-exchange chromatography. |
| Key Disadvantage | High pH can be detrimental to some proteins. Less characterized than GuHCl. | Ionic nature can interfere with some downstream applications. | Can cause carbamylation of proteins, especially at elevated temperatures. |
Experimental Protocols
The following protocols provide a starting point for the use of guanidine carbonate in protein denaturation and refolding. It is crucial to empirically optimize these conditions for each specific protein.
Protocol 1: Solubilization of Inclusion Bodies with Guanidine Carbonate
This protocol is designed for the extraction and solubilization of recombinant proteins expressed as inclusion bodies in E. coli.
Materials:
-
Cell paste containing inclusion bodies
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100
-
Wash Buffer: Lysis Buffer with 2 M Urea
-
Guanidine Carbonate Solubilization Buffer: 4-6 M Guanidine Carbonate, 50 mM Tris-HCl, pH 8.5 (adjusted after addition of Guanidine Carbonate), 10 mM DTT (add fresh)
-
High-speed centrifuge
Procedure:
-
Cell Lysis: Resuspend the cell paste in Lysis Buffer. Lyse the cells using a French press or sonication.
-
Inclusion Body Isolation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the inclusion body pellet in Wash Buffer and incubate for 30 minutes at room temperature with gentle agitation. This step helps to remove contaminating proteins.[9] Centrifuge again and discard the supernatant. Repeat this wash step at least once.
-
Solubilization: Resuspend the washed inclusion body pellet in the Guanidine Carbonate Solubilization Buffer. Use a sufficient volume to fully suspend the pellet.
-
Incubation: Incubate at room temperature for 1-2 hours with gentle agitation. For particularly recalcitrant inclusion bodies, incubation at 37°C may be beneficial, but monitor for any signs of protein degradation.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material.
-
Protein Quantification: Collect the supernatant containing the denatured protein. Determine the protein concentration using a compatible method, such as the Coomassie Plus (Bradford) assay.[5]
Protocol 2: Protein Refolding by Dialysis
This protocol describes a common method for refolding the denatured protein by gradually removing the guanidine carbonate.
Materials:
-
Solubilized and denatured protein in Guanidine Carbonate Solubilization Buffer
-
Refolding Buffer: 50 mM Tris-HCl, pH 7.5-8.5 (optimize for your protein), 250 mM NaCl, 5 mM EDTA, 0.5 M Arginine (optional, as a folding enhancer), 1 mM GSH (reduced glutathione), 0.1 mM GSSG (oxidized glutathione) (optional, for disulfide bond formation)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
Procedure:
-
Preparation: Transfer the solubilized protein solution into the dialysis tubing.
-
Stepwise Dialysis:
-
Step 1: Dialyze against a 100-fold excess of Refolding Buffer containing 2 M Guanidine Carbonate for 4-6 hours at 4°C.
-
Step 2: Transfer the dialysis bag to a fresh 100-fold excess of Refolding Buffer containing 1 M Guanidine Carbonate and dialyze for 4-6 hours at 4°C.
-
Step 3: Transfer the dialysis bag to a fresh 100-fold excess of Refolding Buffer containing 0.5 M Guanidine Carbonate and dialyze for 4-6 hours at 4°C.
-
Step 4: Transfer the dialysis bag to a fresh 100-fold excess of Refolding Buffer without Guanidine Carbonate and dialyze overnight at 4°C. Change the buffer once more and dialyze for an additional 4-6 hours.
-
-
Recovery: Recover the refolded protein from the dialysis tubing.
-
Clarification: Centrifuge the refolded protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet any aggregated protein.
-
Analysis: Analyze the supernatant for soluble, refolded protein. Assess the protein's structure and function using appropriate techniques (e.g., circular dichroism, enzyme activity assay).
Visualizations
Diagram 1: Mechanism of Guanidinium-Induced Protein Denaturation
Caption: Guanidinium ions disrupt the non-covalent interactions that maintain the native protein structure.
Diagram 2: Experimental Workflow for Inclusion Body Solubilization and Refolding
Caption: A typical workflow for recovering active proteins from inclusion bodies using guanidine carbonate.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete solubilization of inclusion bodies | Insufficient concentration of guanidine carbonate. | Increase the concentration of guanidine carbonate to 6 M. |
| Inefficient lysis or washing. | Ensure complete cell lysis and perform additional wash steps to remove contaminants. | |
| Protein is highly aggregated. | Increase incubation time or temperature (e.g., 37°C) during solubilization. | |
| Low yield of refolded protein | Protein aggregation during refolding. | Perform refolding at a lower protein concentration. Include folding enhancers like L-arginine in the refolding buffer. Optimize the rate of denaturant removal. |
| Incorrect buffer conditions for refolding. | Optimize the pH, ionic strength, and redox potential of the refolding buffer. | |
| Protein is inactive after refolding | Irreversible denaturation. | The high pH of the guanidine carbonate solution may have caused irreversible damage. Consider using guanidinium chloride at a neutral pH. |
| Incorrect disulfide bond formation. | Optimize the ratio of reduced (GSH) to oxidized (GSSG) glutathione in the refolding buffer. |
Safety and Handling
Guanidine carbonate should be handled with care. It can cause skin and serious eye irritation. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
-
Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate. (2011). Physical Chemistry Chemical Physics, 13(5), 1769-1777. [Link]
-
Counterion Effects on the Denaturing Activity of Guanidinium Cation to Protein. (2012). Journal of Chemical Theory and Computation, 8(12), 5199-5208. [Link]
-
Denaturation of Bovine Carbonic Anhydrase B by Guanidine Hydrochloride. (1973). The Journal of Biological Chemistry, 248(24), 8480-8486. [Link]
-
Inclusion body preparation. (n.d.). EMBL. [Link]
-
pH corrections and protein ionization in water/guanidinium chloride. (2002). Biophysical Journal, 82(2), 983-994. [Link]
-
Refolding of Recombinant Protein. (n.d.). Creative Biostructure. [Link]
-
Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. (2003). Protein Science, 12(9), 2073-2080. [Link]
-
The denaturing effectiveness of guanidinium, carbamoylguanidinium, and guanylguanidinium salts. (1968). Biochemistry, 7(11), 4135-4138. [Link]
-
Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. (2015). Molecular & Cellular Proteomics, 14(8), 2216-2226. [Link]
-
How Do Chemicals Denature Proteins?. (2025). Chemistry For Everyone. [Link]
-
How Does PH Affect Protein Charge And Denaturation?. (2025). Chemistry For Everyone. [Link]
-
Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli. (2001). Current Protocols in Protein Science. [Link]
-
Refolding Proteins Made Easy: 21 Tips and Tricks. (2022). Bitesize Bio. [Link]
-
What Are The Different Types Of Protein Denaturation?. (2025). Chemistry For Everyone. [Link]
-
How Does PH Affect The Primary Structure Of A Protein?. (2025). Chemistry For Everyone. [Link]
-
Why do proteins denature at a high pH?. (2021). Quora. [Link]
-
pH dependence of the stability of barstar to chemical and thermal denaturation. (1995). Protein Science, 4(6), 1133-1144. [Link]
-
Effects of pH on proteins: Predictions for ensemble and single molecule pulling experiments. (2007). Protein Science, 16(9), 1911-1923. [Link]
-
Proteins and pH relationship?. (2015). Reddit. [Link]
-
Conformational Stability and Denaturation Processes of Proteins Investigated by Electrophoresis under Extreme Conditions. (2020). International Journal of Molecular Sciences, 21(18), 6571. [Link]
-
The role of the metal ion in the refolding of denatured bovine Co(II)-carbonic anhydrase II. (1982). Biochimica et Biophysica Acta (BBA) - Protein Structure, 701(2), 201-209. [Link]
-
Refolding protein protocol. (2021). Reddit. [Link]
-
Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Analytical and Bioanalytical Chemistry, 415(10), 2217-2226. [Link]
-
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2024). Aalborg University's Research Portal. [Link]
-
pH Corrections and Protein Ionization in Water/Guanidinium Chloride. (2002). ResearchGate. [Link]
-
Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. (2022). MethodsX, 9, 101700. [Link]
Sources
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Contrasting the denaturing effect of guanidinium chloride with the stabilizing effect of guanidinium sulfate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Counterion Effects on the Denaturing Activity of Guanidinium Cation to Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
The Versatility of Guanidine Salts in Modern Organic Synthesis: A Guide for Researchers
Welcome to a comprehensive guide on the application of guanidine salts in organic synthesis. This document is designed for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these powerful chemical tools. Guanidine and its derivatives are not merely strong organic bases; they are multifaceted reagents and catalysts that enable a wide array of chemical transformations, from the construction of complex heterocyclic frameworks to facilitating reactions in multiphase systems.[1][2][3][4][5] Their strong basicity, coupled with low nucleophilicity in sterically hindered variants, makes them invaluable in modern synthetic chemistry.[3] This guide will delve into the mechanistic underpinnings of their reactivity and provide practical, field-proven protocols for their application.
The Chemical Logic of Guanidines: More Than Just a Strong Base
The guanidinium cation, the protonated form of guanidine, is remarkably stable due to the delocalization of its positive charge across one carbon and three nitrogen atoms.[6] This charge distribution contributes to the high basicity of guanidines, with some being classified as "superbases."[3][5][7][8] The pKa of the conjugate acid of 1,1,3,3-tetramethylguanidine (TMG), a commonly used guanidine base, is approximately 13.0, highlighting its strength.[9] Beyond their Brønsted basicity, guanidines can act as nucleophilic catalysts, and their salts can serve as hydrogen-bond donors and even phase-transfer catalysts.[4][10]
Application I: Guanidine Bases in Catalysis
Guanidines, particularly sterically hindered ones like 1,1,3,3-tetramethylguanidine (TMG), are excellent non-nucleophilic strong bases for a variety of organic reactions.[11][12] Their ability to deprotonate substrates without participating in nucleophilic side reactions is a significant advantage.[11][12]
Key Reactions Catalyzed by Guanidine Bases:
-
Michael Addition: TMG is an effective catalyst for the 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a fundamental C-C bond-forming reaction.[11][13]
-
Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and a carbonyl compound is efficiently promoted by TMG, leading to the formation of β-nitroalcohols, which are valuable synthetic intermediates.[11][14]
-
Knoevenagel Condensation: TMG catalyzes the condensation between an active methylene compound and a carbonyl group, yielding α,β-unsaturated compounds.[11]
-
Transesterification: TMG has been explored as a catalyst for the transesterification of triglycerides in biodiesel production, offering an alternative to traditional inorganic catalysts.[11]
Protocol: TMG-Catalyzed Henry Reaction
This protocol outlines the synthesis of a β-nitroalcohol using TMG as the catalyst.[11]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitromethane)
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Solvent (e.g., ethanol)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.5 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add TMG (0.1-0.2 mmol, 10-20 mol%) to the solution.
-
Reaction Execution: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the β-nitroalcohol.[11]
Causality of Experimental Choices:
-
Non-nucleophilic Base: TMG is chosen for its high basicity to deprotonate the nitroalkane, forming the nitronate anion, while its steric hindrance prevents it from acting as a nucleophile and adding to the aldehyde.[11][12]
-
Solvent: Ethanol is a suitable polar protic solvent that can solubilize the reactants and the catalyst.
-
Monitoring: TLC is a crucial technique to determine the endpoint of the reaction, preventing the formation of side products from prolonged reaction times.
Application II: Synthesis of Heterocycles
Guanidine and its salts are fundamental building blocks for the synthesis of a wide variety of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.[1][15][16]
The Biginelli Reaction: A Multicomponent Approach to Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or, in this context, a guanidine derivative to form dihydropyrimidinones (DHPMs).[16][17][18] These DHPMs are important precursors for many biologically active molecules.[16]
Protocol: Synthesis of a 2-Imino-5-carboxy-3,4-dihydropyrimidine via the Biginelli Reaction
This protocol utilizes a triazone-protected guanidine for a more efficient and general Biginelli condensation.[17][19]
Materials:
-
Aldehyde (aromatic or aliphatic)
-
β-ketoester
-
Triazone-protected guanidine
-
Sodium bicarbonate (NaHCO₃)
-
Dimethylformamide (DMF)
-
Strong acid (e.g., concentrated HCl) for deprotection
-
Standard laboratory glassware
Procedure:
Step A: Biginelli Condensation [16]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and triazone-protected guanidine (1.1 equiv) in DMF.
-
Base Addition: Add sodium bicarbonate as a buffer.
-
Reaction Execution: Heat the mixture at 70 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the Biginelli adduct.[16]
Step B: Deprotection [16]
-
Acid Treatment: Treat the Biginelli adduct from Step A with a strong acid, such as concentrated HCl.
-
Heating: Heat the mixture to facilitate the removal of the triazone protecting group.
-
Isolation: After the reaction is complete, isolate and purify the final 2-imino-5-carboxy-3,4-dihydropyrimidine product.
Causality of Experimental Choices:
-
Protected Guanidine: The use of a triazone-protected guanidine enhances the reaction's scope and efficiency, allowing for a broader range of aldehydes to be used successfully.[17][19]
-
One-Pot Synthesis: The Biginelli reaction is a classic example of a multicomponent reaction, which is highly atom-economical and efficient for building molecular complexity in a single step.[16]
Application III: Guanidinylation of Amines
The introduction of a guanidinium group onto a molecule, known as guanidinylation, is a significant transformation in medicinal chemistry.[20] The guanidinium group is protonated at physiological pH, enabling it to participate in important biological interactions like hydrogen bonding and electrostatic interactions.[20]
Protocol: Guanidinylation of a Primary Amine with N,N'-Di-Boc-N''-triflylguanidine
This protocol is highly efficient for the guanidinylation of a wide range of primary amines.[20]
Materials:
-
Primary amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add triethylamine (1.2 mmol) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[20]
Causality of Experimental Choices:
-
Protecting Groups: The use of Boc-protected guanidinylating reagents allows for controlled and efficient guanidinylation under mild conditions.[20] The Boc groups can be removed later under acidic conditions.
-
Activating Group: The triflyl group on the guanidinylating reagent makes it highly electrophilic and reactive towards the primary amine nucleophile.
-
Base: Triethylamine is used to neutralize the triflic acid byproduct formed during the reaction.
Application IV: Guanidinium Salts as Phase-Transfer Catalysts
Guanidinium salts have emerged as effective phase-transfer catalysts (PTCs) due to their ability to form lipophilic ion pairs with reactant anions, facilitating their transfer from an aqueous or solid phase to an organic phase for reaction.[21][22][23] This is particularly useful for reactions involving two immiscible phases.[23] N-sp2-hybridized guanidinium-type salts have shown remarkable efficiency in this regard.[21][22]
| Guanidinium-based Catalyst | Reaction Type | Key Features | Reference |
| Pentanidium Salts | Michael Addition, α-hydroxylation, Alkylation | High enantioselectivities, low catalyst loading | [21][22] |
| Bisguanidinium Salts | Dihydroxylation, Oxohydroxylation | Excellent ion-pairing catalyst | [21][22] |
| Hexaalkylguanidinium Salts | Nucleophilic Substitution | Lipophilicity influences catalytic activity | [24] |
Application V: Guanidinium-Based Ionic Liquids
Guanidinium salts, with their tunable alkyl groups and delocalized positive charge, can be designed as ionic liquids (GILs).[6][25] These GILs possess desirable properties such as low melting points, high thermal stability, and tunable solubility.[6][25] In organic synthesis, they can act as solvents and phase-transfer catalysts in various reactions, including nucleophilic substitutions and oxidations.[25] Acidic GILs can also serve as recyclable catalysts.[25]
Conclusion
The applications of guanidine salts in organic synthesis are vast and continue to expand. Their unique combination of strong basicity, tunable nucleophilicity, and ability to participate in hydrogen bonding and ion-pairing makes them powerful tools for the modern organic chemist. From catalyzing fundamental bond-forming reactions to enabling complex heterocyclic syntheses and facilitating multiphase reactions, guanidine and its derivatives offer elegant solutions to synthetic challenges. The protocols and insights provided in this guide are intended to serve as a practical starting point for researchers to explore and exploit the full potential of these remarkable compounds in their own synthetic endeavors.
References
- Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction.
- Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing.
- Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine (TMG) in Organic Synthesis - Benchchem.
- TMG TETRAMETHYL GUANIDINE - Ataman Kimya.
- Full article: Synthesis of heterocycles using guanidine: An overview.
- Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums | Accounts of Chemical Research - ACS Publications.
- Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums - PubMed.
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC - PubMed Central.
- Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine - Benchchem.
- Mastering Organic Synthesis with Tetramethylguanidine: A Powerful Base.
- Synthesis of heterocycles using guanidine: An overview - Taylor & Francis Online.
- A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications.
- Application Notes and Protocols for 1,1,3,3-Tetramethylguanidine in Organic Synthesis - Benchchem.
- Unlocking the Power of Tetramethylguanidine - Guidechem.
- Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts.
- Guanidinium Benzoate in Phase-Transfer Catalysis: Application Notes and Protocols - Benchchem.
- Research on the Phase-Transfer Catalytic Activity of Hexaalkylguanidium Salts.
- Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction | The Journal of Organic Chemistry - ACS Publications.
- Guanidines: powerful bases for organic synthesis - DC Fine Chemicals.
- Guanidine Organocatalysis - Who we serve.
- RESEARCH ARTICLE Development of Novel Guanidinium-Based Catalysts and Their Application in Henry Reaction - Ingenta Connect.
- Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts - ResearchGate.
- Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts - Google Books.
- Guanidine-Based Ionic Liquids - Alfa Chemistry.
- Guanidinium-Based Ionic Liquids | Request PDF - ResearchGate.
- The Role of Guanidine Salts in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols - Benchchem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and ... - Tsutomu Ishikawa - Google Books [books.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
- 10. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
protocol for preparing guanidine hydrochloride buffer for protein purification
For researchers, scientists, and professionals in drug development, the successful purification of proteins is a cornerstone of their work. Often, recombinant proteins expressed in bacterial systems form dense, insoluble aggregates known as inclusion bodies. Guanidine hydrochloride (GuHCl) is a powerful chaotropic agent widely employed to solubilize these inclusion bodies and denature proteins, paving the way for subsequent refolding and purification.[1][2][3] This application note provides a comprehensive guide to the principles and protocols for preparing and utilizing guanidine hydrochloride buffers in protein purification workflows.
The Science of Chaotropic Denaturation
Guanidine hydrochloride is a strong protein denaturant that disrupts the intricate three-dimensional structure of proteins.[3] It achieves this through two primary mechanisms. Firstly, GuHCl interferes with the hydrogen bond network within the protein structure.[1][4] Secondly, it increases the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are crucial for maintaining a protein's native conformation.[1][4] This process, known as denaturation, unfolds the protein into its constituent polypeptide chain, rendering it soluble.[3] It's important to note that denaturation induced by guanidine hydrochloride is often reversible, a critical property for the subsequent refolding of the protein into its active state.[1][4]
Strategic Applications in Protein Purification
The primary application of GuHCl in protein purification is the solubilization of inclusion bodies.[1][2] These misfolded protein aggregates are a common challenge in recombinant protein expression. By treating inclusion bodies with a high concentration of GuHCl, typically 6 M, the aggregated proteins are denatured and solubilized.[5]
Beyond inclusion body solubilization, GuHCl is also instrumental in protein refolding studies.[1][6][7] By gradually removing the denaturant, often through methods like dialysis or rapid dilution, the unfolded protein is allowed to refold into its native, biologically active conformation.[8] Interestingly, low concentrations of GuHCl can sometimes aid in the refolding of acid-unfolded proteins by stabilizing a molten globule state, a partially folded intermediate.[6][7]
Visualizing the Workflow
The following diagram illustrates a typical workflow for purifying an insoluble histidine-tagged protein using a guanidine hydrochloride-based protocol.
Caption: Workflow for insoluble protein purification using GuHCl.
Protocol for Preparing a 6 M Guanidine Hydrochloride Stock Solution
This protocol details the preparation of a 1 L stock solution of 6 M Guanidine Hydrochloride.
Materials:
-
Guanidine Hydrochloride (Molecular Weight: 95.53 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer component (e.g., Tris, phosphate)
-
Strong acid (e.g., HCl) or base (e.g., NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
pH meter
-
0.22 µm or 0.45 µm filter unit
Procedure:
-
Calculation: To prepare a 1 L solution of 6 M GuHCl, you will need:
-
6 moles/L * 95.53 g/mol = 573.18 g of Guanidine Hydrochloride.
-
-
Dissolution:
-
Measure approximately 600-700 mL of high-purity water into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Slowly add the 573.18 g of Guanidine Hydrochloride to the water while stirring. The dissolution of GuHCl is an endothermic process, meaning it will absorb heat and the solution will become cold.[9] Gentle heating (e.g., in a microwave or on a hot plate with stirring) can facilitate dissolution.[9]
-
Continue stirring until the GuHCl is completely dissolved. The solution should be clear and colorless if using high-purity reagent.[9]
-
-
Buffer Addition and pH Adjustment:
-
Add the desired buffer components. For example, to create a buffer with 0.1 M sodium phosphate and 0.01 M Tris, add 13.8 g of NaH2PO4 and 10 mL of a 1 M Tris-HCl stock solution at the desired pH (e.g., pH 8.0).[10]
-
Allow the solution to return to room temperature before adjusting the pH.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to the desired value (e.g., pH 8.0) using a strong acid or base.
-
-
Final Volume Adjustment and Filtration:
-
Transfer the solution to a 1 L graduated cylinder.
-
Add high-purity water to bring the final volume to 1 L.
-
For applications requiring high purity, filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulates.[9]
-
-
Storage:
-
Store the prepared buffer at room temperature.[2] The solution is stable for extended periods.[11] Some sources suggest storage at -20°C or -80°C for long-term preservation of stock solutions.[7] If precipitation occurs upon storage, gently warm the solution to 37°C and mix until the precipitate redissolves.[11]
-
Quantitative Data Summary
| Guanidine Hydrochloride Concentration | Primary Application | Notes |
| 6 M - 8 M | Solubilization of inclusion bodies and complete protein denaturation. | High concentrations are required to disrupt the strong intermolecular forces within protein aggregates.[12] 8 M solutions may require heating to dissolve completely.[2] |
| 0.5 M - 2 M | Washing inclusion bodies to remove contaminants. | Lower concentrations can help remove loosely associated proteins and other impurities without fully solubilizing the target protein.[5] |
| < 1 M | Aiding in protein refolding. | Low concentrations can stabilize folding intermediates and prevent aggregation during the refolding process.[6][7] |
| 5 mM | Curing yeast prions. | At this low concentration, GuHCl can interfere with the propagation of certain prions in yeast.[7] |
Safety Precautions: A Critical Consideration
Guanidine hydrochloride is a hazardous substance and must be handled with appropriate safety measures.
Hazards:
-
May be harmful to aquatic life.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.[15]
-
Handling: Avoid dust formation when working with the solid form.[14][15] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Guanidine hydrochloride is hygroscopic, so protect it from moisture.[14][16]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]
Conclusion
Guanidine hydrochloride is an indispensable tool in the protein purification toolkit, particularly for overcoming the challenge of inclusion bodies. By understanding the principles of its denaturing activity and adhering to meticulous preparation protocols and safety precautions, researchers can effectively harness the power of GuHCl to solubilize and purify proteins for a wide range of downstream applications.
References
- Qinmu, J. (2022, October 26). Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd.
- Qasim, M. A., et al. (2013). Investigation of the mechanism of protein denaturation by guanidine hydrochloride-induced dissociation of inhibitor-protease complexes. Protein & Peptide Letters, 20(2), 187-91.
- Middaugh, C. R., et al. (2002). Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins. Protein Science, 11(7), 1777-1785.
- Randolph, T. W., et al. (2002). High pressure fosters protein refolding from aggregates at high concentrations. Proceedings of the National Academy of Sciences, 99(14), 9110-9115.
- Hagihara, Y., et al. (1993). Guanidine hydrochloride-induced folding of proteins. Journal of Molecular Biology, 231(2), 180-4.
- Carl Roth GmbH + Co. KG. (n.d.).
- Unknown. (2025, June 2). The Effect Of Guanidine Hydrochloride On Proteins. News.
- Carl Roth GmbH + Co. KG. (n.d.).
- Coligan, J. E., et al. (2016). Use of Protein Folding Reagents. Current Protocols in Protein Science, 84, A.3A.1-A.3A.13.
- Charles River Laboratories. (2011, August 8).
- Sigma-Aldrich. (2024, August 6).
- Thermo Fisher Scientific. (2010, November 16).
- Qasim, M. A. (2013, December 30).
- Sigma-Aldrich. (n.d.). 6 M Guanidine hydrochloride solution (SRE0066)
- Heyer Lab. (n.d.).
- MedChemExpress. (n.d.). Guanidine hydrochloride (Guanidinium chloride) | Chaotrope Agent.
- Interchim. (n.d.). Guanidine Hydrochloride.
- BioSpectra, Inc. (n.d.). GUANIDINE HCl - BI BUFFER SOLUTIONS.
- Various Authors. (2015, November 16). How can I purify a protein using guanidium hydrochloride?.
- GE Healthcare. (n.d.). Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution.
- Lipe, B., et al. (2012). Using Guanidine-Hydrochloride for Fast and Efficient Protein Digestion and Single-step Affinity-purification Mass Spectrometry. Journal of Proteome Research, 11(12), 6146-6154.
- Thermo Fisher Scientific. (n.d.). 8M Guanidine-HCl Solution 200 mL.
Sources
- 1. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 2. interchim.fr [interchim.fr]
- 3. biospectra.us [biospectra.us]
- 4. ycdehongchem.com [ycdehongchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Guanidine hydrochloride-induced folding of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pnas.org [pnas.org]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. fishersci.com [fishersci.com]
- 16. criver.com [criver.com]
Guanidine Carbonate as a Versatile pH Adjusting Agent: A Technical Guide for Researchers and Formulation Scientists
An Application Guide:
Abstract: This technical guide provides a comprehensive overview of guanidine carbonate for researchers, scientists, and drug development professionals. It details its application as a potent pH adjusting agent, balancing its strong basicity with its well-known chaotropic properties. This document moves beyond simple protocols to explain the underlying chemical principles and critical considerations for its effective and safe use in various formulations, particularly in the context of biopharmaceuticals where protein stability is paramount. We present detailed methodologies for stock solution preparation and pH adjustment, alongside essential safety and handling information, grounded in authoritative sources.
Introduction to Guanidine Carbonate
Guanidine carbonate, the salt formed from the strong organic base guanidine and the weak acid carbonic acid, is a versatile and powerful tool in chemical and biological applications.[1][2] While the guanidinium ion is widely recognized for its role as a potent protein denaturant in the form of guanidinium chloride, the carbonate salt offers unique utility as a strong organic alkali for pH modification.[3][4] Its high solubility in water and strong basicity make it an effective agent for increasing the pH of aqueous solutions.[1][2] This guide will focus on its function as a pH adjusting agent, providing the necessary protocols and scientific context for its appropriate use, especially in sensitive systems such as those containing active pharmaceutical ingredients (APIs) and biologics.
Physicochemical Properties and Mechanism of Action
Guanidine carbonate is a white, crystalline powder that is highly soluble in water.[2][5] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | (CH₅N₃)₂·H₂CO₃ | [6][7] |
| Molecular Weight | 180.17 g/mol | [7][8] |
| Appearance | White to almost white crystalline powder | [1][2] |
| Solubility in Water | ~450 g/L at 22 °C | [1][6][7] |
| Density | ~1.25 - 1.29 g/cm³ | [1][6][7] |
| Melting Point | >300 °C (with decomposition) | [1][9] |
| pH of Solution | ~11.4 - 11.7 | [5][7][10][11] |
Mechanism of pH Adjustment
The alkaline nature of a guanidine carbonate solution is a result of the hydrolysis of the carbonate ion. When dissolved in water, guanidine carbonate dissociates into two guanidinium ions (Gdm⁺) and one carbonate ion (CO₃²⁻). The carbonate ion, being the conjugate base of the weak acid bicarbonate (HCO₃⁻), reacts with water to produce hydroxide ions (OH⁻), thereby raising the pH.[6]
The primary equilibrium responsible for the pH increase is: CO₃²⁻ (aq) + H₂O (l) ⇌ HCO₃⁻ (aq) + OH⁻ (aq)
The guanidinium cation is the conjugate acid of guanidine and is highly stable due to resonance, with a pKₐH of 13.6, meaning it remains protonated and does not significantly participate in the pH equilibrium in most relevant ranges.[4]
Caption: Dissociation and hydrolysis of guanidine carbonate in water.
Applications in Research and Drug Development
Guanidine carbonate's strong basicity makes it a valuable pH adjuster in various industrial and scientific contexts.[3]
-
Formulation of Cosmetics and Detergents: It is used to adjust the pH of soaps, lotions, and synthetic detergents.[1][5][12] Its use in hair relaxer formulations is also well-documented.[6][9][13]
-
Organic Synthesis: It serves as a strong organic base and an intermediate in the synthesis of various compounds.[2][5]
-
Biopharmaceutical Formulations: In this field, its use requires careful consideration. While it can effectively raise the pH of buffer solutions, the concentration of the guanidinium ion must be carefully controlled. The guanidinium ion is a chaotropic agent that disrupts the hydrogen-bonding network of water and can denature proteins, typically at high molar concentrations (e.g., 6 M).[4][14] However, at the lower concentrations often required for minor pH adjustments, its denaturing effects may be negligible. This makes it a candidate for specific applications where a non-metallic, strong organic base is desired, but its impact on protein stability must be empirically validated for each specific case.
-
Protein Refolding: In some protein refolding protocols, proteins are first denatured in high concentrations of agents like guanidinium chloride. The subsequent refolding process often requires a rapid change in pH, and guanidine carbonate can be used in these specialized workflows, though careful buffer exchange is necessary to reduce the chaotrope concentration to allow for proper folding.[15]
Experimental Protocols
Protocol 1: Preparation of a 1 M Guanidine Carbonate Stock Solution
This protocol describes the preparation of a 1 M stock solution for use as a pH adjusting agent.
Materials:
-
Guanidine Carbonate (MW: 180.17 g/mol )
-
High-purity water (e.g., Milli-Q or WFI)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper
Procedure:
-
Safety First: Before handling, review the Safety Data Sheet (SDS).[8][10][16] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[16][17] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[8][17]
-
Calculation: To prepare 100 mL of a 1 M solution, you will need:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 1.0 mol/L × 0.100 L × 180.17 g/mol = 18.02 g
-
-
Weighing: Tare the analytical balance with a clean piece of weighing paper. Carefully weigh out 18.02 g of guanidine carbonate powder.
-
Dissolution: Add approximately 70 mL of high-purity water to the 100 mL volumetric flask. Place a magnetic stir bar in the flask.
-
Mixing: Carefully transfer the weighed guanidine carbonate powder into the flask. Place the flask on a magnetic stirrer and stir at a moderate speed until the solid is completely dissolved. Guanidine carbonate is highly soluble in water.[1]
-
Final Volume Adjustment: Once dissolved, remove the flask from the stirrer. Carefully add high-purity water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Labeling and Storage: Transfer the solution to a clearly labeled, sealed container. Store at room temperature in a dry place.[2][10] The solution is stable, but should be visually inspected for any precipitation or contamination before use.
Protocol 2: pH Adjustment of an Acidic Solution
This protocol details how to use the 1 M guanidine carbonate stock solution to adjust the pH of a solution, for example, a 100 mM sodium acetate buffer, from an initial pH of 4.5 to a target pH of 6.0.
Caption: Workflow for titrating an acidic solution with guanidine carbonate.
Procedure:
-
System Setup: Place a beaker containing your acidic solution on a magnetic stirrer and add a stir bar. Begin stirring at a speed sufficient to create a small vortex.
-
pH Monitoring: Calibrate your pH meter according to the manufacturer's instructions using appropriate standards. Immerse the calibrated pH probe into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Titration: Using a pipette or burette for accuracy, begin adding the 1 M guanidine carbonate stock solution dropwise to the stirring acidic solution.
-
Observe pH Change: Monitor the pH reading closely. The reaction with the acid will release carbon dioxide gas, which may be observed as slight effervescence.[6] Add the base slowly to prevent overshooting the target pH. The pH will rise as the carbonate neutralizes the acid.
-
Reaching Target pH: As the pH approaches the target of 6.0, add the guanidine carbonate solution more slowly (e.g., one drop at a time).
-
Equilibration: Once the pH meter reads 6.0, stop the addition. Allow the reading to stabilize for a minute to ensure the pH is consistent throughout the solution.
-
Final Steps: Record the final volume of guanidine carbonate solution added. This can be useful for calculating buffer capacity or for scaling up the process.
Critical Considerations and Best Practices
-
Protein Stability: The primary concern when using guanidine carbonate in biological formulations is the chaotropic nature of the guanidinium ion.[4] While effective for pH control, its concentration must be kept well below levels known to cause protein denaturation. It is imperative to conduct stability studies (e.g., using spectroscopy, calorimetry, or functional assays) to confirm that the final concentration of guanidinium does not negatively impact the API's structure or function.
-
Incompatibilities: Avoid mixing guanidine carbonate with strong acids or oxidizing agents, as this can lead to exothermic or violent reactions.[2][10][17]
-
Safety and Handling: Guanidine carbonate is classified as harmful if swallowed and can cause serious skin and eye irritation.[1][16] Always use appropriate PPE, including gloves and eye protection.[10] Work in a well-ventilated area to avoid inhaling dust particles.[1] In case of eye contact, rinse cautiously with water for several minutes.[16]
-
Storage and Chemical Stability: Store guanidine carbonate in a tightly sealed container in a cool, dry place to prevent it from absorbing moisture from the air, which can cause it to harden.[2][10] It is stable under normal conditions for at least two years.[10]
Conclusion
Guanidine carbonate is a potent and effective organic base for pH adjustment across a range of applications. Its utility is defined by its strong alkalinity, high solubility, and non-metallic nature. For researchers and formulation scientists, particularly in the biopharmaceutical industry, its application demands a careful, science-driven approach. The key to its successful use lies in leveraging its pH-modifying capability while respecting and controlling for the chaotropic properties of the guanidinium ion. By following the detailed protocols and adhering to the critical considerations outlined in this guide, scientists can effectively harness the benefits of guanidine carbonate while ensuring the safety, stability, and integrity of their work.
References
-
Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). (2003, May 19). Stobec. [Link]
-
Material Safety Data Sheet - Guanidine Carbonate 99%. Sciencelab.com. [Link]
-
GUANIDINE CARBONATE. Chemstock. [Link]
-
Guanidine Carbonate Supplier | 593-85-1 | Your Reliable Distributor. Riverland Trading. [Link]
-
Guanidine Carbonate BP EP USP CAS 593-85-1 Manufacturers and Suppliers. Fengchen Group Co., Ltd. [Link]
-
Guanidinium carbonate. (2019, June 23). Sciencemadness Wiki. [Link]
-
The Essential Role of Guanidine Carbonate in Modern Chemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guanidine carbonate. Five Chongqing Chemdad Co., Ltd. [Link]
-
Guanidine Carbonate: A Key Ingredient for Cosmetic Formulations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Guanidine carbonate salt. CD Formulation. [Link]
-
Preparation of guanidine carbonate. PrepChem.com. [Link]
-
How to minimize the side - reactions when using Guanidine Carbonate?. (2025, December 1). Blog. [Link]
- Process for preparing guanidine carbonate. (2002).
-
Guanidine. Wikipedia. [Link]
- Use of guanidinium formate as a chaotropic agent. (2013).
-
Guanidine Carbonate. Smart Chemicals Group Co., Ltd. [Link]
-
From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology. (2025, May 22). PubMed Central. [Link]
-
Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]
-
(PDF) Guanidine group: Definition and pharmaceutical applications. (2025, August 5). ResearchGate. [Link]
-
17.2 Acid-Base Titrations and Titration Curves. (2022, February 15). YouTube. [Link]
-
pH curves and indicators. Creative Chemistry. [Link]
-
9.2: Acid–Base Titrations. (2022, April 22). Chemistry LibreTexts. [Link]
-
Titration curves & equivalence point. Khan Academy. [Link]
Sources
- 1. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Guanidine - Wikipedia [en.wikipedia.org]
- 5. Guanidine carbonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 7. Carbonate de guanidinium for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. Guanidine carbonate salt - CD Formulation [formulationbio.com]
- 10. stobec.com [stobec.com]
- 11. Guanidine Carbonate--Smart Chemicals Group Co., Ltd. [hebeismart.com]
- 12. nbinno.com [nbinno.com]
- 13. Guanidine Carbonate Supplier | 593-85-1 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 14. From lab reagent to metabolite: the riboswitch ligand guanidine as a relevant compound in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2013128018A1 - Use of guanidinium formate as a chaotropic agent - Google Patents [patents.google.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. chemstock.ae [chemstock.ae]
Application Notes and Protocols for Guanidinium Chloride in Protein Denaturation Studies
Introduction: Unraveling Protein Architecture with a Powerful Chaotrope
For decades, guanidinium chloride (GdnHCl) has been an indispensable tool in the arsenal of biochemists and structural biologists.[1][2] Its remarkable ability to disrupt the intricate, non-covalent forces that stabilize the native three-dimensional structure of proteins makes it a powerful chaotropic agent for studying protein folding, stability, and dynamics.[3][4][5] Understanding how a protein transitions from its functional, folded state to a disordered, unfolded state provides invaluable insights into its architecture, the pathways of its assembly, and the thermodynamic forces governing its stability. These studies are fundamental in basic research and pivotal in drug development, where protein stability is a critical parameter for therapeutic efficacy and shelf-life.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to provide a deep, mechanistic understanding of why GdnHCl is an effective denaturant and how to harness its properties to design robust, self-validating experiments. We will explore the theoretical underpinnings of GdnHCl-induced denaturation, provide detailed, field-proven protocols for equilibrium unfolding studies, and discuss the nuances of data analysis and interpretation.
The Mechanism of Guanidinium Chloride-Induced Denaturation: A Direct Interaction Model
The precise mechanism by which GdnHCl denatures proteins has been a subject of extensive study.[1][6][7] While it was once thought to primarily act by disrupting the structure of water and thereby weakening the hydrophobic effect, a more nuanced "direct interaction" model is now widely accepted.[6][8] This model posits that the guanidinium ion (Gdm⁺) directly interacts with the protein surface.
Recent kinetic evidence supports a two-stage mechanism for GdnHCl-induced unfolding[1][6][7]:
-
Initial Binding and Formation of a "Dry Molten Globule": In the first step, Gdm⁺ ions bind to the protein surface. This interaction leads to the formation of an expanded intermediate state, often referred to as a "dry molten globule."[1][6] In this state, some of the protein's tertiary structure is disrupted, but the hydrophobic core remains largely unexposed to the solvent.[6]
-
Core Solvation and Global Unfolding: The second step involves the penetration of both Gdm⁺ and water molecules into the protein's core. This leads to the solvation of hydrophobic residues and the complete disruption of the protein's secondary and tertiary structures, resulting in a random coil conformation.[1][6]
Guanidinium chloride achieves this through a combination of effects: it breaks hydrogen bonds within the protein structure and increases the solubility of non-polar amino acid side chains, effectively diminishing the hydrophobic interactions that are a primary driving force for protein folding.[3]
Figure 1: A simplified diagram illustrating the two-stage mechanism of GdnHCl-induced protein denaturation.
Experimental Design: Key Considerations for Robust Studies
A successful protein denaturation study hinges on careful experimental design. The following considerations are crucial for obtaining high-quality, interpretable data.
Reagent Preparation and Handling
-
Purity of Guanidinium Chloride: Use high-purity GdnHCl (>99%) for spectroscopic studies to avoid interference from absorbing or fluorescent impurities.[9] For large-scale applications where cost is a factor, practical-grade GdnHCl can be purified by filtration and treatment with activated charcoal.[9]
-
Stock Solution Preparation: GdnHCl is highly soluble in water, and stock solutions of 6 M or 8 M are commonly prepared.[9][10][11] The dissolution of GdnHCl is an endothermic process, so gentle heating can aid in its dissolution.[9]
-
Accurate Concentration Determination: Due to the hygroscopic nature of solid GdnHCl, the precise concentration of stock solutions should always be determined experimentally using a refractometer.[9] The molarity (M) can be calculated from the refractive index (n) using the following equation: M = 57.147(n - n₀) + 38.68(n - n₀)² - 91.60(n - n₀)³ where n₀ is the refractive index of the buffer.
-
Buffer Selection: Choose a buffer system with a pKa that is stable across the intended pH range of the experiment and does not react with GdnHCl. Phosphate and Tris buffers are common choices, though Tris can sometimes interfere with certain measurements.[4]
-
Safety Precautions: Guanidinium chloride is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12][13][14][15] Always consult the Safety Data Sheet (SDS) before use.[12] Handle GdnHCl in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14][16]
Choosing an Analytical Technique
The choice of spectroscopic technique to monitor protein unfolding is critical. The ideal technique will show a significant and measurable difference between the folded and unfolded states of the protein.
-
Intrinsic Tryptophan Fluorescence: This is one of the most sensitive and widely used methods.[4] Tryptophan residues are exquisitely sensitive to their local environment. When buried in the hydrophobic core of a folded protein, their fluorescence emission maximum (λ_max) is typically around 330-340 nm. Upon unfolding and exposure to the polar aqueous environment, the λ_max undergoes a red shift to approximately 350 nm.[4][17] Excitation at 295 nm selectively excites tryptophan residues, minimizing interference from tyrosine.[4]
-
Circular Dichroism (CD) Spectroscopy: Far-UV CD (190-250 nm) is a powerful technique for monitoring changes in protein secondary structure.[18][19][20] The characteristic CD signal of α-helices (negative bands at ~222 nm and ~208 nm) and β-sheets is lost as the protein unfolds into a random coil.[19][21] Near-UV CD (250-350 nm) can provide information about changes in the tertiary structure by probing the environment of aromatic amino acids.[19]
-
ANS Fluorescence: 8-Anilinonaphthalene-1-sulfonic acid (ANS) is a fluorescent probe that binds to exposed hydrophobic patches on proteins.[4][17] In its unbound state in aqueous solution, ANS fluorescence is weak. Upon binding to hydrophobic clusters, its fluorescence quantum yield increases dramatically, accompanied by a blue shift in its emission maximum.[4] This technique is particularly useful for detecting partially folded intermediates, which may be more populated at intermediate GdnHCl concentrations.
| Technique | Parameter Monitored | Typical Wavelengths | Advantages | Considerations |
| Intrinsic Fluorescence | Tryptophan environment | Ex: 295 nm, Em: 310-400 nm | High sensitivity, requires no external probes.[4] | Protein must contain tryptophan residues. |
| Far-UV CD | Secondary structure | 190-250 nm (often monitored at 222 nm) | Direct measure of secondary structure changes.[19] | Requires specialized equipment; buffer components can interfere. |
| ANS Fluorescence | Exposed hydrophobic surfaces | Ex: ~375 nm, Em: 400-600 nm | Sensitive to molten globule and other intermediates.[4] | An extrinsic probe that could potentially perturb the system. |
Protocol: Equilibrium Unfolding of a Protein Monitored by Intrinsic Tryptophan Fluorescence
This protocol describes a typical equilibrium denaturation experiment to determine the conformational stability of a protein.
Materials and Reagents
-
High-purity Guanidinium Chloride (e.g., Sigma-Aldrich, Cat. No. G7294)[10]
-
Protein of interest, purified and dialyzed into the working buffer.
-
Working Buffer (e.g., 50 mM Phosphate buffer, pH 7.4)
-
Spectrofluorometer
-
Refractometer
-
Calibrated pipettes
-
Microcentrifuge tubes or a 96-well plate
Experimental Workflow
Figure 2: A typical workflow for a GdnHCl-induced protein denaturation experiment.
Step-by-Step Methodology
-
Preparation of GdnHCl Stock Solution (8 M): a. Weigh out the required amount of solid GdnHCl to make an ~8 M solution in your chosen working buffer. For 100 mL, this is approximately 76.44 g. b. Add the GdnHCl to a beaker with a stir bar. c. Add the working buffer to a volume slightly less than 100 mL. d. Stir at room temperature until completely dissolved. Gentle warming may be necessary.[9] e. Adjust the final volume to 100 mL with the buffer and verify the pH.
-
Accurate Concentration Measurement: a. Measure the refractive index of your working buffer (n₀) and your 8 M GdnHCl stock solution (n). b. Calculate the precise molarity of your stock solution using the formula provided in the "Experimental Design" section.
-
Preparation of Denaturant Series: a. Prepare a series of GdnHCl solutions ranging from 0 M to ~6 M in 0.2 M increments. This can be done by serial dilution from your concentrated stock solution into the working buffer. b. Prepare a corresponding set of buffer blanks containing only the denaturant at each concentration.[4]
-
Sample Preparation and Incubation: a. To each GdnHCl dilution, add a small, constant volume of your protein stock solution. The final protein concentration should be low enough to avoid aggregation and inner filter effects (typically in the µM range). b. Mix gently by inversion. c. Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached. This can range from a few hours to overnight, and may need to be determined empirically for your specific protein.[6][22]
-
Fluorescence Measurement: a. Set the spectrofluorometer with an excitation wavelength of 295 nm and record the emission spectrum from 310 nm to 400 nm.[4] b. Measure the fluorescence spectrum for each sample and its corresponding blank.
-
Data Processing: a. Subtract the blank spectrum from the sample spectrum for each denaturant concentration.[4] b. Determine the fluorescence emission maximum (λ_max) or the fluorescence intensity at a fixed wavelength (e.g., 350 nm) for each corrected spectrum.
Data Analysis and Interpretation: The Linear Extrapolation Model
The data from an equilibrium unfolding experiment are typically plotted as the observed signal (e.g., λ_max) versus the denaturant concentration. This results in a sigmoidal transition curve.[9][23] For many small, single-domain proteins, unfolding can be approximated as a two-state process (Native ⇌ Unfolded).[23]
The free energy of unfolding (ΔG_unf) at any given denaturant concentration can be calculated from the equilibrium constant (K_eq), which is determined from the fractions of native (f_N) and unfolded (f_U) protein.
The Linear Extrapolation Model (LEM) is commonly used to analyze these data.[24][25][26] It assumes a linear relationship between the free energy of unfolding and the denaturant concentration:
ΔG_unf = ΔG°(H₂O) - m[GdnHCl]
Where:
-
ΔG°(H₂O) is the Gibbs free energy of unfolding in the absence of denaturant, a measure of the protein's conformational stability.
-
m-value is a measure of the dependence of ΔG_unf on denaturant concentration, which is related to the change in solvent-accessible surface area (ΔASA) upon unfolding.[27]
-
[GdnHCl] is the molar concentration of guanidinium chloride.
By fitting the denaturation curve to a two-state model, one can extract these thermodynamic parameters. The Cₘ value, or the midpoint of the denaturation curve, is the concentration of GdnHCl at which f_N = f_U, and therefore ΔG_unf = 0. At this point, Cₘ = ΔG°(H₂O) / m .
| Parameter | Description | Significance |
| ΔG°(H₂O) | Free energy of unfolding in water. | A higher value indicates greater protein stability. |
| m-value | Dependence of ΔG on [denaturant]. | Proportional to the increase in solvent-accessible surface area upon unfolding.[27] |
| Cₘ | Midpoint of denaturation. | The denaturant concentration at which 50% of the protein is unfolded. |
Important Note on LEM: While widely used, the LEM has limitations, particularly for GdnHCl. The extrapolation of ΔG to 0 M denaturant can sometimes overestimate the true stability of the protein.[24][26] This is because the model does not fully account for the complex electrostatic interactions of the Gdm⁺ ion with the protein.[26]
Conclusion and Future Perspectives
Guanidinium chloride remains a cornerstone reagent for probing the stability and folding of proteins. A thorough understanding of its mechanism of action, coupled with meticulous experimental design and data analysis, allows researchers to extract reliable thermodynamic parameters that describe a protein's conformational landscape. The protocols and insights provided in this guide serve as a robust foundation for scientists in both academic and industrial settings. As our understanding of the intricate protein folding problem continues to evolve, the classic technique of GdnHCl-induced denaturation, when applied with scientific rigor, will undoubtedly continue to provide fundamental and critical insights into the complex world of protein architecture and function.
References
-
Eftink, M. R. (1994). The use of fluorescence methods to monitor unfolding transitions in proteins. Biophysical Journal, 66(2), 482-501. [Link]
-
Greene, R. F., Jr., & Pace, C. N. (1974). Urea and guanidine hydrochloride denaturation of lysozyme. Journal of Biological Chemistry, 249(17), 5388-5393. [Link]
-
Makhatadze, G. I. (1999). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B, 103(23), 4781–4785. [Link]
-
Myers, J. K., Pace, C. N., & Scholtz, J. M. (1995). Denaturant m values and heat capacity changes: relation to changes in accessible surface areas of protein unfolding. Protein Science, 4(10), 2138-2148. [Link]
-
Nozaki, Y. (1972). The preparation of guanidine hydrochloride. Methods in Enzymology, 26, 43-50. [Link]
-
Pace, C. N. (1986). Determination and analysis of urea and guanidine hydrochloride denaturation curves. Methods in Enzymology, 131, 266-280. [Link]
-
Roy, S., & Kishore, N. (2009). The behavior of proteins and enzymes in the presence of guanidinium chloride. Protein and Peptide Letters, 16(5), 484-493. [Link]
-
Schellman, J. A. (2002). The thermodynamics of solvent exchange. Biopolymers, 63(2), 107-119. [Link]
-
Singh, J., & Udgaonkar, J. B. (2015). How universal is the mechanism of chemical denaturation? Unfolding of a small protein by a variety of denaturants. Journal of the American Chemical Society, 137(9), 3323-3333. [Link]
-
Smith, J. S., & Scholtz, J. M. (2008). Guanidine hydrochloride unfolding of proteins. Current Protocols in Protein Science, Chapter 6, Unit 6.5. [Link]
-
Tanford, C. (1968). Protein denaturation. Advances in Protein Chemistry, 23, 121-282. [Link]
-
Wetlaufer, D. B. (1962). Ultraviolet spectra of proteins and amino acids. Advances in Protein Chemistry, 17, 303-390. [Link]
Sources
- 1. Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of Protein Folding Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. beta.lakeland.edu [beta.lakeland.edu]
- 14. biospectra.us [biospectra.us]
- 15. merckmillipore.com [merckmillipore.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cooperative Unfolding of Residual Structure in Heat Denatured Proteins by Urea and Guanidinium Chloride | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. file.yizimg.com [file.yizimg.com]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism and thermodynamics of guanidinium chloride-induced denaturation of ALS-associated mutant Cu,Zn superoxide dismutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sci-hub.ru [sci-hub.ru]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CO2 Capture Using Guanidine-Based Systems
Introduction: The Role of Guanidines in Carbon Capture
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of climate change, necessitating the development of efficient and scalable CO₂ capture technologies. Among the promising candidates, guanidine-based systems have emerged as a versatile and highly effective class of materials for CO₂ capture. Guanidines are organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their exceptional basicity, a consequence of the resonance stabilization of their protonated form (the guanidinium cation), allows them to readily react with and capture the weakly acidic CO₂ molecule.[1] This interaction can proceed through various mechanisms, including chemisorption to form carbonates and bicarbonates, or the formation of crystalline salts, making them suitable for a range of applications from post-combustion flue gas treatment to direct air capture (DAC).[2][3][4]
This guide provides an in-depth overview and detailed protocols for researchers, scientists, and professionals in drug development and materials science on the application of guanidine-based systems for CO₂ capture. We will explore the underlying chemical principles, delve into different system configurations, and provide step-by-step experimental methodologies.
Fundamental Principles of CO₂ Capture by Guanidines
The core of guanidine's efficacy in CO₂ capture lies in its high proton affinity. The basic nitrogen centers can interact with CO₂ in several ways, largely dependent on the specific guanidine structure and the presence of other molecules like water or alcohols.
-
In the presence of water: Guanidine acts as a strong Brønsted base, facilitating the hydration of CO₂ to carbonic acid, which is then deprotonated to form bicarbonate and carbonate species. These anions are stabilized by the resulting guanidinium cation through strong hydrogen bonds.[2][5]
-
In the presence of alcohols: Guanidines can deprotonate alcohols, which then act as nucleophiles to attack CO₂, forming alkylcarbonate salts.[1][6] This pathway is particularly relevant for guanidine-based ionic liquids and solvent systems.
-
Crystallization-based capture: Certain guanidine compounds are specifically designed to react with CO₂ in an aqueous medium to form highly insoluble crystalline carbonate salts.[3][4][7] This insolubility drives the capture equilibrium forward and allows for easy separation of the captured CO₂ from the solution.[3][4][7]
The following diagram illustrates the general mechanism of CO₂ capture by a generic guanidine compound in the presence of water.
Caption: General mechanism of CO₂ capture by guanidines in an aqueous environment.
Part 1: Homogeneous Liquid-Phase Systems
Guanidine compounds can be employed as molecular sorbents in aqueous or organic solvents. These systems offer rapid kinetics but may require significant energy for regeneration due to the need to heat the entire solvent volume.
Application Note: Alkanolguanidines for CO₂ Capture
Alkanolguanidines are molecules that combine a guanidine group with an alcohol moiety. This bifunctional design allows for intramolecular formation of zwitterionic guanidinium alkylcarbonate ionic liquids upon CO₂ capture, often with low vapor pressure and viscosity.[1][6]
Protocol 1: Synthesis of a Model Alkanolguanidine
This protocol describes a general synthesis of an N-alkyl-N'-(hydroxyalkyl)guanidine.
Materials:
-
N-alkyl-N'-(hydroxyalkyl)amine
-
N,N'-Di-Boc-N''-triflylguanidine
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkyl-N'-(hydroxyalkyl)amine and N,N'-Di-Boc-N''-triflylguanidine in DCM in a round-bottom flask.
-
Add triethylamine to the solution and stir at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting Boc-protected alkanolguanidine by column chromatography.
-
For deprotection, dissolve the purified product in DCM and add trifluoroacetic acid. Stir at room temperature for 2-4 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the final alkanolguanidine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Evaluation of CO₂ Capture Capacity in a Liquid System
This protocol outlines the determination of CO₂ absorption capacity using a simple gas bubbling setup.
Equipment:
-
Gas cylinders (CO₂ and N₂) with mass flow controllers
-
Gas washing bottle or a jacketed reactor
-
Magnetic stirrer
-
Analytical balance
-
Gas chromatograph (GC) or an infrared (IR) CO₂ analyzer
Procedure:
-
Accurately weigh a known amount of the guanidine-based sorbent (e.g., alkanolguanidine or a solution of a guanidine superbase in a suitable solvent like ethylene glycol) into the gas washing bottle.[8]
-
Purge the system with N₂ to remove any residual air and CO₂.
-
Start bubbling a gas stream with a known CO₂ concentration (e.g., 15% CO₂ in N₂) through the sorbent at a constant flow rate.[9]
-
Continuously monitor the CO₂ concentration in the gas stream exiting the washing bottle using a GC or IR analyzer.[10]
-
The "breakthrough point" is reached when the outlet CO₂ concentration starts to rise significantly, indicating the sorbent is becoming saturated.
-
Continue the experiment until the outlet CO₂ concentration equals the inlet concentration (full saturation).
-
The CO₂ capture capacity can be calculated by integrating the area between the inlet and outlet CO₂ concentration curves over time. The capacity is typically expressed in moles of CO₂ per mole of guanidine or grams of CO₂ per gram of sorbent.
Regeneration:
-
Stop the CO₂ flow and purge the system with N₂.
-
Heat the sorbent to a specific regeneration temperature (e.g., 60-120°C) while maintaining the N₂ flow.[11] The optimal temperature depends on the specific guanidine system.
-
Monitor the CO₂ concentration in the off-gas to determine when all the captured CO₂ has been released.
-
Cool the sorbent back to the absorption temperature for subsequent cycles to test for stability.
Caption: Workflow for CO₂ capture and regeneration in a liquid-phase system.
Part 2: Heterogeneous Solid-Phase Systems
Solid sorbents functionalized with guanidine groups offer advantages such as ease of handling and potentially lower energy requirements for regeneration.
Application Note: Guanidine-Functionalized Polymeric Sorbents
Incorporating guanidine functionalities into porous polymer backbones, such as polymers of intrinsic microporosity (PIMs), can create solid sorbents with high CO₂ capacity, especially at low partial pressures.[2] The presence of moisture can enhance the CO₂ uptake in these materials.[2]
Protocol 3: Synthesis of Guanidine-Functionalized PIM-1
This protocol is adapted from the literature for the functionalization of a PIM-1 polymer.[2]
Materials:
-
Amine-functionalized PIM-1
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
-
N,N-Dimethylformamide (DMF)
-
Sodium methoxide
-
Methanol
-
Standard glassware for polymer chemistry
-
Filtration apparatus
Procedure:
-
Suspend the amine-bearing PIM-1 polymer in DMF.
-
Add the N,N'-Di-Boc-1H-pyrazole-1-carboxamidine reagent to the suspension.
-
Stir the mixture at room temperature for 48-72 hours.
-
Filter the polymer and wash thoroughly with DMF, methanol, and water.
-
Re-suspend the polymer in a methanol/DMF mixture and add sodium methoxide for neutralization.
-
Stir for 24 hours, then filter the final guanidine-functionalized PIM-1 (PIM-guanidine).
-
Wash the product extensively with water and methanol, then dry under vacuum.
-
Characterize the functionalization using solid-state ¹³C NMR and FTIR spectroscopy.[2]
Protocol 4: Gravimetric Analysis of CO₂ Uptake by Solid Sorbents
Thermogravimetric analysis (TGA) is a precise method to determine the CO₂ uptake capacity of solid materials.
Equipment:
-
Thermogravimetric Analyzer (TGA) with gas switching capabilities
-
Gas cylinders (CO₂, N₂)
Procedure:
-
Place a small, accurately weighed sample (5-10 mg) of the PIM-guanidine into the TGA sample pan.
-
Activation (Pre-treatment): Heat the sample under a flow of N₂ (e.g., 100 mL/min) to a specific temperature (e.g., 110-140°C) and hold for a defined period (e.g., 30-60 minutes) to remove any adsorbed water or other impurities.[2]
-
Adsorption: Cool the sample to the desired adsorption temperature (e.g., 30-40°C) under N₂. Once the temperature is stable, switch the gas flow to pure CO₂ or a specific CO₂/N₂ mixture.
-
Record the mass increase over time until a stable weight is achieved, indicating saturation. The total mass gain corresponds to the amount of CO₂ adsorbed.
-
Desorption (Regeneration): Switch the gas back to N₂ and heat the sample to a regeneration temperature (e.g., 70-150°C).[2] The mass loss corresponds to the amount of CO₂ released.
-
Cyclic Stability: Repeat the adsorption and desorption steps multiple times to evaluate the stability and reusability of the sorbent.[2]
Data Analysis: The CO₂ uptake capacity is calculated as: Capacity (mmol/g) = (Mass gain / Molar mass of CO₂) / Initial sample mass
| Sorbent System | CO₂ Uptake (mmol/g) | Conditions | Regeneration Temp. (°C) | Reference |
| PIM-guanidine (dry) | 1.3 | 40 mbar CO₂, 30°C | 70-90 | [2] |
| PIM-guanidine (humid) | 2.0 | 40 mbar CO₂, 30°C, 50% RH | 70-90 | [2] |
| Alkanolguanidine (liquid) | up to 12 wt% | STP | 75 | [6] |
| TMG in ethylene glycol | ~1.0 mol CO₂/mol TMG | Packed column | N/A | [8] |
Part 3: Crystallization-Based Systems
This innovative approach utilizes the formation of a highly insoluble guanidinium carbonate salt to capture CO₂ from the air or flue gas. The key advantage is the low energy penalty for regeneration, as only the solid precipitate needs to be heated, not the entire bulk solution.[12][13]
Application Note: Direct Air Capture (DAC) via Crystallization
Certain bis-iminoguanidine (BIG) compounds, such as 2,6-pyridine-bis(iminoguanidine) (PyBIG), can capture CO₂ from ambient air in an aqueous solution, binding it as a crystalline carbonate salt stabilized by extensive guanidinium hydrogen bonding.[4][14]
Protocol 5: CO₂ Capture from Air by Crystallization
This protocol describes a lab-scale experiment for capturing atmospheric CO₂.
Materials:
-
A suitable guanidine compound (e.g., PyBIG)
-
Deionized water
-
A beaker or crystallizing dish
-
Filtration apparatus (Büchner funnel, filter paper)
-
Oven
Procedure:
-
Prepare an aqueous solution of the guanidine sorbent.
-
Leave the solution open to the ambient air in a well-ventilated area (or bubble air through it for faster capture).
-
Over time, crystals of the guanidinium carbonate salt will precipitate from the solution. The formation of these crystals can be observed visually.[15]
-
Once a sufficient amount of precipitate has formed, separate the crystals from the solution by filtration.[3][4]
-
Wash the crystals with a minimal amount of cold deionized water and allow them to air dry.
Protocol 6: Regeneration of Guanidine Sorbent and CO₂ Release
Procedure:
-
Place the collected guanidinium carbonate crystals in a flask connected to a gas collection system.
-
Heat the crystals in an oven or with a heating mantle to a relatively mild temperature of 80-120°C.[3][4][7]
-
The captured CO₂ will be released as a gas, which can be collected and quantified.
-
The heating process quantitatively regenerates the original guanidine sorbent, which can be dissolved in water and reused for subsequent capture cycles.[3][4] The high recovery rate is a major advantage of this system.
Caption: Workflow for the crystallization-based CO₂ capture and regeneration cycle.
Conclusion and Future Outlook
Guanidine-based systems represent a highly promising and adaptable platform for CO₂ capture. Their strong basicity, coupled with the tunability of their molecular structure, allows for the design of systems tailored for various applications, from industrial point sources to direct air capture. The crystallization-based methods are particularly noteworthy for their potential to significantly reduce the energy costs associated with sorbent regeneration. Future research will likely focus on developing even more robust and cost-effective guanidine-based materials, optimizing process conditions for large-scale deployment, and integrating these capture technologies with CO₂ utilization pathways.
References
- Guanidine-Functionalized PIM-1 as a High-Capacity Polymeric Sorbent for CO2 Capture.
- CO 2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent.
- CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent.
- Capture and Activation of Carbon Dioxide Using Guanidine Superbases. McMaster University.
- CO2 Capture from Ambient Air by Crystalliz
- Capture and Fixation of CO2 Promoted by Guanidine Deriv
- Capture and Fixation of CO2 Promoted by Guanidine Derivatives.
- Carbon Capture via Crystallization with a Guanidine Ligand.
- CO2 Capture from Ambient Air via Crystallization with a Guanidine Sorbent.
- Performance Analysis of a Laboratory Carbon Dioxide Absorption Setup Using Aqueous Monoethanolamine Solution. IEEE Xplore.
- Crystallization method offers new option for carbon capture from ambient air.
- Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent.
- A Process Intensification Approach for CO2 Absorption Using Amino Acid Solutions and a Guanidine Compound. MDPI.
- Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. RSC Publishing.
- Carbon Dioxide Absorption in a Packed Column Using Guanidine-based Superbase Solution. Semantic Scholar.
Sources
- 1. connectsci.au [connectsci.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Carbon Dioxide Absorption in a Packed Column Using Guanidine-based Superbase Solution | Semantic Scholar [semanticscholar.org]
- 9. Experimental study on CO2 capture by MEA/n-butanol/H2O phase change absorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijetch.org [ijetch.org]
- 11. Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 12. info.ornl.gov [info.ornl.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystallization method offers new option for carbon capture from ambient air [ornl.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Guanidine Carbonate Synthesis
Welcome to the comprehensive technical support guide for the synthesis of guanidine carbonate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success.
Section 1: Troubleshooting Guide
This section addresses common challenges encountered during guanidine carbonate synthesis, offering systematic approaches to diagnose and resolve them.
Issue 1: Low Product Yield
A diminished yield of guanidine carbonate can stem from several factors, from suboptimal reaction parameters to reactant degradation.
Systematic Troubleshooting Workflow
// Corrective Loops Check_Purity -> Start [label="Impure Reactants", style=dashed, color="#5F6368"]; Check_Ratio -> Start [label="Incorrect Ratios", style=dashed, color="#5F6368"]; Optimize_Temp -> Start [label="Suboptimal Temp", style=dashed, color="#5F6368"]; CO2_Intro -> Start [label="Inefficient Gas Dispersion", style=dashed, color="#5F6368"]; Impurity_Analysis -> Optimize_Temp [label="High Impurities", style=dashed, color="#5F6368"]; } dot Caption: Troubleshooting workflow for low guanidine carbonate yield.
1. Verify Reactant Purity and Stoichiometry:
-
Rationale: The purity of starting materials, such as dicyandiamide and the ammonium salt (e.g., ammonium chloride), is paramount. Impurities can lead to side reactions, consuming reactants and reducing the yield of the desired product.[1][2]
-
Action:
-
Use high-purity, analytical grade reactants.
-
Accurately weigh all reactants to ensure correct molar ratios as dictated by the chosen synthesis route.
-
2. Optimize Reaction Temperature:
-
Rationale: The melt reaction of dicyandiamide and an ammonium salt is typically conducted at elevated temperatures, generally between 170-230°C.[3][4][5][6] Temperatures outside this range can either slow the reaction rate or promote the formation of undesired byproducts like melamine and its derivatives.[3][5]
-
Action:
-
Carefully control the reaction temperature using a calibrated heating mantle and thermometer.
-
If byproduct formation is suspected, consider running the reaction at the lower end of the recommended temperature range.
-
3. Ensure Efficient Neutralization and Carbonation:
-
Rationale: After the formation of the guanidine salt (e.g., guanidine hydrochloride), it is converted to free guanidine using a base, often in an alcohol solution.[1][2][3] Subsequently, the introduction of carbon dioxide gas leads to the precipitation of guanidine carbonate.[1][2] Inefficient neutralization or poor gas dispersion will result in incomplete conversion.
-
Action:
-
Ensure the complete dissolution of the guanidine salt in the chosen solvent (e.g., ethanol) before adding the base.[1][2]
-
Use a gas dispersion tube or vigorous stirring to maximize the surface area of contact between the carbon dioxide and the reaction mixture.
-
Monitor the pH during carbonation; the reaction is typically complete when the pH reaches around 9.[1][2]
-
Issue 2: Product Contamination and Impurities
The presence of impurities can affect the performance of guanidine carbonate in downstream applications.
1. Identify the Source of Contamination:
-
Rationale: Common impurities include unreacted starting materials, byproducts such as melamine, and inorganic salts from the neutralization step (e.g., sodium chloride).[2][5]
-
Action:
-
Utilize analytical techniques like HPLC, FTIR, and NMR to identify the nature of the impurities.
-
High ash content often points to residual inorganic salts.[5]
-
2. Refine Purification Steps:
-
Rationale: Recrystallization is a powerful technique for purifying guanidine carbonate. The choice of solvent is critical for effective purification.
-
Action:
-
Guanidine carbonate is soluble in water and slightly soluble in methanol, while being almost insoluble in acetone, benzene, and ether.[3][7] This differential solubility can be exploited for purification.
-
A common method involves dissolving the crude product in a minimal amount of hot water, followed by filtration to remove insoluble impurities, and then cooling to induce crystallization.[8]
-
Washing the final crystals with a solvent in which guanidine carbonate is insoluble (e.g., ethanol) can help remove soluble impurities.[8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for guanidine carbonate?
A1: The most common industrial method involves a two-step process:
-
Formation of a Guanidine Salt: This is typically achieved through the melt reaction of dicyandiamide with an ammonium salt, such as ammonium chloride, at high temperatures (170-230°C) to produce guanidine hydrochloride.[1][2][3][4]
-
Conversion to Guanidine Carbonate: The resulting guanidine salt is dissolved in a suitable solvent, often an alcohol, and neutralized with a base (e.g., sodium hydroxide or sodium alkoxide) to liberate free guanidine.[1][2][3] This solution is then treated with carbon dioxide gas, causing guanidine carbonate to precipitate.[1][2][3]
Another reported method involves the reaction of cyanamide with ammonium carbonate.[9]
Q2: What is the reaction mechanism for the formation of guanidine from dicyandiamide?
A2: While the detailed mechanism is complex and can involve several intermediates, the overall transformation involves the addition of ammonia (derived from the ammonium salt) across the nitrile groups of dicyandiamide, leading to the formation of the guanidinium cation.
Q3: What are the key safety precautions when synthesizing guanidine carbonate?
A3: Guanidine carbonate is classified as harmful if swallowed and can cause serious eye and skin irritation.[7][10] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][10][11] The synthesis should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[10]
Q4: How does reaction pressure influence the synthesis?
A4: While many lab-scale syntheses are conducted at atmospheric pressure, industrial processes may utilize elevated pressures, particularly during the initial melt reaction. Increased pressure can enhance the reaction rate and influence the equilibrium. However, for most standard procedures, precise pressure control is not the most critical parameter compared to temperature and stoichiometry.
Table 1: Summary of Optimal Reaction Conditions for Dicyandiamide Route
| Parameter | Recommended Condition | Rationale |
| Reactants | High-purity dicyandiamide and ammonium chloride | Minimizes side reactions and improves yield.[1][2] |
| Temperature | 170-230°C | Optimal range for the melt reaction to form guanidine hydrochloride.[3][4][5][6] |
| Neutralization | Sodium hydroxide or sodium alkoxide in ethanol | Efficiently generates free guanidine for subsequent carbonation.[1][2] |
| Carbonation | Introduction of CO2 gas until pH ~9 | Ensures complete precipitation of guanidine carbonate.[1][2] |
| Purification | Recrystallization from water or aqueous alcohol | Effectively removes common impurities.[8] |
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for a common laboratory-scale synthesis of guanidine carbonate.
Protocol: Synthesis of Guanidine Carbonate from Guanidine Hydrochloride
Materials:
-
Guanidine hydrochloride
-
Sodium hydroxide
-
Absolute ethanol
-
Carbon dioxide gas source
-
Standard laboratory glassware (beakers, flasks, funnel)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
pH indicator paper or pH meter
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a dry flask, carefully dissolve a stoichiometric amount of sodium hydroxide in absolute ethanol with stirring. This step is exothermic and should be handled with care.
-
Dissolution of Guanidine Hydrochloride: In a separate flask, dissolve the guanidine hydrochloride in absolute ethanol. Gentle warming may be required to facilitate complete dissolution.
-
Neutralization: Slowly add the sodium ethoxide solution to the guanidine hydrochloride solution with continuous stirring. A white precipitate of sodium chloride will form.
-
Removal of Sodium Chloride: After the addition is complete, continue stirring for a short period to ensure the reaction goes to completion. Filter the mixture to remove the precipitated sodium chloride.
-
Carbonation: Transfer the filtrate, which contains free guanidine in an ethanol solution, to a clean flask. Introduce a steady stream of carbon dioxide gas into the solution with vigorous stirring. Guanidine carbonate will begin to precipitate as a white solid.
-
Isolation of Product: Continue the carbonation until no further precipitation is observed, and the pH of the solution is approximately 9. Collect the precipitated guanidine carbonate by filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified guanidine carbonate in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Section 4: References
-
Loba Chemie. (2016, June 22). GUANIDINE CARBONATE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Stobec. (2003, May 19). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). Retrieved from [Link]
-
Google Patents. (n.d.). CN1385418A - Process for preparing guanidine carbonate. Retrieved from
-
Google Patents. (n.d.). US2261677A - Method of making guanidine carbonate. Retrieved from
-
Google Patents. (n.d.). US3952057A - Process for the preparation of guanidine carbonate. Retrieved from
-
PrepChem.com. (n.d.). Preparation of guanidine carbonate. Retrieved from [Link]
-
LookChem. (n.d.). Cas 593-85-1,Guanidine carbonate. Retrieved from [Link]
-
material safety data sheet - guanidine carbonate 99%. (n.d.). Retrieved from [Link]
-
Blog. (2025, December 1). How to minimize the side - reactions when using Guanidine Carbonate? Retrieved from [Link]
-
Google Patents. (n.d.). US4157348A - Process for preparing guanidine. Retrieved from
-
Sciencemadness Wiki. (2019, June 23). Guanidinium carbonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Technology for production of high-purity guanidine carbonate. Retrieved from [Link]
-
Google Patents. (n.d.). CN1560031A - A kind of method of synthetic guanidine carbonate. Retrieved from
-
EPO. (2020, March 25). METHOD FOR INCREASING THE GUANIDINE CARBONATE YIELD IN A COMBINED MELAMINE PROCESS AND GUANIDINE CARBONATE TREATMENT PROCESS. Retrieved from [Link]
-
Google Patents. (n.d.). CN120230019A - A kind of preparation method of guanidine carbonate. Retrieved from
-
Google Patents. (n.d.). CN1286806C - Process for preparing guanidine carbonate. Retrieved from
-
RSC Publishing. (2024, January 22). Green Chemistry. Retrieved from [Link]
-
Google Patents. (n.d.). US2826613A - Recovery of solid guanidine carbonate. Retrieved from
-
Ataman Kimya. (n.d.). GUANIDINE CARBONATE. Retrieved from [Link]
-
Hebei Smart Chemicals Co.,Ltd. (n.d.). Guanidine carbonate. Retrieved from [Link]
Sources
- 1. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 2. CN1286806C - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. Guanidine carbonate | 593-85-1 [chemicalbook.com]
- 6. Guanidine carbonate--Hebei Smart Chemicals Co.,Ltd. [guanidine-carbonate.com]
- 7. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. data.epo.org [data.epo.org]
- 10. lobachemie.com [lobachemie.com]
- 11. stobec.com [stobec.com]
Technical Support Center: Managing Thick Paste Formation in Nitroguanidine Reduction
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the reduction of nitroguanidine. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for a common challenge encountered during this synthesis: the formation of thick, difficult-to-stir pastes. Our expertise is grounded in a thorough understanding of the reaction mechanism and extensive hands-on experience in process optimization.
Introduction: The Challenge of Nitroguanidine Reduction
The reduction of nitroguanidine to aminoguanidine is a critical transformation in the synthesis of various pharmaceuticals and other industrially significant compounds. However, the unique physical properties of nitroguanidine, particularly its tendency to crystallize as fine needles, can lead to the formation of a dense, felt-like paste during the reaction.[1] This paste can impede proper mixing, reduce heat transfer, and ultimately lead to lower yields and inconsistent product quality. This guide provides a structured approach to troubleshoot and manage this issue effectively.
Troubleshooting Guide: From Paste to Product
This section is designed to help you diagnose and resolve issues related to thick paste formation during the reduction of nitroguanidine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Thick paste formation at the start of the reaction | High concentration of nitroguanidine; Inadequate initial wetting of nitroguanidine crystals; Poor agitation. | Begin with a more dilute suspension of nitroguanidine. Consider preparing a paste of nitroguanidine with a portion of the solvent before adding it to the main reaction vessel to ensure complete wetting.[2] Increase the stirring speed to maintain a mobile slurry. |
| Viscosity increases significantly as the reaction proceeds | Precipitation of the aminoguanidine salt product; Uncontrolled reaction temperature leading to side reactions or changes in solubility. | Monitor and control the reaction temperature closely, as exothermic reactions can be difficult to manage.[3] Consider a solvent system where the aminoguanidine salt has higher solubility. If using zinc dust, the slow addition of the reducing agent can help manage the exotherm and prevent rapid precipitation.[3] |
| Solid mass formation leading to stalled stirrer | Agglomeration of nitroguanidine and/or product crystals; Localized "hot spots" causing uncontrolled precipitation. | Improve agitation efficiency by using an appropriate stirrer design (e.g., overhead stirrer with a paddle or anchor blade). Ensure uniform temperature distribution throughout the reaction vessel with an external cooling bath.[2] |
| Incomplete reaction and low yield | Poor mass transfer due to the thick paste, preventing the reducing agent from reaching all the nitroguanidine. | Implement the solutions for managing viscosity mentioned above. Consider using a phase-transfer catalyst if applicable to your solvent system to improve reactant interaction. |
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our application scientists receive regarding nitroguanidine reduction.
Q1: What is the primary cause of the thick paste formation during nitroguanidine reduction?
A1: The primary cause is the crystal habit of nitroguanidine itself. It crystallizes in slender needles which can interlock and form a felt-like mass, especially in high concentrations.[1] This physical property, combined with the potential for the product (aminoguanidine salts) to precipitate out of solution, contributes to the formation of a thick paste that is difficult to manage.
Q2: How does pH affect the viscosity of the reaction mixture?
A2: The pH of the reaction medium can significantly influence the solubility of both the starting material and the product, thereby affecting the viscosity. For instance, in the reduction using zinc dust, an acidic medium (e.g., acetic acid) is often employed.[2] The pH can impact the rate of reduction and the nature of the resulting aminoguanidine salt, which in turn affects its solubility and the overall slurry viscosity. While alkaline conditions can increase the solubility of nitroguanidine, they may not be suitable for all reduction methods.[1]
Q3: Can the choice of solvent help in managing the paste formation?
A3: Absolutely. The choice of solvent is critical. A solvent system that can effectively solvate both the nitroguanidine and the resulting aminoguanidine salt will help to minimize precipitation and reduce the tendency for paste formation. Water is a common solvent, but its effectiveness can be limited by the solubility of the reactants. Organic solvents or aqueous-organic mixtures may offer better performance. For example, nitroguanidine has varying solubilities in solvents like ethanol and methanol which could be leveraged.[1]
Q4: Are there any recommended additives to prevent paste formation?
A4: While the literature does not extensively cover specific anti-agglomeration additives for this reaction, the principle of using surfactants or crystal habit modifiers could be explored. However, a more common and direct approach is to control the reaction parameters such as concentration, temperature, and agitation. In some contexts, the addition of a co-solvent can also help to maintain a more fluid reaction mixture.
Q5: Is catalytic hydrogenation a better alternative to chemical reduction for avoiding paste formation?
A5: Catalytic hydrogenation is a viable alternative and can offer advantages in terms of cleaner reaction profiles.[4] However, it also presents its own set of challenges, including the need for specialized high-pressure equipment and potential catalyst poisoning.[5] While it might mitigate the paste issue by allowing for more controlled reaction conditions, careful process development is still required.
Experimental Protocol: Controlled Reduction of Nitroguanidine with Zinc Dust
This protocol is designed to minimize paste formation by carefully controlling the reaction conditions.
Materials:
-
Nitroguanidine
-
Purified Zinc Dust[2]
-
Glacial Acetic Acid
-
Distilled Water
-
Cracked Ice
-
Ammonium Chloride
-
Sodium Bicarbonate
Equipment:
-
3-Liter Beaker
-
Overhead Stirrer with a paddle or anchor blade
-
Ice Bath
-
Thermometer
-
Buchner Funnel and Filter Flask
Procedure:
-
Preparation of the Nitroguanidine-Zinc Paste: In a separate container, create a paste of 216 g (2.07 moles) of nitroguanidine and 740 g (11.3 moles) of purified zinc dust with approximately 400 ml of water.[2] This pre-wetting step is crucial for ensuring good initial dispersion.
-
Reaction Setup: In a 3-liter beaker equipped with an overhead stirrer and a thermometer, prepare a solution of 128 g (2.14 moles) of glacial acetic acid in 130 ml of water.[2] Place the beaker in an ice bath to maintain a low temperature.
-
Controlled Addition: Begin stirring the acetic acid solution. Slowly add the nitroguanidine-zinc paste to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature between 5°C and 15°C.[2] Use cracked ice added directly to the reaction mixture as needed to manage the exotherm. The slow addition will take approximately 8 hours.
-
Completion of Reaction: After the addition is complete, allow the mixture to warm to 40°C for a few minutes until a spot test indicates the absence of unreacted nitroguanidine.[2]
-
Workup and Precipitation: Filter the reaction mixture and wash the solid residue with water. Combine the filtrates. To the combined filtrate, add 200 g of ammonium chloride and stir until dissolved. Subsequently, add 220 g (2.62 moles) of sodium bicarbonate over 10 minutes to precipitate the aminoguanidine bicarbonate.[2]
-
Isolation: Collect the precipitated product by filtration, wash with cold water, and dry.
Logical Workflow for Troubleshooting Paste Formation
The following diagram illustrates a decision-making process for addressing paste formation during nitroguanidine reduction.
Caption: Troubleshooting workflow for managing paste formation.
References
- McKay, A. F. (1949). NITROGUANIDINES. Chemical Reviews, 44(2), 299-343.
-
Reductive transformation of the insensitive munitions compound nitroguanidine by different iron-based reactive minerals | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]
-
Determining degradation kinetics, byproducts and toxicity for the reductive treatment of Nitroguanidine (NQ) by magnesium-based bimetal Mg/Cu - PubMed. (2021). Journal of Hazardous Materials, 423(Pt A), 126943. [Link]
-
LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst - AIR Unimi. (n.d.). Retrieved January 16, 2026, from [Link]
-
AD0772074.pdf - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]
-
Nitroguanidine reduction product - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2022). Retrieved January 16, 2026, from [Link]
-
A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC - PubMed Central. (2022). Molecules, 27(15), 4988. [Link]
-
(PDF) Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature - ResearchGate. (2024). Open Chemistry, 22(1). [Link]
-
Reduction of Nitroguanidine. VII. Preparation of Aminoguanidine by Catalytic Hydrogenation | Journal of the American Chemical Society - ACS Publications. (1938). Journal of the American Chemical Society, 60(5), 1157-1159. [Link]
-
Process for Aminoguanidine | Industrial & Engineering Chemistry - ACS Publications. (1949). Industrial & Engineering Chemistry, 41(8), 1745-1748. [Link]
- US4906778A - Process for the production of aminoguanidine bicarbonate - Google P
-
An improved synthesis of aminoguanidine bicarbonate - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2020). Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: A-Z Guide to Maximizing Aminoguanidine Bicarbonate Yield
Welcome to the comprehensive technical support guide for the preparation of aminoguanidine bicarbonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and systematically improve product yield. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the synthesis of aminoguanidine bicarbonate.
Q1: What are the primary synthesis routes for aminoguanidine bicarbonate?
A1: There are three main methods for synthesizing aminoguanidine bicarbonate:
-
Reduction of Nitroguanidine: This widely used method involves the reduction of nitroguanidine with a reducing agent, most commonly zinc powder.[1]
-
Hydrazination of Calcium Cyanamide: A popular commercial method that involves the reaction of calcium cyanamide with a hydrazine salt, such as hydrazine sulfate or hydrazine hydrate, in an aqueous solution.[1][2]
-
Hydrazination of Cyanamide: This route uses a cyanamide solution reacted with hydrazine, followed by precipitation with carbon dioxide or a bicarbonate source.[1][3]
Q2: My final product has a yellowish or reddish tint. What causes this discoloration and how can I obtain a pure white solid?
A2: Discoloration in aminoguanidine bicarbonate can stem from several sources. The compound is thermally unstable and can decompose, turning red when heated to 100°C. In the nitroguanidine reduction method, incomplete reduction can leave behind colored impurities.[4] For the cyanamide route, side reactions or impurities in the starting materials are often the culprits.[4] To achieve a pure white product, it is critical to maintain precise temperature control, ensure the reaction goes to completion, and thoroughly wash the final product.[4] While recrystallization from hot water is possible, it may lead to some decomposition.
Q3: My aminoguanidine bicarbonate yield is consistently low. What are the most critical factors I should investigate?
A3: Low yields can be attributed to several factors that are specific to the synthesis route:
-
For Nitroguanidine Reduction:
-
Excess Acetic Acid: Using a larger than necessary excess of acetic acid can decrease the yield.[4]
-
Incomplete Reduction: It is crucial to verify that the reduction is complete. A spot test using ferrous ammonium sulfate can confirm this.[4][5]
-
Temperature Control: The reaction is exothermic, and maintaining a temperature between 5-15°C is essential for optimal results.[4]
-
-
For Cyanamide Hydrazination:
-
pH Control: Maintaining the correct pH is vital. A neutral to alkaline pH of 7-9.5 can significantly boost the reaction rate and yield.[4] Conversely, acidic conditions (pH 5-6) can result in yields as low as 45-65%.[4]
-
Side Reactions: Under alkaline conditions, cyanamide can dimerize to form dicyandiamide, which reduces the amount of cyanamide available to form the desired product.[1][4]
-
Thorough Washing: Incomplete washing of the calcium sulfate precipitate can lead to a loss of the product.[4]
-
Q4: During the reduction of nitroguanidine with zinc dust, the reaction mixture becomes a thick, difficult-to-stir paste. How can I resolve this?
A4: The formation of a thick paste is a known challenge in the nitroguanidine reduction process, particularly when using a pre-mixed paste of nitroguanidine and zinc dust.[4][5][6] An improved method involves adding the zinc powder in portions to a suspension of nitroguanidine.[6] This results in a mixture that is much easier to stir and a less problematic zinc sludge to filter off.[6] Additionally, adding ammonia during the final workup step helps to keep the zinc soluble.[6]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step solutions to more complex issues that can arise during the synthesis of aminoguanidine bicarbonate.
Troubleshooting Low Yield in Nitroguanidine Reduction
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Low Yield | Incomplete Reduction | Action: Perform a spot test to check for complete reduction. Add a few drops of the reaction mixture to a sodium hydroxide solution, followed by a saturated solution of ferrous ammonium sulfate. A red color indicates that the reduction is incomplete.[4] Rationale: Unreacted nitroguanidine will not precipitate as the desired product, directly impacting the yield. |
| Suboptimal Precipitation | Action: After the reduction is complete, ensure the solution is thoroughly cooled before adding sodium bicarbonate. Placing the solution in a refrigerator overnight can help to maximize precipitation.[5] Rationale: The solubility of aminoguanidine bicarbonate decreases at lower temperatures, promoting more complete precipitation from the solution. | |
| Product Loss During Workup | Action: Add ammonium chloride to the filtrate after removing the zinc sludge.[4] Rationale: Ammonium chloride helps to prevent the co-precipitation of zinc salts when sodium bicarbonate is added.[5] | |
| High Reaction Temperature | Action: Maintain strict temperature control between 5-15°C during the addition of the nitroguanidine-zinc paste by using an ice bath and adding cracked ice directly to the reaction mixture as needed.[5] Rationale: This exothermic reaction can lead to side reactions and product decomposition if the temperature is not adequately controlled, thus lowering the yield. |
Troubleshooting Purity Issues in Cyanamide-Based Synthesis
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Low Purity of Final Product | Dicyandiamide Formation | Action: Carefully control the pH of the reaction mixture. While a slightly alkaline pH (7-9.5) is beneficial for the reaction rate, an excessively high pH can promote the dimerization of cyanamide to dicyandiamide.[4] Rationale: Dicyandiamide is a common impurity that is difficult to separate from the final product. |
| Impurities from Starting Materials | Action: Use high-purity starting materials, especially when using crude calcium cyanamide, which can contain impurities that affect the reaction and final product purity.[4] Rationale: Starting material impurities can carry through the synthesis and contaminate the final product. | |
| Difficult Filtration of Byproducts | Action: If iron impurities are present, they can precipitate as finely divided iron hydroxide, making filtration difficult. Adjusting the pH of the mixture during cooling can help to precipitate the iron in a more easily filterable form. Rationale: Efficient removal of byproducts is crucial for obtaining a pure final product. |
Experimental Protocols & Visual Workflows
To provide a practical guide, detailed protocols for the primary synthesis routes are outlined below, accompanied by visual workflows created using Graphviz to illustrate the key steps.
Protocol 1: Zinc/Acetic Acid Reduction of Nitroguanidine
This is a classic and well-documented procedure for the synthesis of aminoguanidine bicarbonate.[7]
Materials:
-
Nitroguanidine
-
Purified Zinc Dust
-
Glacial Acetic Acid
-
Ammonium Chloride
-
Sodium Bicarbonate
-
Cracked Ice
-
Distilled Water
Procedure:
-
Prepare a paste: In a mortar, thoroughly grind together 216 g (2.07 moles) of nitroguanidine and 740 g (11.3 moles) of purified zinc dust. Add approximately 400 ml of water and stir with the pestle to form a thick paste.[5]
-
Set up the reaction: Transfer the paste to a 3-liter beaker surrounded by an ice bath.
-
Reduction: Slowly add the nitroguanidine-zinc paste to a stirred solution of 128 g (2.14 moles) of glacial acetic acid in 130 ml of water. Maintain the reaction temperature between 5°C and 15°C by adding cracked ice as needed. This addition will take about 8 hours.[4]
-
Complete the reaction: After the addition is complete, warm the mixture to 40°C for 1-5 minutes, or until the reduction is complete as indicated by a negative spot test.[5]
-
Workup: Filter the reaction mixture and wash the residue with water. Combine the filtrates.
-
Precipitation: Add 200 g of ammonium chloride to the combined filtrate and stir until it is completely dissolved. Then, add 220 g (2.62 moles) of sodium bicarbonate over a period of 10 minutes. Aminoguanidine bicarbonate will begin to precipitate.[5]
-
Isolation: Allow the mixture to stand overnight in a refrigerator to maximize precipitation. Collect the precipitate by filtration, wash it sequentially with a 5% ammonium chloride solution, distilled water, 95% ethanol, and finally ether.[8]
-
Drying: Air-dry the product. The expected yield is 180–182 g (63–64%).[5]
Comparative Data Summary
The following table summarizes the reported yields and purities for various aminoguanidine bicarbonate synthesis methods to aid in selecting the most appropriate protocol for your needs.
| Synthesis Route | Key Reagents | Reported Yield | Reported Purity | Reference |
| Reduction of Nitroguanidine | Nitroguanidine, Zinc Dust, Acetic Acid | 63-64% | Sufficient for most purposes | [8] |
| Reduction of Nitroguanidine | Nitroguanidine, Zinc Powder, Ammonium Sulfate | ~77% | White solid | [6] |
| Hydrazination of Calcium Cyanamide | Calcium Cyanamide, Hydrazine Hydrate, Sulfuric Acid, Ammonium Bicarbonate | 96.07% | 98% | [8][9] |
| Hydrazination of Calcium Cyanamide | Calcium Cyanamide, Hydrazine Hydrate (acidic) | >90% | High purity, white in color | [8][10] |
| Hydrazinolysis of S-methylisothiourea Sulfate | S-methylisothiourea Sulfate, Hydrazine Sulfate | 69% | Not specified | [8] |
References
-
Organic Syntheses Procedure. Available at: [Link]
-
Sciencemadness Discussion Board. An improved synthesis of aminoguanidine bicarbonate. Available at: [Link]
-
Ataman Kimya. AMINOGUANIDINE BICARBONATE. Available at: [Link]
-
Ataman Kimya. AMINOGUANIDINE BICARBONATE. Available at: [Link]
- Google Patents. Method for preparing high-purity aminoguanidine bicarbonate.
-
FinancialContent. Modern Methods for Aminoguanidine Bicarbonate Synthesis and Their Industrial Applications. Available at: [Link]
- Google Patents. Process for the production of aminoguanidine bicarbonate.
-
ResearchGate. The synthesis technology of aminoguanidine bicarbonate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. CN103012217A - Method for preparing high-purity aminoguanidine bicarbonate - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]
Technical Support Center: Navigating the Challenges of Scaling Up Guanidine Carbonate Production
Welcome to the technical support center for Guanidine Carbonate (GdnC) production. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale manufacturing. Scaling up any chemical process introduces a new set of variables and challenges that can impact yield, purity, and safety. This document provides in-depth, field-proven insights into troubleshooting common issues encountered during the scale-up of guanidine carbonate synthesis, purification, and handling.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries.
Q1: What are the primary industrial synthesis routes for guanidine carbonate, and which is best for scale-up?
A: The most prevalent industrial methods start from either dicyandiamide or cyanamide.[1]
-
Dicyandiamide Route: This common method involves a high-temperature (170-230°C) melt reaction of dicyandiamide with an ammonium salt (e.g., ammonium chloride) to form a guanidine salt, typically guanidine hydrochloride.[2][3] This intermediate is then neutralized with a base to liberate free guanidine, which is subsequently reacted with carbon dioxide to produce guanidine carbonate.[4][5] While cost-effective, the high temperatures can promote the formation of impurities like melamine and its derivatives.[1][2]
-
Cyanamide Route: Synthesis from cyanamide can be achieved by reacting it with carbon dioxide and ammonia, sometimes in an autoclave.[6][7] This method can produce high-purity, "ash-free" guanidine carbonate, as it avoids the introduction of inorganic salts like chlorides.[1]
-
Urea/Melamine Byproduct Route: Guanidine can also be separated as a byproduct from the process streams of urea or melamine synthesis plants.[8][9]
The "best" route depends on the required purity, available starting materials, and equipment. For high-purity applications, the cyanamide route or purification from urea streams may be preferable to avoid difficult-to-remove impurities.[1][10]
Q2: My yield is significantly lower than expected after scaling up. What are the likely causes?
A: Low yield during scale-up is a multifaceted problem. Key areas to investigate include:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat management difficult. In the dicyandiamide melt reaction, poor heat distribution can lead to localized overheating, promoting side reactions and decomposition, or under-heating, resulting in an incomplete reaction.[11]
-
Mass Transfer Limitations: Inefficient mixing in large vessels can lead to poor contact between reactants, especially during the carbonation step where gaseous CO2 is introduced into a liquid phase. This can slow the reaction rate and lead to an incomplete conversion.
-
Product Loss in Mother Liquor: Guanidine carbonate has significant solubility in water (approx. 42-45 g/100g at 20-25°C).[4][12] A substantial amount of product can remain in the mother liquor after crystallization.[13] Without proper recycling or reprocessing of the mother liquor, yield losses of over 40% can occur.[13]
-
Sub-optimal pH Control: During the neutralization and carbonation steps, the pH must be carefully controlled. For instance, introducing CO2 until the pH reaches around 9 is a common procedure.[4][5] Deviations can affect the precipitation and yield of the final product.
Q3: What are the most common impurities, and how can I detect them?
A: Impurity profiles are a critical quality attribute. Common impurities depend on the synthesis route.
| Impurity | Typical Source | Recommended Analytical Method |
| Melamine | High-temperature side reaction in the dicyandiamide route.[1][2] | High-Performance Liquid Chromatography (HPLC)[13] |
| Urea | Hydrolysis of guanidine carbonate at elevated temperatures (>80°C) in aqueous solution.[4][5] | HPLC |
| Ammeline/Ammelide | Byproducts of melamine formation.[13] | HPLC |
| Inorganic Salts (e.g., NaCl) | From the neutralization step when using guanidine hydrochloride and sodium hydroxide.[1][4] | Ion Chromatography; Ash Content Analysis |
| Heavy Metals (e.g., Fe) | Leaching from reactors or present in raw materials. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[10] |
Q4: The final product is caking and hardening during storage. How can this be prevented?
A: Guanidine carbonate is hygroscopic, meaning it tends to absorb moisture from the air.[14] This moisture absorption, followed by temperature fluctuations, can cause the crystals to dissolve and re-form into a solid mass (caking). To prevent this:
-
Ensure Thorough Drying: The final product must be dried to a low moisture content before packaging.
-
Controlled Storage Environment: Store the product in a cool, dry, and well-ventilated area.[2][15]
-
Proper Packaging: Use tightly sealed containers with a moisture barrier to prevent exposure to atmospheric humidity.[14][16]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Controlling Side Reactions in Dicyandiamide-Based Synthesis
The conversion of dicyandiamide and ammonium salts into guanidine salts is highly temperature-dependent. The primary challenge at scale is maintaining uniform temperature control to maximize the yield of the desired guanidine salt while minimizing the formation of thermally-induced byproducts like melamine.
The Core Problem: Thermal Dysregulation
In a large reactor, "hot spots" can easily develop. The reaction to form guanidine salts typically occurs between 170-230°C.[2][3] If the temperature exceeds this range, even locally, the equilibrium can shift towards the formation of highly stable, six-membered triazine rings, principally melamine.
Troubleshooting Strategy:
-
Reactor Design & Agitation:
-
Causality: Effective agitation is crucial for ensuring uniform heat distribution and preventing localized overheating.
-
Action: Employ reactors with high-efficiency agitators (e.g., anchor or turbine types) and baffles to ensure turbulent, homogenous mixing. For very large scales, consider a jacketed reactor with multiple heating/cooling zones for more precise temperature control.
-
-
Ramped Temperature Profiles:
-
Causality: Bringing a large reaction mass to a high temperature too quickly can lead to thermal runaway.
-
Action: Implement a programmed, gradual heating ramp instead of a single setpoint. Monitor the internal temperature closely and adjust the heating fluid temperature in the reactor jacket accordingly.
-
-
Use of a Solvent/Slurry:
-
Causality: Performing the reaction in a high-boiling-point solvent can improve heat transfer and create a more manageable slurry, preventing the reactants from fusing into a solid, hard-to-stir mass.
-
Action: While many protocols use a melt reaction, exploring a slurry-phase reaction in a suitable solvent can provide better temperature control, though it adds a solvent recovery step to the process.
-
Caption: Main synthesis pathway and byproduct formation.
Guide 2: Optimizing Crystallization and Purification
Achieving high purity (>99.5%) is often a requirement for pharmaceutical and electronic applications.[4][17] The primary method for purifying crude guanidine carbonate is recrystallization.[2] Success at scale depends on solvent selection, cooling profile, and efficient solid-liquid separation.
The Core Problem: Entrapment of Impurities and Yield Loss
Rapid crystallization, often caused by "crash cooling" a large, supersaturated solution, leads to the formation of small, impure crystals that trap mother liquor and associated impurities. This also makes filtration and washing difficult.
Troubleshooting Strategy:
-
Solvent Selection:
-
Causality: The ideal solvent should have high solubility for guanidine carbonate at elevated temperatures and low solubility at cold temperatures, while key impurities should remain soluble at cold temperatures.
-
Action: While water is a common solvent, its high solvency at room temperature can lead to significant yield loss in the mother liquor.[4] A mixed-solvent system, such as water-methanol or water-ethanol, is often superior.[18] Guanidine carbonate is only slightly soluble in methanol and almost insoluble in ethanol, which helps to precipitate the product while keeping more polar impurities in solution.[2]
-
| Solvent System | Advantages | Disadvantages |
| Water | High solvency for crude product, non-flammable. | High product loss in mother liquor; potential for hydrolysis at high temps (>80°C).[5] |
| Methanol | Lower solubility at room temp improves yield.[2] | Flammable, toxic. |
| Water/Alcohol Mix | Balances solvency and yield; can be tuned to optimize separation from specific impurities.[18] | Flammable; requires solvent ratio optimization. |
-
Controlled Cooling Crystallization:
-
Causality: A slow, controlled cooling rate allows for the growth of larger, more perfect crystals, which are easier to filter and wash, resulting in higher purity.
-
Action: Implement a programmed cooling profile in the crystallizer. A typical profile might be:
-
Cool rapidly from the dissolution temperature to just above the saturation point.
-
Employ a very slow cooling rate (e.g., 5-10°C/hour) through the metastable zone where nucleation and crystal growth occur.
-
Once the bulk of the product has crystallized, increase the cooling rate to reach the final filtration temperature.
-
-
-
Efficient Solid-Liquid Separation and Washing:
-
Causality: Residual mother liquor on the crystal surface is a major source of contamination.
-
Action: Use a centrifuge or a filter press for efficient de-liquoring at scale. The filter cake should be washed with a small amount of chilled, fresh solvent (the same solvent used for crystallization) to displace the impure mother liquor.
-
Caption: A typical workflow for the purification of guanidine carbonate.
Section 3: Standard Operating Protocols
Protocol 1: HPLC Purity Assay for Guanidine Carbonate
This protocol provides a general method for determining the purity of guanidine carbonate and quantifying common impurities like melamine.
1. Objective: To determine the purity of a guanidine carbonate sample by High-Performance Liquid Chromatography (HPLC) using an external standard method.[13]
2. Materials & Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Guanidine Carbonate Reference Standard (>99.9%)
-
Melamine Reference Standard (>99.9%)
-
Reagents: Methanol (HPLC grade), Potassium Phosphate Monobasic (KH2PO4), Sodium Hydroxide/Hydrochloric Acid for pH adjustment, Water (HPLC grade).
3. Mobile Phase Preparation:
-
Prepare an aqueous buffer: Dissolve an appropriate amount of KH2PO4 in HPLC-grade water to make a 20 mM solution. Adjust the pH to a suitable value (e.g., 3.0-5.0) using dilute HCl or NaOH.[13][19]
-
The mobile phase is a mixture of the aqueous buffer and methanol. A typical starting ratio is 95:5 (Buffer:Methanol).[19]
-
Filter and degas the mobile phase before use.
4. Standard & Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~25 mg of Guanidine Carbonate Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Impurity Stock Solution: Accurately weigh ~10 mg of Melamine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard: Prepare a working standard containing both guanidine carbonate and key impurities at known concentrations by diluting the stock solutions.
-
Sample Solution: Accurately weigh ~25 mg of the guanidine carbonate sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-35°C[19]
-
Detection Wavelength: 210 nm or 220 nm[19] (Guanidine has low UV absorbance; lower wavelengths provide better sensitivity).
-
Injection Volume: 10 µL
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solution multiple times (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Calculate the concentration of impurities and the assay of guanidine carbonate using the peak areas and the concentrations of the external standards.
7. Data Interpretation & System Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.
-
The purity of guanidine carbonate is typically reported as 100% minus the sum of all quantified impurities.
References
- Google Patents. (n.d.). CN1286806C - Process for preparing guanidine carbonate.
-
Sibaonuo Chemical. (2025, August 19). What are the potential hazards of Guanidine Carbonate? - Blog. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of guanidine carbonate. Retrieved from [Link]
- Google Patents. (n.d.). US4157348A - Process for preparing guanidine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Navigating the Handling and Health Considerations of Guanidine Carbonate. Retrieved from [Link]
-
European Patent Office. (2023, June 7). INCREASE OF GUANIDINE CARBONATE YIELD BY REDUCTION OF MOTHER LIQUOR DISPOSAL AND QUALITY IMPROVEMENT DUE TO INCREASE OF TEMPERAT. Retrieved from [Link]
-
ResearchGate. (n.d.). Technology for production of high-purity guanidine carbonate. Retrieved from [Link]
-
Stobec. (2003, May 19). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC). Retrieved from [Link]
-
Pro-Xylane. (2025, December 1). How to minimize the side - reactions when using Guanidine Carbonate? - Blog. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Industrial Applications of Guanidine Carbonate: A Manufacturer's Perspective. Retrieved from [Link]
- Google Patents. (n.d.). US3952057A - Process for the preparation of guanidine carbonate.
-
Oak Ridge National Laboratory. (2019, January 31). Carbon Capture via Crystallization with a Guanidine Ligand. Retrieved from [Link]
- Google Patents. (n.d.). CN1385418A - Process for preparing guanidine carbonate.
-
Chemstock. (n.d.). GUANIDINE CARBONATE. Retrieved from [Link]
-
Western CEDAR. (n.d.). Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Retrieved from [Link]
-
ResearchGate. (2019, September 17). The Guanidine-Promoted Direct Synthesis of Open-Chained Carbonates | Request PDF. Retrieved from [Link]
-
World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]
-
PubMed. (2017, January 19). CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. Retrieved from [Link]
- Google Patents. (n.d.). CN1560031A - A kind of method of synthetic guanidine carbonate.
-
NIST. (n.d.). Guanidine carbonate. Retrieved from [Link]
-
Five Chongqing Chemdad Co., Ltd. (n.d.). Guanidine carbonate. Retrieved from [Link]
-
NIST. (n.d.). Guanidine carbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography.
- Google Patents. (n.d.). CN120230019A - A kind of preparation method of guanidine carbonate.
-
Omar Al-Mukhtar University Journals. (n.d.). Guanidine as A Starting Material for Preparing a Scale Inhibitor. Retrieved from [Link]
Sources
- 1. Guanidine carbonate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Guanidine carbonate synthesis - chemicalbook [chemicalbook.com]
- 4. CN1286806C - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 5. CN1385418A - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 6. CN1560031A - A kind of method of synthetic guanidine carbonate - Google Patents [patents.google.com]
- 7. CN120230019A - A kind of preparation method of guanidine carbonate - Google Patents [patents.google.com]
- 8. US4157348A - Process for preparing guanidine - Google Patents [patents.google.com]
- 9. US3952057A - Process for the preparation of guanidine carbonate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 12. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 13. data.epo.org [data.epo.org]
- 14. stobec.com [stobec.com]
- 15. nbinno.com [nbinno.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
- 18. prepchem.com [prepchem.com]
- 19. CN113156029A - Method for determining purity of aminoguanidine carbonate by liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Precipitation Issues with Guanidinium Salts
Welcome to the technical support center for troubleshooting precipitation issues with guanidinium salts. This guide is designed for researchers, scientists, and drug development professionals who utilize guanidinium chloride (GdmCl) and guanidinium thiocyanate (GdmSCN) in their experiments. Unforeseen precipitation of these critical reagents can compromise experimental results, leading to loss of valuable samples and time. This resource provides in-depth, scientifically grounded explanations and actionable solutions to common precipitation problems.
I. Understanding Guanidinium Salts: Core Principles
Guanidinium salts are widely used in biotechnology and molecular biology.[1][2][3] Guanidinium chloride is a powerful chaotropic agent, extensively used for protein denaturation and subsequent refolding studies.[2][4][5] Guanidinium thiocyanate is also a potent denaturant, particularly valued in RNA extraction for its ability to lyse cells and inactivate RNases.[2][6][7]
The guanidinium cation (C(NH₂)₃⁺) is a planar, highly stable ion due to resonance stabilization.[2] This stability, however, does not preclude precipitation under certain conditions. The solubility and stability of guanidinium salts are influenced by a delicate balance of factors including temperature, pH, solvent composition, and the presence of other ions.[1][8]
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common precipitation issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.
Q1: My concentrated guanidinium chloride/thiocyanate solution has formed crystals upon storage at 4°C. Is it still usable?
Answer: Yes, in most cases, the solution is still usable after redissolving the precipitate. This is a common issue driven by the temperature-dependent solubility of guanidinium salts.
Causality: The solubility of guanidinium salts, like many salts, is significantly influenced by temperature.[9][10] As the temperature decreases, the kinetic energy of the solvent molecules (typically water) decreases, reducing their ability to overcome the lattice energy of the salt crystals. This leads to a lower saturation point and precipitation of the excess salt. For instance, the maximum solubility of guanidinium hydrochloride in water at room temperature is approximately 6 M.[4] To prepare an 8 M solution, heating to around 35°C is often required.[4] Upon cooling, especially to 4°C, this supersaturated solution is prone to crystallization.
Troubleshooting Protocol:
-
Gentle Warming: Place the bottle in a water bath set to 30-40°C.
-
Agitation: Periodically and gently swirl the bottle to facilitate the dissolution of the crystals. Avoid vigorous shaking, which can introduce air bubbles.
-
Visual Inspection: Continue warming and agitation until all crystals are completely dissolved and the solution is clear.
-
Cooling to Room Temperature: Allow the solution to cool to room temperature before use. Ensure no crystals reappear. If they do, it may indicate that the initial concentration was too high for stable storage at that temperature.
Data-Driven Insight:
| Guanidinium Salt | Solvent | Solubility Trend with Increasing Temperature |
| Guanidine Hydrochloride (GuHCl) | Water, Ethanol, Methanol | Increases[9][10] |
| Guanidinium Thiocyanate (GdmSCN) | Water | Increases |
This table summarizes the general trend of increasing solubility with temperature for common guanidinium salts in polar solvents.
Q2: I observed a white precipitate after adding ethanol to my guanidinium thiocyanate lysis buffer during RNA extraction. What is happening?
Answer: The precipitate is likely the guanidinium salt itself crashing out of solution due to the addition of a less polar solvent (ethanol).
Causality: Guanidinium salts are highly soluble in polar solvents like water but have limited solubility in less polar organic solvents such as ethanol and isopropanol.[10][11] When you add ethanol to an aqueous solution of guanidinium thiocyanate, you decrease the overall polarity of the solvent mixture. This reduction in polarity diminishes the solvent's capacity to solvate the guanidinium and thiocyanate ions, leading to their precipitation. This is a critical step in many RNA extraction protocols, where the nucleic acids are precipitated while the guanidinium salt should ideally remain in solution. However, if the concentration of the salt is too high or the temperature is too low, the salt can co-precipitate.
Troubleshooting Workflow:
Caption: Key steps for effective RNA pellet washing to remove guanidinium salts.
III. The Role of the Counter-Anion
The choice of the anion (e.g., chloride, thiocyanate, sulfate) significantly impacts the properties of the guanidinium salt. [1][12][13]
-
Chaotropic Strength: The denaturing ability of guanidinium salts often follows the Hofmeister series, with thiocyanate (SCN⁻) being a stronger chaotrope than chloride (Cl⁻). [1][3]* Solubility and Stability: The nature of the anion affects the salt's solubility and stability. For instance, guanidinium sulfate has been shown to have a stabilizing effect on some proteins, in contrast to the denaturing effects of guanidinium chloride and thiocyanate. [8][14] Comparative Overview:
| Guanidinium Salt | Primary Application | Common Precipitation Issues |
| Guanidinium Chloride | Protein denaturation/refolding [2][5] | Crystallization at low temperatures, precipitation with certain buffer components. |
| Guanidinium Thiocyanate | RNA extraction, cell lysis [2][6] | Precipitation with addition of less polar solvents (e.g., ethanol). |
| Guanidinium Sulfate | Protein stabilization [8][14] | Less commonly used, but solubility is still temperature-dependent. |
IV. References
-
A Comparative Analysis of the Stability of Guanidinium Salts: A Guide for Researchers. Benchchem. Available from:
-
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. Journal of the American Chemical Society. 2017-01-05. Available from:
-
Protein stabilization and destabilization by guanidinium salts. PubMed. 1984. Available from:
-
Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. ResearchGate. Available from: [Link]
-
Guanidine. Wikipedia. Available from: [Link]
-
Technical Support Center: Troubleshooting Low RNA Yield with Guanidine Thiocyanate Extraction. Benchchem. Available from:
-
Guanidine Salts in Protein Stability: A Comparative Analysis of Sulfate vs. Hydrochloride. Benchchem. Available from:
-
Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Physical Chemistry Chemical Physics. 2024. Available from: [Link]
-
Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules. ACS Publications. 2017. Available from: [Link]
-
Guanidine Hydrochloride. Interchim. Available from:
-
Guanidine. Solubility of Things. Available from: [Link]
-
Guanidine. Sciencemadness Wiki. Available from: [Link]
-
Anionic and cationic Hofmeister effects are non-additive for guanidinium salts. Physical Chemistry Chemical Physics. 2017. Available from: [Link]
-
Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. Universität Stuttgart. Available from:
-
Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denat. ACS Publications. Available from: [Link]
-
Role of Guanidine Thiocyanate in RNA extraction. Genetic Education. 2022-07-13. Available from: [Link]
-
How to fix Guanidine ITC contamination during RNA extraction?. Reddit. 2022-03-09. Available from: [Link]
-
Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. ResearchGate. 2023. Available from: [Link]
-
Interactions between Hydrophobic and Ionic Solutes in Aqueous Guanidinium Chloride and Urea Solutions: Lessons for Protein Denaturation Mechanism. Journal of the American Chemical Society. Available from:
-
RNA Extraction by the Guanidine Thiocyanate Procedure. Springer Nature Experiments. Available from: [Link]
-
Solubility of amino acids in aqueous guanidinium thiocyanate solutions. ACS Publications. Available from: [Link]
-
Whats the best precipitation method to get rid of Guanidinhydrochlorid from protein samples for SDS-PAGE?. ResearchGate. 2016-10-26. Available from: [Link]
-
What is solubility of guanidinium sulfate in water?. Reddit. 2018-03-24. Available from: [Link]
-
Action of Guanidine Hydrochloride on Proteins. Jinan Qinmu Fine Chemical Co., Ltd. 2022-10-26. Available from: [Link]
-
Process for preparing guanidine hydrochloride. Google Patents. Available from:
-
Guanidinium chloride. Wikipedia. Available from: [Link]
-
Protein stabilization and destabilization by guanidinium salts. ACS Publications. Available from: [Link]
-
Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. The Journal of Organic Chemistry. 2024-04-25. Available from: [Link]
-
pH corrections and protein ionization in water/guanidinium chloride. PMC. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Action of Guanidine Hydrochloride on Proteins [qinmuchem.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. RNA Extraction by the Guanidine Thiocyanate Procedure | Springer Nature Experiments [experiments.springernature.com]
- 8. Protein stabilization and destabilization by guanidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. CN1247536C - Process for preparing guanidine hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Side Reactions in Guanidine-Catalyzed Syntheses
Welcome to the technical support center for guanidine-catalyzed syntheses. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. As Senior Application Scientists, we provide not just solutions but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Catalyst Integrity - The Foundation of a Successful Reaction
The stability and activity of your guanidine catalyst are paramount. Issues here are often the root cause of poor yields, low selectivity, and unexpected side products. This section addresses common problems related to catalyst decomposition and deactivation.
Q1: My guanidine catalyst appears to be degrading, leading to inconsistent results. What are the common decomposition pathways and how can I mitigate them?
A1: Guanidine catalysts, while robust, are susceptible to decomposition under certain conditions, primarily through hydrolysis and elimination pathways.[1][2]
-
Hydrolysis: In the presence of water, guanidines can hydrolyze to urea and ammonia.[1] This is particularly relevant at elevated temperatures or under alkaline conditions where hydroxide ions can attack the guanidinium cation or water can attack the neutral guanidine base.[2][3] The resulting urea can sometimes participate in or interfere with the primary reaction.
-
Elimination: Anhydrous decomposition can also occur, particularly with guanidinium salts at high temperatures, leading to the formation of cyanamide and ammonia.[1][4]
Troubleshooting Protocol: Minimizing Catalyst Decomposition
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. Molecular sieves can be added to the reaction mixture if the reagents are known to be hygroscopic.
-
Control Temperature: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, consider increasing the catalyst loading or reaction time before significantly raising the temperature.
-
pH Control: In aqueous or biphasic systems, be mindful of the pH. Extreme pH values can accelerate hydrolysis.[3]
-
Catalyst Choice: For reactions requiring high temperatures, consider sterically hindered guanidines, which can be more resistant to decomposition pathways.
Below is a diagram illustrating the primary decomposition pathways.
Q2: I'm observing a steady decline in reaction rate over time. What could be causing catalyst deactivation, and how can it be prevented?
A2: Catalyst deactivation, or poisoning, occurs when a substance irreversibly binds to the active site, rendering it non-functional.[5] In guanidine catalysis, two common deactivation pathways are formylation and acylation, especially in reactions involving CO₂, esters, or similar functional groups.[6][7]
-
Formylation/Acylation: In reductive aminations using CO₂ and silanes, the guanidine catalyst itself can be formylated, leading to a deactivated species.[6] Similarly, in transesterification or amidation reactions, the guanidine can be acylated by the ester starting material, forming a stable acyl-guanidine intermediate that is slow to turn over.[7]
-
Poisoning by Impurities: Acidic impurities in your starting materials or solvent can protonate the guanidine, forming a stable guanidinium salt and effectively removing the basic catalyst from the catalytic cycle.
Troubleshooting Strategies:
-
Substrate Purity: Ensure starting materials are free from acidic impurities. Purification via distillation, recrystallization, or passing through a plug of neutral alumina may be necessary.
-
Catalyst Modification: If formylation or acylation is suspected, switching to a more sterically hindered or alkylated guanidine can prevent the nucleophilic attack on the carbonyl species. For example, alkylated tetramethylguanidines (TMGs) have shown greater stability and activity than TMG in the reductive functionalization of CO₂.[6]
-
Reaction Monitoring: Use techniques like in-situ IR or NMR spectroscopy to monitor for the formation of deactivated species like acyl-guanidinium intermediates.
Section 2: Troubleshooting Common Guanidine-Catalyzed Reactions
Even with a stable catalyst, reaction-specific side products can diminish yield and purity. This section tackles frequent issues in several common guanidine-catalyzed transformations.
Q3: In my Michael addition, I suspect the guanidine catalyst is acting as a nucleophile, leading to an aza-Michael side product. How can I minimize this?
A3: This is a classic issue. Guanidines are not only strong Brønsted bases but also potent nucleophiles.[8][9] The reaction of a guanidine with an activated alkene (an aza-Michael addition) can compete with the desired reaction, especially with unhindered guanidines like TMG or when the primary nucleophile is weak.[10][11]
Key Indicators:
-
A significant portion of your catalyst is consumed.
-
Mass spectrometry of the crude reaction mixture shows a mass corresponding to [Catalyst + Michael Acceptor].
Optimization Strategies:
-
Catalyst Choice: Switch from a nucleophilic guanidine like TMG to a more sterically hindered, non-nucleophilic base. Bicyclic guanidines like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) are often excellent choices as they are strong bases but poorer nucleophiles due to steric hindrance.[7][8]
-
Use of Additives: In some cases, a non-chiral amine like triethylamine can accelerate the desired reaction rate, outcompeting the catalyst's nucleophilic addition. This has been shown to increase the reaction rate by up to 1000 times without compromising enantioselectivity in certain systems.[12]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-C bond formation over the N-C bond formation of the side reaction.
-
Guanidinium Salts: Using a guanidinium salt with a non-nucleophilic counterion (e.g., PF₆⁻) can prevent the neutral guanidine from participating in aza-Michael additions, promoting cycloaddition pathways instead.[10]
Table 1: Comparison of Guanidine Catalysts in a Model Michael Reaction
| Catalyst | pKa (in MeCN) | Relative Nucleophilicity | Typical Outcome |
| TMG | ~23.3 | High | Can lead to significant aza-Michael side products |
| TBD | ~26.0 | Moderate/Low | Generally favors Brønsted base pathway; less side product |
| MTBD | ~25.4 | Moderate/Low | Similar to TBD, often used in polymerizations |
pKa values are approximate and can vary with solvent.[7][13]
Q4: My asymmetric Henry (nitroaldol) reaction is giving poor diastereoselectivity and seems to be reversible. What can I do?
A4: The Henry reaction is notoriously reversible (retro-Henry reaction), which can erode your yield and stereoselectivity over time.[14] The key is to kinetically favor the forward reaction and prevent the reverse pathway.
Troubleshooting Protocol: Optimizing the Henry Reaction
-
Use a Bifunctional Catalyst: Guanidine-thiourea catalysts are highly effective.[14][15] The guanidine moiety deprotonates the nitroalkane, while the thiourea group acts as a hydrogen-bond donor, activating the aldehyde and organizing the transition state for high stereoselectivity.[16][17]
-
Inorganic Salt Additives: The addition of potassium iodide (KI) has been shown to be crucial for inhibiting the retro-nitroaldol reaction and improving enantioselectivity in some systems.[14][15] It is thought to stabilize the nitronate intermediate.
-
Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 0 °C to -40 °C). Do not let the reaction run for an excessively long time after completion, as this allows more time for the retro-Henry reaction to occur, potentially leading to racemization or epimerization.
-
Solvent Choice: Aprotic, non-polar solvents like toluene or CH₂Cl₂ often give the best results by promoting the hydrogen-bonding interactions essential for bifunctional catalysis.
Q5: While synthesizing cyclic carbonates from epoxides and CO₂, I'm observing significant polymer formation. How can this side reaction be suppressed?
A5: The formation of polycarbonates or polyethers is a common side reaction in the synthesis of cyclic carbonates, especially at higher temperatures or with highly active catalysts.[18] This occurs when the ring-opened epoxide intermediate attacks another epoxide monomer instead of cyclizing with the incorporated CO₂.
Strategies to Promote Cyclization over Polymerization:
-
Optimize Catalyst System: A binary catalyst system, such as guanidine hydrochloride (GndCl) combined with a Lewis acid like ZnI₂, can show excellent synergy.[18] The guanidinium salt activates the CO₂ and the epoxide, while the Lewis acid primarily activates the epoxide. This dual activation promotes the desired cycloaddition at milder conditions.
-
Control CO₂ Pressure: Ensure sufficient CO₂ pressure. Higher pressure increases the concentration of CO₂ in the reaction phase, favoring its insertion into the metal-alkoxide intermediate over the competing polymerization pathway.
-
Manage Temperature: While higher temperatures increase the reaction rate, they can also favor polymerization. The optimal temperature is a balance between achieving a good conversion rate and minimizing side reactions. For a GndCl/ZnI₂ system, 100 °C has been shown to be effective.[18]
-
Catalyst Loading: Use the minimum effective catalyst loading. Excess catalyst can sometimes promote oligomerization.
Section 3: General Optimization Principles
Q6: How do I choose the right guanidine for my reaction? Is higher basicity always better?
A6: While a guanidine's high basicity is often why it's chosen, it is not the sole determinant of catalytic activity or success.[7] The interplay between basicity, nucleophilicity, and steric hindrance is critical.
-
Basicity (pKa): The catalyst's pKa must be high enough to deprotonate the pro-nucleophile to a sufficient concentration to initiate the reaction. However, an excessively basic catalyst can deprotonate other less acidic C-H bonds, leading to side reactions.[13][19]
-
Nucleophilicity: As discussed in Q3, high nucleophilicity can lead to catalyst-substrate adducts. For reactions where the guanidine should only act as a Brønsted base, choose a sterically hindered catalyst (e.g., TBD).[7][8] For reactions where the guanidine is intended to act as a nucleophilic catalyst (e.g., certain transesterifications or acyl transfers), a less hindered one like TMG might be appropriate.[9]
-
Hydrogen Bonding: The protonated form, the guanidinium ion, is an excellent hydrogen-bond donor. This property is crucial for activating electrophiles and organizing transition states, especially in asymmetric catalysis.[16][20] The structure of the guanidine dictates how effectively it can form these bonds.
Guiding Principle: Select the least basic, least nucleophilic guanidine that still provides an adequate reaction rate to minimize potential side reactions.
References
- Investigations on the catalytic decomposition of guanidinium formate, ammonium formate and methanamide as NH-precursors for the - Research Collection. research-collection.ethz.ch.
- Initial decomposition pathways of guanidium nitrate studied by quantum chemistry calcul
- Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). pubs.rsc.org.
- Mechanistic Considerations of Guanidine-Catalyzed Reactions.
- Guanidine-Catalyzed Reductive Amination of Carbon Dioxide with Silanes: Switching between Pathways and Suppressing Catalyst - White Rose Research Online. eprints.whiterose.ac.uk.
- The nonenzymatic decomposition of guanidines and amidines - PubMed. pubmed.ncbi.nlm.nih.gov.
- Cyclic Guanidine Organic Catalysts: What Is Magic About Triazabicyclodecene? pubs.acs.org.
- Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC. ncbi.nlm.nih.gov.
- Guanidine Hydrochloride/ZnI2 as Heterogeneous Catalyst for Conversion of CO2 and Epoxides to Cyclic Carbonates under Mild Conditions - MDPI. mdpi.com.
- Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New C
- Mechanistic considerations of guanidine-catalyzed reactions - RSC Publishing. pubs.rsc.org.
- Organocatalytic Enantioselective Henry Reactions - MDPI. mdpi.com.
- Substituent effect on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - ResearchGate.
- A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
- Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Publishing. pubs.rsc.org.
- Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity - Beilstein Journals. beilstein-journals.org.
- Rate Acceleration of Triethylamine‐Mediated Guanidine‐ Catalyzed Enantioselective Michael Reaction - Sci-Hub. sci-hub.se.
- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES - INEOS OPEN. ineos.open.ac.ru.
- Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing). pubs.rsc.org.
- Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146 - YouTube. youtube.com.
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. The nonenzymatic decomposition of guanidines and amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. jes.or.jp [jes.or.jp]
- 5. m.youtube.com [m.youtube.com]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. sci-hub.ru [sci-hub.ru]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. ineosopen.org [ineosopen.org]
Guanidinium Carbonate Purification: A Technical Support Guide
Welcome to the technical support center for the purification of crude guanidinium carbonate. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity guanidinium carbonate for their applications. Guanidinium carbonate is a versatile reagent used in various fields, including as a protein denaturant, in the synthesis of pharmaceuticals, and as a component in cosmetic formulations.[1][2] The purity of this compound is often critical for the success of these applications.
This document provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. It is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions during your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude guanidinium carbonate?
A1: Crude guanidinium carbonate can contain several impurities depending on its synthesis route. Common synthesis involves the reaction of guanidine salts (like guanidine hydrochloride or nitrate) with a carbonate source.[3][4] Potential impurities include:
-
Unreacted starting materials: Guanidine hydrochloride, guanidine nitrate, or ammonium salts.[5]
-
Side-reaction products: Melamine and its derivatives (dimers, trimers) can form, especially at high temperatures.[4]
-
Inorganic salts: Sodium chloride or potassium carbonate, depending on the specific reagents used.[6][7]
-
Heavy metals: Trace amounts of metals like iron may be present from the manufacturing process.[8]
-
Solvent residues: Residual solvents from the reaction or initial purification steps.
Q2: Why is the purity of guanidinium carbonate important for my experiments?
A2: The purity of guanidinium carbonate is crucial for several reasons:
-
In protein chemistry: When used as a denaturant, impurities can interfere with spectroscopic measurements, alter the solution's ionic strength, or react with the protein of interest.
-
In organic synthesis: Impurities can act as catalysts or inhibitors in subsequent reactions, leading to lower yields or the formation of undesired byproducts.[3]
-
In pharmaceutical applications: High purity is a regulatory requirement to ensure the safety and efficacy of the final drug product.[9]
Q3: What are the primary methods for purifying crude guanidinium carbonate?
A3: The most common and effective purification methods for guanidinium carbonate are:
-
Recrystallization: This is the most widely used technique, leveraging the differential solubility of guanidinium carbonate and its impurities in a chosen solvent system.[3][4]
-
Activated Carbon Treatment: This method is effective for removing colored impurities and some organic byproducts through adsorption.[7][10]
-
Ion Exchange Chromatography: This technique is particularly useful for removing ionic impurities, such as heavy metal ions and unreacted inorganic salts.[8][11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of guanidinium carbonate.
Recrystallization Issues
Q4: I'm having trouble choosing the right solvent for recrystallization. What are the key considerations?
A4: Solvent selection is critical for successful recrystallization. An ideal solvent should:
-
Dissolve guanidinium carbonate well at elevated temperatures but poorly at low temperatures. Guanidinium carbonate is highly soluble in water (450 g/L at 20°C) and slightly soluble in methanol.[1][2] It is almost insoluble in acetone, benzene, and ether.[3][12]
-
Not react with guanidinium carbonate.
-
Dissolve impurities well at all temperatures or not at all.
-
Be easily removable from the purified crystals.
Expert Insight: For guanidinium carbonate, a mixed solvent system can be highly effective. A common approach is to dissolve the crude product in a minimal amount of hot water and then add a miscible "anti-solvent" in which guanidinium carbonate is less soluble, such as ethanol or methanol, to induce crystallization upon cooling.[7]
Solubility Data Summary:
| Solvent | Solubility of Guanidinium Carbonate | Reference |
| Water | 450 g/L (at 20°C) | [2] |
| Methanol | Slightly soluble | [1][3] |
| Ethanol | Slightly soluble | [9] |
| Acetone | Almost insoluble | [1][3] |
| Benzene | Almost insoluble | [3][12] |
| Ether | Almost insoluble | [3][12] |
Q5: My recrystallization yield is very low. What could be the cause and how can I improve it?
A5: A low yield can be frustrating. Here are some common causes and solutions:
-
Using too much solvent: If an excessive amount of solvent is used, a significant portion of the product will remain in the mother liquor even after cooling.
-
Troubleshooting Step: Before recrystallization, perform a small-scale test to determine the optimal solvent volume. If you suspect you've used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.[13]
-
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Troubleshooting Step: Allow the solution to cool slowly to room temperature first, and then place it in an ice bath to maximize crystal formation.
-
-
Incomplete precipitation: Some of the product may remain dissolved in the mother liquor.
-
Troubleshooting Step: Adding an anti-solvent (a solvent in which guanidinium carbonate is poorly soluble) can help to precipitate more of the product.[7] Ensure the anti-solvent is miscible with your primary solvent.
-
Q6: The purified guanidinium carbonate is still colored. How can I remove the color?
A6: Colored impurities are often organic molecules with conjugated systems.
-
Troubleshooting Step: Use activated carbon (charcoal) treatment. After dissolving the crude guanidinium carbonate in the hot solvent, add a small amount of activated carbon (typically 1-2% by weight of the solute) and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon.[7][10]
-
Important: Perform a hot filtration to remove the activated carbon before allowing the solution to cool and crystallize. Be cautious as adding activated carbon to a near-boiling solution can cause it to boil over.
Ion Exchange Chromatography Issues
Q7: I suspect heavy metal contamination in my guanidinium carbonate. Is ion exchange chromatography a suitable purification method?
A7: Yes, ion exchange chromatography is an excellent method for removing charged impurities like heavy metal ions (e.g., Fe³⁺).[8]
-
Principle: The crude guanidinium carbonate solution is passed through a column packed with an ion-exchange resin. The charged impurities bind to the resin, while the neutral or similarly charged guanidinium carbonate passes through.
-
Resin Selection: A cation exchange resin would be suitable for removing positively charged metal ions.
-
Expert Insight: The choice of buffer and pH is critical to ensure that the target molecule (guanidinium carbonate) does not bind to the resin while the impurities do. Sample preparation is key; the sample should be free of particulates and have a low ionic strength to facilitate binding of impurities to the resin.
Experimental Workflow for Ion Exchange Chromatography:
Caption: Workflow for purifying guanidinium carbonate using ion exchange chromatography.
Purity Analysis
Q8: How can I assess the purity of my final guanidinium carbonate product?
A8: Several analytical techniques can be used to determine the purity of your guanidinium carbonate:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[14]
-
Titration: An acid-base titration can be used to determine the assay of the guanidinium carbonate.
-
Melting Point Analysis: Pure guanidinium carbonate has a distinct melting point (around 198°C with decomposition).[2] A broad or depressed melting point range indicates the presence of impurities.
-
Spectroscopic Methods (e.g., FT-IR, NMR): These techniques can confirm the identity of the compound and may reveal the presence of certain types of impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization of Guanidinium Carbonate
-
Dissolution: In a fume hood, weigh 10 g of crude guanidinium carbonate into a 250 mL Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 20-25 mL) and heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
(Optional) Activated Carbon Treatment: If the solution is colored, remove it from the heat and cautiously add 0.1-0.2 g of activated carbon. Return the flask to the hot plate and gently boil for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the carbon. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water or ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Recrystallization Workflow Diagram:
Caption: Step-by-step workflow for the recrystallization of guanidinium carbonate.
References
-
Fengchen Group Co., Ltd. (n.d.). Guanidine Carbonate BP EP USP CAS 593-85-1 Manufacturers and Suppliers. Retrieved from [Link]
-
China Guanidine Carbonate Manufacturers. (n.d.). Guanidine Carbonate. Retrieved from [Link]
-
EPO. (2023, June 7). INCREASE OF GUANIDINE CARBONATE YIELD BY REDUCTION OF MOTHER LIQUOR DISPOSAL AND QUALITY IMPROVEMENT DUE TO INCREASE OF TEMPERAT. Retrieved from [Link]
-
ResearchGate. (n.d.). Technology for production of high-purity guanidine carbonate. Retrieved from [Link]
- Google Patents. (n.d.). US2258612A - Method of purifying guanidine nitrate.
- Google Patents. (n.d.). CN1286806C - Process for preparing guanidine carbonate.
-
PrepChem.com. (n.d.). Preparation of guanidine carbonate. Retrieved from [Link]
- Google Patents. (n.d.). CN1385418A - Process for preparing guanidine carbonate.
- Google Patents. (n.d.). US2826613A - Recovery of solid guanidine carbonate.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2016, June 1). Ion exchange chromatography strategy?. Retrieved from [Link]
- Google Patents. (n.d.). US2261677A - Method of making guanidine carbonate.
-
GE Healthcare. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
-
PubMed. (2021, September 13). Evaluation of guanidine-based multimodal anion exchangers for protein selectivity and orthogonality. Retrieved from [Link]
-
EWG Skin Deep. (n.d.). What is GUANIDINE CARBONATE. Retrieved from [Link]
-
Oak Ridge National Laboratory. (2019, January 31). Carbon Capture via Crystallization with a Guanidine Ligand. Retrieved from [Link]
-
Sciencemadness Wiki. (2019, June 23). Guanidinium carbonate. Retrieved from [Link]
-
Springer. (2023, September 22). Solubility determination and recrystallization studies of guanidinium 5,5'-azotetrazolate. Retrieved from [Link]
-
ResearchGate. (2022, April 3). Carbon Capture via Crystallization with a Guanidine Ligand. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Guanidine carbonate | C3H12N6O3 | CID 11650. Retrieved from [Link]
-
A Citizen's Guide to Activated Carbon Treatment. (n.d.). Retrieved from [Link]
Sources
- 1. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 2. Guanidine carbonate, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Guanidine carbonate | 593-85-1 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. US2258612A - Method of purifying guanidine nitrate - Google Patents [patents.google.com]
- 6. CN1286806C - Process for preparing guanidine carbonate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Guanidine Carbonate BP EP USP CAS 593-85-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. research.fredhutch.org [research.fredhutch.org]
- 12. China Guanidine Carbonate Manufacturers [pengshengchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of Guanidinium Carbonate Formation
For researchers, scientists, and drug development professionals, the precise formation of a salt, such as guanidinium carbonate, is a critical step that demands rigorous validation.[1][2] Simply mixing reagents is insufficient; empirical evidence is required to confirm the ionic interaction between the guanidinium cation and the carbonate anion. Spectroscopic techniques offer a powerful, non-destructive means to obtain this confirmation.[3]
This guide provides an in-depth comparison of the primary spectroscopic methods used for this purpose: Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind why each technique is effective, present field-proven experimental protocols, and compare their performance to guide your selection process.
The Importance of Salt Formation Validation
In pharmaceutical development, converting an active pharmaceutical ingredient (API) into a salt is a common strategy to enhance properties like solubility, stability, and bioavailability.[1][2][4] Guanidinium carbonate, with its formula (C(NH₂)₃)₂CO₃, is an organic salt formed from the strong organic base guanidine and the weak acid carbonic acid.[5] Its formation must be unequivocally verified to ensure the desired physicochemical properties are achieved and to control the final product's quality.[3]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Causality
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). The formation of guanidinium carbonate from its precursors, such as guanidine hydrochloride or freebase guanidine reacting with CO₂, results in a distinct "spectral fingerprint."
The key to validation lies in observing two phenomena:
-
Appearance of Carbonate Peaks: The formation of the carbonate ion (CO₃²⁻) introduces strong, characteristic absorption bands that are absent in the starting materials.
-
Shifts in Guanidinium Peaks: The protonation of the guanidine base to form the guanidinium cation (C(NH₂)₃⁺) alters the vibrational modes of the C-N and N-H bonds, causing noticeable shifts in their corresponding peaks.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)
ATR-FTIR is often preferred for solid powders due to its minimal sample preparation.
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.
-
Starting Material Spectrum: Place a small amount of the starting material (e.g., guanidine hydrochloride) onto the ATR crystal and apply pressure to ensure good contact. Collect the spectrum.
-
Product Spectrum: Clean the crystal thoroughly. Place a small amount of the synthesized guanidinium carbonate powder onto the crystal and collect its spectrum under the same conditions.
-
Data Analysis: Compare the spectra. Successful formation is confirmed by the disappearance of starting material peaks and the emergence of characteristic product peaks.
Data Interpretation & Comparison
| Species | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Validation |
| Guanidinium Cation | C=N Asymmetric Stretch | ~1600-1650 | Shift upon protonation; high intensity.[6] |
| N-H Bending | ~1550-1600 | Confirms the presence of protonated amine groups. | |
| Carbonate Anion | Asymmetric C-O Stretch (ν₃) | ~1410-1470 | Strong, broad peak; definitive evidence of carbonate.[7] |
| Out-of-Plane Bend (ν₂) | ~850-880 | Sharp, medium intensity peak, characteristic of CO₃²⁻.[7] |
Validation Check: The most compelling evidence is the appearance of the strong, broad carbonate ν₃ band and the sharp ν₂ band, which are completely absent in precursors like guanidine hydrochloride.
Experimental Workflow: FTIR Validation
Caption: Workflow for Guanidinium Carbonate validation via ATR-FTIR.
Raman Spectroscopy
Principle & Causality
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). A key advantage is its low interference from water, making it suitable for aqueous solutions.[8][9] For guanidinium carbonate, Raman is particularly sensitive to the symmetric vibrations of the non-polar C=N bond in the guanidinium ion and the symmetric stretch of the carbonate ion.
-
Guanidinium Cation: The highly symmetric structure of the guanidinium ion results in a strong, characteristic Raman signal.
-
Carbonate Anion: The symmetric C-O stretch (ν₁) of the carbonate ion, which is infrared-inactive, produces a strong and sharp peak in the Raman spectrum, providing unambiguous evidence of its presence.
Experimental Protocol
-
Sample Placement: Place the solid powder in a glass vial or on a microscope slide. If in solution, use a quartz cuvette.
-
Starting Material Spectrum: Acquire a spectrum of the precursor material using an appropriate laser (e.g., 785 nm) and power setting to avoid sample degradation.
-
Product Spectrum: Under identical conditions, acquire the spectrum of the synthesized guanidinium carbonate.
-
Data Analysis: Compare the spectra, looking for the appearance of the strong, sharp carbonate peak and shifts in the guanidinium bands.
Data Interpretation & Comparison
| Species | Key Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Validation |
| Guanidinium Cation | C-N Symmetric Stretch | ~1000-1050 | Strong, sharp peak indicative of the cation's core structure. |
| Carbonate Anion | Symmetric C-O Stretch (ν₁) | ~1060-1090 | Very strong, sharp peak. Its appearance is definitive proof of carbonate formation.[7] |
Validation Check: The single most decisive feature in the Raman spectrum is the emergence of the intense, sharp symmetric stretch of the carbonate ion around 1087 cm⁻¹.[7] This peak is often the strongest in the spectrum and serves as a perfect validation marker.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality
NMR spectroscopy probes the magnetic properties of atomic nuclei (like ¹H and ¹³C), providing detailed information about molecular structure and chemical environment. For guanidinium carbonate validation, ¹³C NMR is particularly powerful.
-
¹³C NMR: The carbon atoms in the guanidinium cation and the carbonate anion exist in vastly different electronic environments, leading to distinct and well-separated signals in the ¹³C NMR spectrum. The chemical shift of the carbonate carbon is highly characteristic.
-
¹H NMR: All six protons on the guanidinium cation are chemically equivalent due to resonance and rapid exchange, typically resulting in a single sharp peak in the ¹H NMR spectrum. While this confirms the cation's presence, ¹³C NMR is needed to confirm the counter-ion.
Experimental Protocol
-
Sample Preparation: Dissolve a precise amount of the synthesized product in a suitable deuterated solvent, typically Deuterium Oxide (D₂O), as guanidinium carbonate is highly soluble in water.[5] Add a small amount of an internal standard (e.g., DSS or TMSP) if quantification is needed.
-
Spectra Acquisition: Acquire ¹H and ¹³C NMR spectra. The ¹³C spectrum may require a longer acquisition time due to the low natural abundance of the ¹³C isotope and its longer relaxation times.
-
Data Analysis: Identify the chemical shifts of the peaks and compare them to known values for the guanidinium and carbonate ions.
Data Interpretation & Comparison
| Nucleus | Species | Expected Chemical Shift (ppm) | Rationale for Validation |
| ¹³C | Guanidinium Cation | ~158-161 | Confirms the unique carbon environment of the central carbon surrounded by three nitrogen atoms.[10][11] |
| Carbonate Anion | ~165-170 | Unambiguous signal for the carbonate counter-ion. Its presence confirms salt formation.[12] | |
| ¹H | Guanidinium Cation | ~7.0-7.5 (in D₂O) | A single peak confirms the symmetric nature of the cation. The N-H protons exchange with D₂O, so the observed peak is often from residual HDO, but its position can be indicative. |
Validation Check: Observing two distinct signals in the ¹³C NMR spectrum at approximately 160 ppm and 168 ppm is conclusive evidence for the presence of both the guanidinium cation and the carbonate anion in the solution.
Experimental Workflow: NMR Validation
Caption: Workflow for Guanidinium Carbonate validation via NMR Spectroscopy.
Comparative Analysis of Spectroscopic Techniques
| Feature | FTIR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy |
| Primary Evidence | Appearance of strong CO₃²⁻ vibrational bands (ν₃, ν₂) | Appearance of a very strong, sharp CO₃²⁻ symmetric stretch (ν₁) | Two distinct ¹³C signals for cation and anion |
| Sample State | Solid (ideal), Liquid | Solid, Liquid, Aqueous solutions | Solution only |
| Sample Prep | Minimal (ATR) | Minimal | Requires dissolution in deuterated solvent |
| Speed | Very Fast (~1 min) | Fast (1-5 mins) | Slower (5 mins to hours for ¹³C) |
| Sensitivity | Good | Good (but can be affected by fluorescence) | Lower (especially for ¹³C) |
| Structural Info | Functional groups | Functional groups, symmetry | Detailed atomic connectivity & environment |
| Quantification | Difficult | Possible | Excellent with internal standards |
| Key Advantage | Speed and accessibility | Excellent for aqueous systems and confirmatory carbonate peak | Unambiguous structural confirmation |
| Key Limitation | Broad peaks can overlap | Sample fluorescence can be an issue[9] | Requires soluble sample and longer acquisition times |
Conclusion and Recommendations
For the validation of guanidinium carbonate formation, all three spectroscopic techniques offer robust and reliable data. The choice of method depends on the specific requirements of the analysis.
-
For rapid, routine confirmation of solid samples: ATR-FTIR is the most efficient method. The appearance of the characteristic carbonate bands provides clear, qualitative proof of formation.
-
For confirmatory analysis, especially in aqueous media: Raman spectroscopy is superior. The intense and sharp symmetric carbonate stretch is an unmistakable marker that is not prone to interference from water.
-
For absolute, unambiguous structural proof and potential quantification: NMR spectroscopy , particularly ¹³C NMR, is the gold standard. It provides two distinct signals that individually confirm the presence of both the guanidinium cation and the carbonate anion, leaving no room for interpretation.
In a rigorous drug development setting, a multi-technique approach is often employed. A quick screen by FTIR can be followed by the definitive structural confirmation of NMR to build a comprehensive and authoritative validation package.
References
- Vertex AI Search. (n.d.). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE.
- LookChem. (n.d.). Guanidinium hydrogen carbonate.
- Bäuerle, T., & Wassermann, B. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 723-730.
- SpectraBase. (n.d.). GUANIDINE CARBONATE - Optional[FTIR] - Spectrum.
- Sciencemadness Wiki. (2019). Guanidinium carbonate.
- MDPI. (n.d.). Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Risks.
- Allen, P. G., Bucher, J. J., Shuh, D. K., Edelstein, N. M., & Kaltsoyannis, N. (1994). Multinuclear NMR, Raman, EXAFS, and X-ray diffraction studies of the UO2(CO3)34- anion in aqueous solution. Lawrence Berkeley National Laboratory.
- National Center for Biotechnology Information. (n.d.). Guanidine carbonate. PubChem.
- Merck Millipore. (n.d.). Guanidinium carbonate CAS 593-85-1.
- Sigma-Aldrich. (n.d.). Guanidinium carbonate for synthesis.
- Hamm, P., & Kolano, C. (2006). Ultrafast Vibrational Spectroscopy of a Degenerate Mode of Guanidinium Chloride. The Journal of Physical Chemistry B, 110(39), 19562-19567.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Balamurugan, N., et al. (2015). Optical, mechanical and thermal behaviour of Guanidinium Carbonate single crystal. Optik, 127(3), 1234-1238.
- Schreyer, S. (2017).
- ChemicalBook. (n.d.). Guanidine carbonate(593-85-1) 13C NMR spectrum.
- Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutical Research, 35(6), 114.
- Guidechem. (n.d.). Guanidine carbonate 593-85-1.
- ResearchGate. (n.d.). Vibrational modes of guanidinium salicylate.
- Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.
- Sure, D. R., et al. (2023). An infrared, Raman, and X-ray database of battery interphase components. arXiv preprint arXiv:2310.16016.
- Gale, P. A., et al. (2024). Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. The Journal of Organic Chemistry.
- Glasovac, Z., et al. (2019).
- ResearchGate. (n.d.). Representation of the vibrational modes calculated at MP2/6-31+G(d).
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. pharmtech.com [pharmtech.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidinium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arxiv.org [arxiv.org]
- 8. epequip.com [epequip.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Guanidine carbonate(593-85-1) 13C NMR spectrum [chemicalbook.com]
- 11. Page loading... [wap.guidechem.com]
- 12. escholarship.org [escholarship.org]
A Senior Application Scientist’s Guide to Computational Studies of Carbonic Acid and Guanidine Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitous and Critical Guanidinium-Carbonate Interaction
The interaction between the guanidinium cation, the protonated form of guanidine, and carbonic acid or its conjugate bases (bicarbonate and carbonate) is a cornerstone of molecular recognition in both biological and synthetic systems. In nature, this interaction is epitomized by the arginine side chain's role in stabilizing carboxylate and phosphate groups in countless proteins, including enzymes that process CO2 and bicarbonate.[1][2] This fundamental pairing governs processes from protein stability and enzyme catalysis to the binding of drugs to RNA.[3][4][5] In materials science, the same interaction is being harnessed for next-generation carbon capture technologies.[6][7]
Understanding this interaction at a molecular level is paramount for rational drug design and the development of efficient industrial processes. However, its dynamic and electronically sensitive nature presents significant challenges for purely experimental characterization. Computational chemistry offers a powerful lens to dissect these interactions with atomic precision.
This guide provides an in-depth comparison of the principal computational methodologies employed to study carbonic acid and guanidine interactions. As a senior application scientist, my goal is not to provide a rigid set of instructions but to illuminate the causality behind methodological choices. We will explore how to select the appropriate computational tool for your research question, from elucidating quantum-level reaction mechanisms to simulating the dynamic behavior of these species in complex biological environments.
Pillar 1: Theoretical Foundations of the Interaction
Before comparing methods, we must understand the key players. The guanidinium cation's stability and potent hydrogen-bonding capability stem from its planar, Y-shaped structure and the delocalization of its positive charge across three nitrogen atoms. This allows it to act as a versatile hydrogen bond donor.[8] Conversely, carbonic acid and its anions are excellent hydrogen bond acceptors. The interaction is a powerful synergy of strong, charge-assisted hydrogen bonds and electrostatic ion pairing, often referred to as a salt bridge.[9][10]
A critical feature of this system is the potential for proton transfer, which is central to its role in catalysis and CO2 chemistry.[11][12] The choice of computational method hinges on whether the research question focuses on the static, energetic aspects of binding or the dynamic process of interaction and reaction.
Caption: Fundamental components of the guanidinium-carbonate interaction.
Pillar 2: A Comparative Guide to Computational Methodologies
The choice of a computational method is a trade-off between accuracy and computational cost. Here, we compare the three workhorses for studying guanidinium-carbonate interactions: Density Functional Theory (DFT), Molecular Dynamics (MD), and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM).
A. Density Functional Theory (DFT): The High-Resolution Snapshot
DFT is the method of choice for obtaining highly accurate electronic structures, interaction energies, and reaction pathways for relatively small systems. It treats electrons explicitly using quantum mechanics, providing a detailed picture of bonding and non-covalent interactions.
-
Core Application: Calculating precise binding energies, characterizing the nature of hydrogen bonds, and mapping the potential energy surface for reactions like proton transfer.[13][14]
-
Expertise & Causality: DFT is ideal for answering questions about the intrinsic strength and geometry of an interaction. For instance, DFT studies have shown that the interaction between guanidine and CO2 can cooperatively transform from a weak non-covalent complex to a strong covalent bond in clusters, forming a zwitterion.[13][15] This level of detail is inaccessible to classical methods. The choice of functional is critical: functionals like M06-2X are specifically parameterized to better describe non-covalent interactions, making them a superior choice over older functionals like B3LYP for this type of system.[14] Similarly, a large basis set with diffuse and polarization functions (e.g., 6-311++G**) is required to accurately model the diffuse electron density of anions and the subtle polarization involved in hydrogen bonding.[13]
-
Trustworthiness & Protocol: A self-validating DFT protocol involves rigorous confirmation of the computed structures.
Experimental Protocol: DFT Interaction Energy Calculation
-
Structure Preparation: Build the initial 3D coordinates of the guanidinium-carbonate complex.
-
Method Selection: Choose an appropriate functional (e.g., M06-2X) and basis set (e.g., 6-311++G**).
-
Geometry Optimization: Perform a full geometry optimization of the complex and the individual monomers (guanidinium and carbonate).
-
Frequency Analysis: Calculate vibrational frequencies for all optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima.
-
Interaction Energy Calculation: The interaction energy (ΔE) is calculated as: ΔE = E_complex - (E_guanidinium + E_carbonate)
-
Basis Set Superposition Error (BSSE) Correction: Apply a counterpoise correction to account for the artificial stabilization that occurs when the basis functions of one monomer are used by the other. This is crucial for obtaining a trustworthy binding energy.
-
Analysis: Further analyze the electronic structure using methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis to characterize the specific bonds and charge transfer.
-
Caption: A typical workflow for a DFT-based interaction study.
| Parameter | DFT Study 1 (G-CO2)[13] | DFT Study 2 (Gdm-Cl/HCl)[10] | Significance |
| Method | M06-2X/6-311++G** | B3LYP/TZVP & MP2 | Highlights choice of method for different goals (non-covalent vs. general purpose). |
| Interaction Energy | -5.7 kcal/mol (single G-CO2) to -27.5 kcal/mol (G-CO2)8 cluster | Varies widely based on charge state and H-bond pattern | Demonstrates cooperativity and the impact of ionic vs. neutral species. |
| Key Distance | N-C distance: 2.688 Å (non-covalent) to 1.444 Å (covalent) | N-H···Cl distances analyzed | Shows ability to distinguish between interaction types (van der Waals vs. covalent). |
B. Molecular Dynamics (MD): The Dynamic Movie
MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system in a realistic environment (e.g., in water). It is the ideal tool for studying solvation, conformational flexibility, and transport properties.
-
Core Application: Simulating how guanidinium and carbonate ions interact and move in aqueous solution, how they bind to a protein surface, or how they diffuse through a membrane.[6][9]
-
Expertise & Causality: While DFT excels at static detail, MD answers questions about dynamics and environment. For example, MD simulations have revealed that using standard "full charge" models for ions in water can lead to excessive, artificial ion pairing.[9] Scaling down the charges to account for electronic polarization provides results that better match experimental neutron scattering data.[9] This insight is crucial for accurately modeling these systems. Another powerful application is seen in CO2 transport membranes, where MD with a reactive force field (ReaxFF) can model the "hopping" of bicarbonate between guanidine-based carriers, a dynamic mechanism that enhances CO2 diffusion.[6][16]
-
Trustworthiness & Protocol: A robust MD simulation requires careful setup and extensive equilibration to ensure the system reaches a stable state before data collection begins.
Experimental Protocol: Aqueous MD Simulation of Guanidinium Carbonate
-
System Setup: Place guanidinium and carbonate ions in a periodic box of explicit water molecules (e.g., TIP3P or SPC/E models).
-
Force Field Selection: Choose an appropriate force field. For the ions, use carefully parameterized models, potentially with scaled charges.[9] For biomolecules, standard force fields like AMBER or CHARMM are used.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or bad contacts from the initial setup.
-
Equilibration: Gradually heat the system to the target temperature and adjust the pressure to the target pressure. This is typically done in two stages:
-
NVT (Canonical) Ensemble: Constant Number of particles, Volume, and Temperature. Equilibrates the temperature.
-
NPT (Isothermal-Isobaric) Ensemble: Constant Number of particles, Pressure, and Temperature. Equilibrates the density. Monitor temperature, pressure, and density until they are stable.
-
-
Production Run: Run the simulation for as long as computationally feasible (nanoseconds to microseconds) to collect trajectory data.
-
Analysis: Analyze the trajectory to calculate properties like:
-
Radial Distribution Functions (RDFs): To understand the solvation structure and ion pairing.
-
Mean Squared Displacement (MSD): To calculate diffusion coefficients.[6]
-
Hydrogen Bond Lifetimes: To quantify the dynamics of the key interactions.
-
-
Caption: A standard workflow for preparing and running an MD simulation.
| Parameter | MD Study 1 (Gdm-CO3 in water)[9] | MD Study 2 (CO2 in TMG)[6] | Significance |
| Force Field | Custom (full vs. scaled charges) | ReaxFF (reactive) | Shows the critical importance of force field choice for the research question. |
| Key Finding | Scaled charges prevent artificial ion clustering and match experimental data. | Bicarbonate "hopping" mechanism increases CO2 diffusivity by 1.4 times. | Demonstrates MD's power to reveal dynamic mechanisms and validate models against experiment. |
| Primary Analysis | Radial Distribution Functions (RDFs) | Mean Squared Displacement (MSD), Diffusion Coefficients | Highlights the different types of quantitative data obtainable from MD trajectories. |
C. Hybrid QM/MM: The Best of Both Worlds for Reactions
For many biological questions, especially in enzymology, we need to model a chemical reaction (bond breaking/forming) within a large, dynamic protein environment. This is where hybrid QM/MM methods are indispensable.
-
Core Application: Simulating enzymatic reactions involving guanidinium and carbonate/bicarbonate, such as proton transfer steps in catalysis.[17][18]
-
Expertise & Causality: QM/MM resolves the central conflict between DFT and MD. It treats the chemically active region (e.g., the arginine side chain, the bicarbonate substrate, and a few key water molecules) with high-accuracy QM, while the rest of the protein and solvent are treated with efficient MM. This partitioning is the most critical step and requires expert chemical intuition. For example, in studying the enzyme NleB1, which attaches a sugar to an arginine, QM/MM simulations were able to show that the reaction proceeds via an SN2 mechanism and that a nearby glutamate residue plays a crucial role in distorting the planar guanidinium group to enhance its nucleophilicity.[17] This type of mechanistic insight is only possible with a QM/MM approach.
-
Trustworthiness & Protocol: Validating a QM/MM simulation involves ensuring the QM/MM interface is stable and that the results are converged with respect to the size of the QM region and the length of the simulation.
Experimental Protocol: QM/MM Free Energy Calculation
-
System Preparation: Prepare and equilibrate the full system (e.g., enzyme in water) using a classical MD protocol.
-
QM/MM Partitioning: Define the QM and MM regions. The QM region should include all atoms involved in the bond-making and bond-breaking steps.
-
Define Reaction Coordinate: Define a variable that describes the progress of the reaction (e.g., the distance between the transferring proton and the donor/acceptor atoms).
-
Free Energy Sampling: Use an enhanced sampling method, like umbrella sampling or metadynamics, to force the system to sample along the entire reaction coordinate. This involves running a series of constrained or biased QM/MM simulations.
-
Construct Free Energy Profile: Reconstruct the potential of mean force (PMF), or free energy profile, from the biased simulations (e.g., using the Weighted Histogram Analysis Method - WHAM).
-
Analysis: Identify the transition state(s) and calculate the activation free energy (the barrier height) from the profile.
-
Sources
- 1. Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of Protonated Guanidine and Guanidine Derivatives with Multiply Deprotonated RNA Probed by Electrospray Ionization and Collisionally Activated Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsecond molecular dynamics simulation of guanidinium chloride induced unfolding of ubiquitin - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.ornl.gov [info.ornl.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Guanidinium groups act as general-acid catalysts in phosphoryl transfer reactions: a two-proton inventory on a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization [mdpi.com]
- 15. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. scienceopen.com [scienceopen.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Experimental Validation of CO2 Capture Efficiency by Guanidine Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
In the urgent global pursuit of effective carbon capture technologies, guanidine-based ligands have emerged as a promising class of sorbents. Their unique chemical properties, particularly their strong basicity and ability to form stable carbonate and bicarbonate salts, position them as a compelling alternative to traditional amine-based scrubbing technologies.[1] This guide provides an in-depth comparison of the CO2 capture performance of guanidine ligands against established alternatives, supported by experimental data and detailed validation protocols. As Senior Application Scientists, we emphasize not just the "what" but the "why" behind experimental design, ensuring a robust and reproducible evaluation of these innovative materials.
The Scientific Rationale: Why Guanidine Ligands for CO2 Capture?
Guanidines are organosuperbases that exhibit significantly higher basicity than traditional amines. This inherent chemical property is the cornerstone of their efficacy in CO2 capture. The capture mechanism predominantly involves a chemical reaction where the guanidine ligand, a potent Brønsted base, readily accepts a proton, facilitating the conversion of CO2 into crystalline carbonate or bicarbonate salts.[1][2][3] This process is often enhanced by the presence of water, which participates in the formation of a stabilizing hydrogen-bonding network within the crystalline structure.[1]
A key advantage of this crystallization-based capture is the potential for significantly lower energy requirements for regeneration compared to conventional amine scrubbing.[4] In traditional amine systems, the entire solvent volume must be heated to release the captured CO2. In contrast, with many guanidine-based systems, only the solid crystalline salt needs to be heated to a relatively moderate temperature (often between 80-120°C) to release the CO2 and regenerate the sorbent.[2][3][5]
Caption: Mechanism of CO2 capture and regeneration by guanidine ligands.
Performance Benchmarking: Guanidine Ligands vs. Amine-Based Sorbents
To provide a clear and objective comparison, the following table summarizes key performance metrics for selected guanidine-based sorbents and traditional amine-based systems. It is crucial to note that experimental conditions can significantly influence performance, and direct comparisons should be made with this in mind.
| Sorbent/System | Type | CO2 Capture Capacity | Regeneration Temperature (°C) | Key Advantages | Key Limitations |
| Guanidine-Based Sorbents | |||||
| PIM-Guanidine | Solid Polymer | 1.3 mmol/g (dry), 2.0 mmol/g (humid) at 40 mbar CO2[1] | 70-90[1] | High capacity in humid conditions, stable at lower regeneration temperatures. | Slow temperature-dependent degradation at higher regeneration temperatures (>150°C).[1] |
| Glyoxal-bis(iminoguanidine) (GBIG) with Amino Acids | Hybrid Solid/Liquid | 1.36 mol/mol (GBIG)[6], 0.2-0.3 mol/mol (cyclic capacity with amino acid)[4] | 80-120[7] | Lower regeneration energy compared to MEA, minimized sorbent loss.[4] | Requires a hybrid system with amino acids, potentially larger capital costs for equipment.[7] |
| 1,5,7-Triazabicyclo[4.3.0]non-6-ene (TBN) in Butyl Acetate | Liquid | 0.41 mol/mol (pure CO2)[8][9] | 90[8][9] | Rapid absorption kinetics (saturation in 15 mins with pure CO2), low regeneration temperature.[10] | Lower capacity under atmospheric CO2 conditions. |
| Trichelating iminoguanidine ligand (BTIG) | Solid | 1.46 mol/mol (simulated flue gas)[11][12] | 60-150[11] | High capture capacity from flue gas, energetically favorable capture process.[11][12] | Slower kinetics for direct air capture without promoters.[12] |
| Amine-Based Sorbents (Benchmarks) | |||||
| Monoethanolamine (MEA) (30 wt% aq.) | Liquid | ~0.4-0.5 mol/mol[10] | 100-120 | Mature technology, fast reaction kinetics.[13] | High regeneration energy, corrosive, volatile, susceptible to degradation.[4] |
| Diethanolamine (DEA) | Liquid | Variable | ~120 | Less corrosive and lower heat of reaction than MEA.[13] | Slower reaction kinetics compared to MEA.[13] |
| Piperazine (PZ) | Liquid | High | 150 | High thermal stability, resistance to oxidative degradation.[13] | Solid precipitation at low CO2 loadings.[13] |
Experimental Validation Protocols
The trustworthiness of any new sorbent technology hinges on rigorous and reproducible experimental validation. Here, we provide detailed, step-by-step methodologies for key experiments to assess CO2 capture efficiency.
Thermogravimetric Analysis (TGA) for CO2 Adsorption Capacity
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For CO2 capture, an increase in mass indicates adsorption, while a decrease signifies desorption.
Step-by-Step Protocol:
-
Sample Preparation: Load approximately 20-25 mg of the guanidine-based sorbent into a platinum crucible.[14]
-
Degassing/Activation:
-
Heat the sample under a high-purity nitrogen (N2) flow (e.g., 95 ml/min) to a specific temperature (e.g., 105°C) and hold for a set time (e.g., 15 minutes) to remove any physisorbed water or other volatile impurities.[14][15]
-
For some materials, a higher temperature activation step (e.g., up to 800°C) may be necessary to ensure complete desorption of previously adsorbed gases.[14]
-
-
Adsorption:
-
Cool the sample under N2 to the desired adsorption temperature (e.g., 30-50°C).
-
Once the temperature and mass have stabilized, switch the gas flow from N2 to pure CO2 or a CO2/N2 mixture (e.g., 15% CO2) at a controlled flow rate.[1][15]
-
Maintain the isothermal conditions and record the mass gain until it reaches a plateau, indicating saturation. The total mass gain corresponds to the CO2 adsorption capacity.[15]
-
-
Desorption:
-
Switch the gas flow back to N2.
-
Increase the temperature at a controlled rate (e.g., 10°C/min) to the desired regeneration temperature.[16]
-
Hold at the regeneration temperature until the sample mass returns to its initial activated weight, indicating complete CO2 release.
-
-
Cyclic Stability: Repeat the adsorption-desorption cycles multiple times (e.g., 20-100 cycles) to evaluate the stability and reusability of the sorbent.[1]
Breakthrough Analysis for Dynamic CO2 Capture Performance
Principle: Breakthrough analysis simulates a real-world scenario where a gas mixture flows through a packed bed of the sorbent. The concentration of CO2 at the outlet of the bed is monitored over time. The "breakthrough point" is when the CO2 concentration at the outlet begins to rise significantly, indicating that the sorbent is becoming saturated.
Step-by-Step Protocol:
-
Column Packing:
-
Pack a known mass of the sorbent into a column of specific dimensions. Ensure uniform packing to avoid channeling.
-
-
Pre-treatment/Activation:
-
Heat the packed column to a specified temperature (e.g., 120°C) under an inert gas flow (e.g., helium or nitrogen) for a sufficient duration (e.g., 3 hours) to remove any impurities and pre-adsorbed moisture.[3]
-
-
Adsorption (Breakthrough Curve Generation):
-
Cool the column to the desired adsorption temperature (e.g., 25°C).[3]
-
Introduce a gas stream with a known CO2 concentration (e.g., 1% - 15% CO2 in a carrier gas like helium or nitrogen) at a constant flow rate.[9]
-
Continuously monitor the CO2 concentration at the column outlet using a suitable detector, such as a mass spectrometer or a thermal conductivity detector (TCD).[3][9]
-
Continue the gas flow until the outlet CO2 concentration equals the inlet concentration, indicating that the sorbent bed is fully saturated.
-
-
Data Analysis:
-
Plot the normalized outlet CO2 concentration (C/C0) versus time to obtain the breakthrough curve.
-
The breakthrough time is typically defined as the time at which the outlet concentration reaches 5-10% of the inlet concentration.
-
The total amount of CO2 adsorbed can be calculated by integrating the area above the breakthrough curve.[2]
-
Caption: Experimental workflow for validating CO2 capture sorbents.
Mechanical Stability Assessment
For solid sorbents, mechanical stability is crucial for long-term industrial applications. Standardized tests should be employed to evaluate the material's resistance to crushing and attrition.
-
Bulk Crush Strength: This test, as outlined in ASTM D7084-04 , determines the ability of a bed of sorbent particles to withstand compressive forces, which is critical for packed bed reactor applications.[8][11][17][18]
-
Attrition and Abrasion Resistance: Following the ASTM D4058-96 standard, this test measures the propensity of the sorbent to produce fines (small particles) due to mechanical stress during handling, transportation, and use in fluidized bed reactors.[6][14][19][20][21]
Concluding Remarks for the Practicing Scientist
The experimental evidence strongly suggests that guanidine-based ligands represent a highly promising frontier in CO2 capture technology. Their high capture capacities, particularly under humid conditions, and significantly lower regeneration energy requirements address key limitations of benchmark amine-based systems.[1][4][10] The crystallization-based capture mechanism offers a paradigm shift from traditional liquid-phase absorption, potentially leading to more energy-efficient and cost-effective carbon capture processes.[2][3]
However, for this technology to transition from the laboratory to industrial scale, further research is warranted. Long-term cyclic stability under realistic flue gas conditions, including the presence of contaminants like SOx and NOx, needs to be thoroughly investigated. Furthermore, optimizing the kinetics of both the capture and release processes will be crucial for developing commercially viable systems. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring that the data generated is reliable, reproducible, and allows for meaningful comparisons across different materials and technologies.
References
-
ASTM D4058-96 - Standard Test Method for Attrition and Abrasion of Catalysts and Catalyst Carriers. iTeh Standards. Available at: [Link]
-
ASTM D7084-04 - Standard Test Method for Determination of Bulk Crush Strength of Catalysts and Catalyst Carriers. IHS Markit. Available at: [Link]
-
Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. RSC Publishing. Available at: [Link]
-
ASTM D4058-96(2020) - Standard Test Method for Attrition and Abrasion of Catalysts and Catalyst Carriers. iTeh Standards. Available at: [Link]
-
ASTM D7084-04(2009) - Standard Test Method for Determination of Bulk Crush Strength of Catalysts and. ANSI Webstore. Available at: [Link]
-
Direct CO2 Capture from Air via Crystallization with a Trichelating Iminoguanidine Ligand. ACS Omega. Available at: [Link]
-
Carbon Dioxide Capture with Aqueous Amino Acids: Mechanistic Study of Amino Acid Regeneration by Guanidine Crystallization and Process Intensification. ResearchGate. Available at: [Link]
-
A typical TGA curve for CO2 adsorption capacity measurement using Mg-Al LDH. Science-Share. Available at: [Link]
-
Standard Test Method for Attrition and Abrasion of Catalysts and Catalyst Carriers. ASTM International. Available at: [Link]
-
Carbon Capture via Crystallization with a Guanidine Ligand. Oak Ridge National Laboratory. Available at: [Link]
-
Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. RSC Publishing. Available at: [Link]
-
High Temperature CO2 Capture Performance and Kinetic Analysis of Novel Potassium Stannate. Semantic Scholar. Available at: [Link]
-
Guanidine-Functionalized PIM-1 as a High-Capacity Polymeric Sorbent for CO2 Capture. Chemistry of Materials. Available at: [Link]
-
CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. PubMed. Available at: [Link]
-
CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. ResearchGate. Available at: [Link]
-
CO2 Capture from Ambient Air via Crystallization with a Guanidine Sorbent. ResearchGate. Available at: [Link]
-
Amidine- and guanidine-based synthetic methods for CO2 capture and utilization. ResearchGate. Available at: [Link]
-
CO2 capture by crystallization with guanidine ligands (1) as (bi)carbonate salts (2). ResearchGate. Available at: [Link]
-
High-temperature CO2 capture by fly ash derived sorbents. Heriot-Watt Research Portal. Available at: [Link]
-
Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts. MDPI. Available at: [Link]
-
Direct CO2 Capture from Air via Crystallization with a Trichelating Iminoguanidine Ligand. ACS Publications. Available at: [Link]
-
Determination of Breakthrough Curves and Effective Gas Sorption Capacities. Norlab. Available at: [Link]
-
Improved Apparatus for Dynamic Column Breakthrough Measurements Relevant to Direct Air Capture of CO2. National Institutes of Health. Available at: [Link]
-
CO2 breakthrough curve measurement using BELCATII. ATS Elektronik. Available at: [Link]
-
Optimizing CaO-based CO2 adsorption: Impact of operating parameters. National Institutes of Health. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.ornl.gov [info.ornl.gov]
- 5. researchgate.net [researchgate.net]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. standards.globalspec.com [standards.globalspec.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00022F [pubs.rsc.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. mecmesin.com [mecmesin.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. m.antpedia.com [m.antpedia.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. webstore.ansi.org [webstore.ansi.org]
- 20. alfachemic.com [alfachemic.com]
- 21. img.antpedia.com [img.antpedia.com]
The Efficacy of Guanidine Derivatives as Catalysts: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the diverse array of organocatalysts, guanidine derivatives have emerged as a particularly powerful and versatile class.[1] Their strong basicity, coupled with a unique ability to act as hydrogen-bond donors, allows them to effectively catalyze a wide range of chemical transformations.[2] This guide provides an in-depth, objective comparison of the efficacy of different guanidine derivatives as catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.
The Guiding Principles of Guanidine Catalysis
The catalytic prowess of guanidine derivatives stems from the electronic structure of the guanidinium group. The delocalization of the positive charge across three nitrogen atoms in the protonated form, the guanidinium ion, results in a highly stable cation. This inherent stability translates to the strong Brønsted basicity of the neutral guanidine, enabling the deprotonation of a variety of carbon acids to generate reactive nucleophiles.[3]
Furthermore, many guanidine-catalyzed reactions operate through a bifunctional activation mechanism. The guanidinium ion, formed after deprotonating the substrate, can then act as a hydrogen-bond donor, activating the electrophile and organizing the transition state for enhanced reactivity and stereoselectivity.[4] This dual role is a key factor in the high efficiency observed in many guanidine-catalyzed transformations.
A Comparative Look at Common Guanidine Catalysts
The efficacy of a guanidine catalyst is intricately linked to its structure. Acyclic, monocyclic, and bicyclic guanidines exhibit distinct catalytic activities, which are further tunable by substitution. Here, we compare the performance of some of the most widely used guanidine derivatives in key organic reactions.
Achiral Guanidine Catalysts: A Workhorse Trio
1,1,3,3-Tetramethylguanidine (TMG), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) are among the most common achiral guanidine catalysts.[1] Their performance can vary significantly depending on the reaction type.
| Catalyst | Structure | Key Features |
| TMG | Acyclic, strong base, sterically accessible. | |
| TBD | Bicyclic, rigid structure, exceptionally strong base, bifunctional potential with N-H group. | |
| MTBD | Methylated TBD, stronger base than TBD, lacks N-H for hydrogen bonding. |
Comparative Performance in the Synthesis of 3-Hydroxyisoindolin-1-ones:
A comparative study on the synthesis of 3-hydroxyisoindolin-1-ones from an amine and a 3-alkylidenephthalide highlights the superior performance of the bicyclic guanidines.[5]
| Catalyst | Reaction Time (h) | Yield (%) |
| TBD | 0.5 | >95 |
| MTBD | 24 | <5 |
| TMG | 24 | 75 |
| DBU (Amidine) | 24 | 20 |
Reaction conditions: benzalphthalide (0.5 mmol), amine (0.75 mmol), catalyst (0.3 equiv.), toluene (0.5 mL) at room temperature.[6]
In this transformation, the exceptional activity of TBD can be attributed to its bifunctional nature, where the N-H group can participate in hydrogen bonding to stabilize the transition state.[7] MTBD, lacking this N-H group, is significantly less effective despite its higher basicity.[5] TMG, while less active than TBD, still outperforms the common amidine base DBU.[5]
Chiral Guanidine Catalysts in Asymmetric Synthesis
The development of chiral guanidine catalysts has opened new avenues in enantioselective synthesis.[2][8] By incorporating chirality into the guanidine scaffold, it is possible to create a chiral environment around the reactive center, leading to the preferential formation of one enantiomer.
Comparative Performance in the Asymmetric Aza-Henry (Nitro-Mannich) Reaction:
The aza-Henry reaction is a crucial method for synthesizing chiral β-nitroamines. The performance of different types of chiral guanidine catalysts in this reaction is summarized below.
| Catalyst Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Chiral Monocyclic Guanidine | 95:5 | 92 |
| Chiral Bicyclic Guanidine | 91:9 | 88 |
| Chiral Guanidine-Thiourea | up to 99:1 | up to 96 |
Note: Specific structures and reaction conditions vary across different studies.[1]
Bifunctional catalysts, such as chiral guanidine-thioureas, often exhibit superior performance. The thiourea moiety acts as an additional hydrogen-bond donor, leading to a more organized and rigid transition state, which translates to higher diastereo- and enantioselectivity.[9]
Key Applications and Experimental Protocols
Guanidine derivatives have proven to be effective catalysts in a multitude of organic reactions. Here, we delve into three prominent examples: the Henry (Nitroaldol) Reaction, the Michael Addition, and the Cyanosilylation of Ketones, providing detailed experimental protocols for each.
The Henry (Nitroaldol) Reaction
The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Guanidine bases are excellent catalysts for this transformation due to their ability to efficiently deprotonate the nitroalkane.[10]
Reaction Mechanism:
The guanidine base deprotonates the nitroalkane to form a nitronate anion. This nucleophile then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.
Caption: Catalytic cycle of the guanidine-catalyzed Henry reaction.
Experimental Protocol: TBD-Catalyzed Henry Reaction
This protocol is a representative example for the synthesis of a β-nitro alcohol using TBD as the catalyst.[11]
Materials:
-
Aldehyde (1.0 mmol)
-
Nitroalkane (1.2 mmol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 2 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and the anhydrous solvent (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the nitroalkane (1.2 mmol) to the stirred solution.
-
Add TBD (0.1 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes to a few hours.[11]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-nitro alcohol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Guanidine bases are hygroscopic, and the presence of water can interfere with the reaction by protonating the catalyst and reacting with the carbonyl compound.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Low Temperature (0 °C): Helps to control the exothermicity of the reaction and can improve diastereoselectivity in certain cases.
-
Quenching with NH₄Cl: Neutralizes the basic catalyst and protonates the product alkoxide.
The Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Guanidines are highly effective in catalyzing the addition of various carbon nucleophiles, such as malonates and nitroalkanes.[12]
Reaction Mechanism:
Similar to the Henry reaction, the guanidine base deprotonates the pronucleophile to generate a reactive enolate or nitronate. This nucleophile then adds to the β-position of the α,β-unsaturated system. The resulting enolate is then protonated to yield the Michael adduct.
Caption: Catalytic cycle of the guanidine-catalyzed Michael addition.
Experimental Protocol: Chiral Guanidine-Catalyzed Asymmetric Michael Addition
This protocol describes a general procedure for an enantioselective Michael addition using a chiral guanidine catalyst.[13]
Materials:
-
α,β-Unsaturated ketone (0.2 mmol)
-
Active methylene compound (e.g., diethyl malonate) (0.24 mmol)
-
Chiral guanidine catalyst (0.02 mmol, 10 mol%)
-
Anhydrous solvent (e.g., Toluene, 1 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
Procedure:
-
To a dry vial under an inert atmosphere, add the chiral guanidine catalyst (0.02 mmol) and the anhydrous solvent (0.5 mL).
-
Add the active methylene compound (0.24 mmol) to the catalyst solution and stir for 5 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature, optimization is often required for high enantioselectivity).
-
In a separate vial, dissolve the α,β-unsaturated ketone (0.2 mmol) in the anhydrous solvent (0.5 mL).
-
Add the solution of the α,β-unsaturated ketone dropwise to the catalyst-nucleophile mixture over a period of 10 minutes.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Chiral Catalyst: The specific stereochemistry of the catalyst directs the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer.
-
Temperature Optimization: Enantioselectivity is often highly dependent on temperature. Lower temperatures generally lead to higher ee values by favoring the transition state with the lower activation energy.
-
Slow Addition: Dropwise addition of the electrophile can help to control the reaction rate and minimize side reactions, sometimes improving enantioselectivity.
Cyanosilylation of Ketones
The addition of trimethylsilyl cyanide (TMSCN) to ketones is a valuable method for the synthesis of cyanohydrin silyl ethers, which are versatile synthetic intermediates. Guanidine bases can effectively catalyze this transformation.[14]
Reaction Mechanism:
The guanidine catalyst is believed to activate the TMSCN, possibly through the formation of a hypervalent silicon intermediate or by acting as a Lewis base. The activated cyanide then attacks the carbonyl carbon of the ketone.
Caption: Proposed mechanism for guanidine-catalyzed cyanosilylation.
Experimental Protocol: TBD-Catalyzed Cyanosilylation of Ketones
This protocol provides a general procedure for the cyanosilylation of ketones using TBD.[14]
Materials:
-
Ketone (1.0 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.01 mmol, 1 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, 2 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry flask under an inert atmosphere, add the ketone (1.0 mmol) and the anhydrous solvent (2 mL).
-
Add TMSCN (1.2 mmol) to the solution.
-
Add TBD (0.01 mmol) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or Gas Chromatography (GC). The reaction is typically rapid.[14]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyanohydrin silyl ether, which can be further purified by distillation or chromatography if necessary.
Causality Behind Experimental Choices:
-
TMSCN as Cyanide Source: TMSCN is a safer and more convenient source of cyanide than hydrogen cyanide gas or alkali metal cyanides.
-
Quenching with NaHCO₃: A mild basic quench is used to neutralize any acidic byproducts without hydrolyzing the silyl ether product.
Conclusion
Guanidine derivatives stand out as a highly effective and versatile class of organocatalysts. Their strong basicity and, in many cases, bifunctional nature enable them to catalyze a broad spectrum of organic reactions with high efficiency. The choice of a specific guanidine derivative, from simple achiral systems like TMG and TBD to complex chiral structures, allows for fine-tuning of reactivity and selectivity to meet the specific demands of a synthetic target. The experimental protocols provided herein serve as a practical starting point for researchers to explore the vast potential of guanidine catalysis in their own work. As the field of organocatalysis continues to evolve, the development of novel guanidine-based catalysts will undoubtedly play a crucial role in advancing the art and science of chemical synthesis.
References
-
Tan, C.-H. (2017). Phase-Transfer and Ion-Pairing Catalysis of Pentanidiums and Bisguanidiniums. Accounts of Chemical Research, 50(5), 1163-1175. [Link]
-
Schmalz, H.-G., & Gorges, J. (2023). Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv. [Link]
-
Chaudhary, A., & Srivastava, R. (2024). Comparison of TBD with other catalysts and proposed mechanism. ResearchGate. [Link]
-
Nagasawa, K., et al. (2005). Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction. Advanced Synthesis & Catalysis, 347(11-13), 1577-1581. [Link]
-
Nagasawa, K. (2010). Bifunctional Guanidine Hydroxide and Related Organocatalysts. ResearchGate. [Link]
-
Du, Z., & Shen, Q. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(22), 8336-8372. [Link]
-
Du, Z., & Shen, Q. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. ResearchGate. [Link]
-
Du, Z., & Shen, Q. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. RSC Publishing. [Link]
-
ProQuest. (2012). Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions. [Link]
-
Tan, C.-H. (2009). Chiral Guanidine Catalyzed Enantioselective Reactions. ResearchGate. [Link]
-
Lan, C. B., & Auclair, K. (2024). Organocatalytic Hat Trick: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Synthesis of Cyclic Imides via an Amidation–Cyclization–Elimination Cascade. The Journal of Organic Chemistry. [Link]
-
Terada, M., et al. (2012). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. PubMed Central. [Link]
-
Simoni, D., et al. (2000). 1,5,7-Triazabicyclo[4.4.0]dec-1-ene (TBD), 7-Methyl-TBD (MTBD) and the Polymer-Supported TBD (P-TBD): Three Efficient Catalysts for the Nitroaldol (Henry) Reaction and for the Addition of Dialkyl Phosphites to Unsaturated Systems. ResearchGate. [Link]
-
Perillo, I. A., et al. (2002). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) an efficient homogeneous catalyst for aldol condensation reactions. Study of the catalyst recovery and reusability using CO2. ResearchGate. [Link]
-
Vicario, J. L., et al. (2013). Enantioselective Synthesis of Succinimides by Michael Addition of Aldehydes to Maleimides Organocatalyzed by Chiral Primary Amine‐Guanidines. ResearchGate. [Link]
-
Nag, S., et al. (2020). Cyanosilyation of aldehydes and ketones catalyzed by CBG Li complex... ResearchGate. [Link]
-
ResearchGate. (2019). Highly diastereo‐ and enantioselective Michael reactions of... [Link]
-
Liu, Y., et al. (2020). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. MDPI. [Link]
-
Ishikawa, T., et al. (2001). Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. ResearchGate. [Link]
-
Ghorai, M. K., & Kumar, A. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. ACS Publications. [Link]
-
Rasolinia, K., et al. (2011). Henry reaction of nitroethane with aldehydes catalyzed by guanidine 6. ResearchGate. [Link]
-
Terada, M., et al. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. PubMed. [Link]
-
Antol, I., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. PubMed Central. [Link]
-
Ghorai, M. K., & Kumar, A. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. PubMed Central. [Link]
-
Hayashi, Y., et al. (2021). Synthesis of cyanooxovanadate and cyanosilylation of ketones. PubMed Central. [Link]
-
Ishihara, K., et al. (2003). TBD-catalyzed cyanosilylation of aldehydes and ketones. Taylor & Francis Online. [Link]
-
Wang, X., & Tian, S.-K. (2007). Neutral π-Nucleophile-Catalyzed Cyanation of Aldehydes and Ketones. Thieme Connect. [Link]
-
Fu, X., & Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Applications of chiral guanidine organocatalysts in asymmetric transformations probing structure activity relationships of artificial enzyme active sites and development of metal -free oxidative cyclization reactions - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sci-Hub. Guanidine‐Thiourea Bifunctional Organocatalyst for the Asymmetric Henry (Nitroaldol) Reaction / Advanced Synthesis & Catalysis, 2005 [sci-hub.box]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Senior Application Scientist's Guide to Assessing the Stability of Guanidine-CO₂ Adducts
For researchers, scientists, and drug development professionals exploring carbon capture technologies, guanidine-based sorbents represent a promising frontier. Their high basicity and unique reactivity with carbon dioxide (CO₂) allow for the formation of stable adducts, making them excellent candidates for direct air capture and flue gas scrubbing.[1] However, the efficiency of any capture and release cycle hinges on the thermal stability of the guanidine-CO₂ adduct. A stable adduct ensures high capture capacity, while a predictable dissociation temperature is crucial for energy-efficient regeneration of the sorbent.[2][3]
This guide provides an in-depth comparison of the essential analytical techniques used to assess the stability of these adducts. Moving beyond mere procedural lists, we will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.
The Chemistry of Capture: Guanidine-CO₂ Interaction
Guanidines, with their characteristic Y-shaped arrangement of nitrogen atoms, are exceptionally strong organic bases.[1] Their interaction with CO₂ can proceed through two primary mechanisms depending on the solvent environment. In aprotic solvents, the guanidine acts as a nucleophile, directly attacking the carbon atom of CO₂ to form a zwitterionic carbamate.[4] In the presence of protic species like water or alcohols, the highly basic guanidine deprotonates the solvent, which then reacts with CO₂ to form bicarbonate or alkyl carbonate salts ion-paired with the protonated guanidinium cation.[4]
The stability of the resulting adduct is influenced by several factors, including the guanidine's structure, steric hindrance, the presence of hydrogen bonding, and solvent polarity.[5][6] A thorough understanding of these factors is paramount for designing effective CO₂ capture systems.
Core Methodologies for Stability Assessment
A multi-faceted approach is essential for a comprehensive stability assessment. We will focus on three cornerstone techniques: Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each provides a unique window into the adduct's behavior under thermal stress.
Thermogravimetric Analysis (TGA): Pinpointing Thermal Decomposition
Principle: TGA is a fundamental technique for measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] For guanidine-CO₂ adducts, a distinct mass loss step corresponding to the release of CO₂ provides a clear indication of the adduct's decomposition temperature (Td). This is the most direct method for quantifying thermal stability.[8]
Expert Insight: The onset temperature of this mass loss is a critical metric. A higher onset temperature generally indicates a more stable adduct.[9] The shape and sharpness of the decomposition step on the TGA curve can also provide qualitative information about the kinetics of the release process.
-
Sample Preparation:
-
Carefully place 5-10 mg of the dried guanidine-CO₂ adduct into an alumina or platinum TGA crucible.[10] The use of a small, consistent sample mass is crucial to ensure uniform heating and minimize thermal lag.
-
Ensure the sample is evenly spread across the bottom of the crucible to maximize surface area and facilitate gas release.
-
-
Instrument Setup (Example: Mettler Toledo TGA/SDTA 851e or similar):
-
Purge Gas: Use an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 30-50 mL/min). This prevents oxidative side reactions and efficiently removes the released CO₂ from the sample environment.[10][11]
-
Initial Equilibration: Hold the sample at a low temperature (e.g., 30°C) for 10-15 minutes to allow the system to stabilize and to remove any physisorbed volatiles like moisture.[7]
-
Heating Program: Ramp the temperature at a controlled, linear rate. A rate of 10-20 K/min is a common starting point.[7][8] Slower rates can improve resolution but extend experiment time.
-
Final Temperature: Set the final temperature well above the expected decomposition range (e.g., 200-300°C) to ensure the complete release of CO₂.
-
-
Data Analysis:
-
Plot the sample mass (%) against temperature (°C).
-
The primary point of interest is the step-wise mass loss corresponding to CO₂ release.
-
Determine the onset temperature of decomposition, often calculated by the instrument software as the intersection of the baseline tangent and the tangent at the point of maximum mass loss rate (inflection point).
-
The total mass loss percentage should correspond to the stoichiometric amount of CO₂ in the adduct. This self-validates the measurement.
-
Caption: Workflow for determining adduct thermal stability using TGA.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
Principle: NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms. For guanidine-CO₂ systems, ¹H and ¹³C NMR are invaluable for confirming adduct formation and monitoring its stability as a function of temperature.[12] The formation of the adduct leads to distinct changes in the chemical shifts of protons and carbons near the binding site.[4][13]
Expert Insight: Temperature-dependent (VT-NMR) experiments are particularly powerful. By acquiring spectra at increasing temperatures, one can observe the chemical shifts reverting to their pre-capture state, signaling the dissociation of the adduct. This allows for the determination of a dissociation temperature range that is complementary to TGA data. It can also reveal the presence of multiple species in equilibrium.[14]
-
Sample Preparation:
-
Dissolve a precise amount of the guanidine-CO₂ adduct in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. DMSO-d₆ is often chosen for its high boiling point, which is suitable for VT experiments.
-
The concentration should be sufficient for a good signal-to-noise ratio (typically 5-10 mg/mL).
-
-
Instrument Setup (Example: Bruker Avance 400 MHz or similar):
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C) to serve as a baseline, confirming adduct formation.
-
Temperature Program: Increase the sample temperature in controlled increments (e.g., 10°C steps). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Spectral Acquisition: Acquire a spectrum at each temperature point, monitoring the chemical shifts of key protons (e.g., N-H protons or protons on alkyl groups adjacent to the binding nitrogen).
-
-
Data Analysis:
-
Stack the spectra from all temperature points.
-
Observe the coalescence or shifting of peaks corresponding to the adduct and the free guanidine. A significant shift back towards the chemical shift of the unbound guanidine indicates adduct dissociation.
-
The temperature range over which this change occurs is the dissociation range. This provides a validation point for TGA results.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Monitoring Vibrational Changes
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[15] The formation of a guanidine-CO₂ adduct results in the appearance of new, characteristic vibrational bands, particularly the asymmetric and symmetric stretching modes of the carbonate or carbamate group.[16]
Expert Insight: Like NMR, FT-IR can be used in a temperature-dependent manner. By monitoring the intensity of the characteristic adduct peaks as the sample is heated, one can observe the temperature at which these peaks disappear, signifying the release of CO₂. This method is often faster than NMR and can be performed on solid or liquid samples, making it a versatile screening tool.[17]
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet containing a small amount of the adduct or use an Attenuated Total Reflectance (ATR) accessory with a heating stage.
-
For liquid samples, a heated transmission cell can be used.
-
-
Instrument Setup:
-
Acquire a background spectrum of the empty, heated stage/cell at each target temperature.
-
Acquire a baseline spectrum of the sample at ambient temperature. Note the strong absorbance peaks related to the CO₂ adduct (typically in the 1300-1700 cm⁻¹ region for carbonate/carbamate stretches).
-
Increase the temperature in controlled steps, acquiring a new spectrum at each point after a brief equilibration period.
-
-
Data Analysis:
-
Overlay the spectra.
-
Track the intensity of the key adduct peaks. The temperature at which these peaks significantly diminish or disappear corresponds to the adduct's dissociation temperature.
-
Comparative Analysis of Guanidine Adducts
The choice of guanidine structure significantly impacts the stability of the resulting CO₂ adduct. The following table summarizes representative data from the literature, illustrating how different guanidines and conditions affect thermal stability.
| Guanidine Derivative | Adduct Type | Dissociation Temp. (°C) | Analytical Method | Key Observations | Reference |
| 2,6-pyridinediylbis(iminoguanidine) (PyBIG) | Crystalline Carbonate | 80 - 120 | TGA | Forms a highly insoluble crystalline salt, facilitating separation. Regeneration is achieved at relatively mild temperatures. | [2][3][18] |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Zwitterionic Adduct | ~90 | TGA / Gas Burette | Release temperature is solvent-dependent. Bicyclic structure enhances basicity and binding strength. | [5][19] |
| 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) | Zwitterionic Adduct | ~60 | TGA / Gas Burette | Lower release temperature compared to TBD, suggesting a less stable adduct, which could be beneficial for lower energy regeneration. | [5][19] |
| Guanidine-functionalized PIM-1 Polymer | Carbonate/Bicarbonate | > 90 | TGA | Immobilizing guanidine on a polymer backbone creates a solid sorbent. Stability allows for cycling up to 90°C. | [1] |
| Alkanolguanidines | Zwitterionic Alkylcarbonate | ~75 | Thermal Regeneration | Binds CO₂ chemically via the alcohol moiety. Lower stability allows for very mild regeneration conditions. | [20] |
Note: Dissociation temperatures can vary based on experimental conditions such as heating rate, atmosphere, and solvent.
Caption: Interrelation of analytical methods for adduct stability.
Conclusion
Assessing the stability of guanidine-CO₂ adducts requires a rigorous, multi-technique approach. Thermogravimetric Analysis provides the most direct, quantitative measure of the decomposition temperature, which is the gold standard for thermal stability. Variable-temperature NMR and FT-IR spectroscopy serve as essential complementary methods, confirming the structural changes during dissociation and validating the findings from TGA.
By employing these self-validating protocols, researchers can confidently compare the performance of different guanidine-based sorbents, explain the causality behind their stability, and ultimately accelerate the development of next-generation carbon capture technologies. The interplay of molecular structure, hydrogen bonding, and solvent effects remains a rich area for investigation, and the methodologies outlined here provide a robust framework for such exploration.[5][21]
References
-
NMR analysis of CO 2 binding. (a) Species formed by AA and GG after... - ResearchGate. Available at: [Link]
-
CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - ResearchGate. Available at: [Link]
-
Seipp, C. A., et al. (2017). CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. Angewandte Chemie International Edition, 56(4), 1042-1045. Available at: [Link]
-
Heldebrant, D. J., et al. (2008). Organic Liquid CO2 Capture Agents With High Gravimetric CO2 Capacity. OSTI.GOV. Available at: [Link]
-
Elliott, T., et al. (2024). Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. Green Chemistry. Available at: [Link]
-
Heard, A. S., et al. (2021). Guanidine-Functionalized PIM-1 as a High-Capacity Polymeric Sorbent for CO2 Capture. Chemistry of Materials, 33(15), 6045–6054. Available at: [Link]
-
Seipp, C. A., et al. (2017). CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent. Angewandte Chemie International Edition, 56(4), 1042-1045. Available at: [Link]
-
Elliott, T., et al. (2024). Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. University of Helsinki. Available at: [Link]
-
Ghorai, P. K., & Sathyamurthy, N. (2016). Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption. Physical Chemistry Chemical Physics, 18(40), 28136-28144. Available at: [Link]
-
Heldebrant, D. J., et al. (2010). Capture and Fixation of CO2 Promoted by Guanidine Derivatives. ResearchGate. Available at: [Link]
-
FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. (2021). SINTEF Blog. Available at: [Link]
-
Elliott, T., et al. (2024). Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases. ResearchGate. Available at: [Link]
-
Interpreting results from TGA instruments. XRF Scientific. Available at: [Link]
-
TGA results of CO2 uptake at different adsorption temperatures. - ResearchGate. Available at: [Link]
-
Thermal Analysis. (2022). Chemistry LibreTexts. Available at: [Link]
-
Carbon Capture via Crystallization with a Guanidine Ligand. (2019). Oak Ridge National Laboratory. Available at: [Link]
-
CO2 capture by crystallization with guanidine ligands (1) as (bi)carbonate salts (2). - ResearchGate. Available at: [Link]
-
FTIR spectra of MIL-101(Cr)-NH2 (A), MIL-101(Cr)-guanidine (B), and MIL-101(Cr)-gianidine-Fe (C). - ResearchGate. Available at: [Link]
-
How to Interpret a TGA Curve: An Expert Guide. (2023). Torontech. Available at: [Link]
-
Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]
-
TGA Instrument Results Explained. (2024). AZoM. Available at: [Link]
-
Versatile Procedures for Reliable NMR Quantification of CO2 Electroreduction Products. (2022). Bohrium. Available at: [Link]
-
Schmid, T. L., et al. (2016). Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture. ACS Omega, 1(2), 240–247. Available at: [Link]
-
Li, Y., et al. (2020). Direct CO2 Capture from Air via Crystallization with a Trichelating Iminoguanidine Ligand. ACS Omega, 5(32), 20464–20471. Available at: [Link]
-
FTIR Measurement of Absorption Solvents in Bioenergy Carbon Capture and Storage Processes. (2023). DiVA portal. Available at: [Link]
-
NMR techniques and prediction models for the analysis of the species formed in CO2 capture processes with aminebased sorbents: a critical review. University of Exeter. Available at: [Link]
-
Non-Isothermal Thermogravimetric Analysis of Carbonation Reaction for Enhanced CO2 Capture. (2024). CyberLeninka. Available at: [Link]
-
A typical TGA curve for CO 2 adsorption capacity measurement. - ResearchGate. Available at: [Link]
-
UNIT 10 THERMOGRAVIMETRIC ANALYSIS. eGyanKosh. Available at: [Link]
-
Ciftja, A. F., et al. (2013). Experimental study on phase change solvents in CO2 capture by NMR spectroscopy. Energy Procedia, 37, 269-276. Available at: [Link]
-
Glushkov, D. O., et al. (2020). Thermogravimetric Study of the Kinetics of the Reaction C + CO 2 under Pore-Diffusion Control. Energies, 13(22), 6061. Available at: [Link]
-
NMR Studies in Carbon Dioxide – Amine Chemical Absorption. (2019). ResearchGate. Available at: [Link]
-
Lee, H., et al. (2023). 17O NMR Spectroscopy Reveals CO2 Speciation and Dynamics in Hydroxide‐Based Carbon Capture Materials. Angewandte Chemie International Edition, 62(31), e202305011. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. CO2 Capture from Ambient Air by Crystallization with a Guanidine Sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Electrochemical and pH Studies of Redox-Active Guanidino Functionalized Aromatics for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00022F [pubs.rsc.org]
- 6. DSpace [helda.helsinki.fi]
- 7. azom.com [azom.com]
- 8. Interpreting results from TGA instruments [xrfscientific.com]
- 9. torontech.com [torontech.com]
- 10. epfl.ch [epfl.ch]
- 11. mdpi.com [mdpi.com]
- 12. ore.exeter.ac.uk [ore.exeter.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. – SINTEF Blog [blog.sintef.com]
- 16. researchgate.net [researchgate.net]
- 17. diva-portal.org [diva-portal.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Guanidine as a strong CO2 adsorbent: a DFT study on cooperative CO2 adsorption - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Guanidine-Based Superbases for Carbon Dioxide Capture
This guide provides an in-depth comparison of the performance of various guanidine-based superbases in the context of CO2 capture. Designed for researchers and chemical engineers, this document moves beyond simple data reporting to offer insights into the causality behind experimental choices and the practical implications of different molecular designs. We will explore the mechanistic underpinnings of CO2 capture by these powerful organic bases, compare their performance using key metrics, and provide validated experimental protocols for their evaluation.
Introduction: The Role of Superbases in CO2 Capture
The escalating concentration of atmospheric CO2 has catalyzed a global search for efficient and cost-effective carbon capture technologies. Traditional methods, often employing aqueous solutions of alkanolamines like monoethanolamine (MEA), suffer from significant drawbacks, including high energy requirements for regeneration, solvent degradation, and volatility.[1] Guanidine-based superbases have emerged as a promising alternative, offering a unique combination of strong basicity, structural tunability, and favorable kinetics for reversible CO2 binding.[2][3]
The high proton affinity of guanidines provides a strong thermodynamic driving force for capturing the weakly acidic CO2 molecule.[2] Unlike many traditional amines, their interaction with CO2 can be readily reversed under mild conditions, potentially lowering the energetic cost of the capture-release cycle.[3][4] This guide will dissect the performance of key guanidine compounds, providing a clear framework for selecting and evaluating these molecules for next-generation CO2 capture applications.
The Mechanism: How Guanidine Superbases Capture CO2
The efficacy of guanidine superbases lies in their unique molecular structure, which features a central carbon atom bonded to three nitrogen atoms. This arrangement leads to a highly stable, charge-delocalized conjugate acid upon protonation, making the neutral guanidine an exceptionally strong base.[2]
The capture of CO2 can proceed through two primary pathways, largely dependent on the reaction conditions, particularly the presence of protic species like water or alcohols.
-
Anhydrous Conditions: In the absence of a proton source, the guanidine base can react directly with CO2 to form a zwitterionic carbamate adduct.
-
Protic Conditions: In the presence of water or alcohols (ROH), the mechanism shifts. The superbase facilitates the deprotonation of the protic species, which then acts as a nucleophile to attack CO2, forming a bicarbonate or alkylcarbonate salt of the protonated guanidinium cation.[5][6] This pathway is often more efficient and is the basis for many liquid-phase capture systems.[2]
Below is a diagram illustrating these capture pathways.
Caption: Reaction pathways for CO2 capture by guanidine superbases.
Performance Comparison of Guanidine Superbases
The selection of a superbase for CO2 capture hinges on a multi-faceted evaluation of its performance. Key metrics include CO2 absorption capacity, the kinetics of both absorption and desorption, and the stability of the system over repeated cycles. The choice of solvent also plays a critical synergistic role, significantly influencing both thermodynamics and kinetics.[3][4]
We compare several prominent guanidine-based superbases below. It is crucial to recognize that direct comparisons can be challenging as performance is highly dependent on experimental conditions (e.g., solvent, temperature, CO2 concentration).
| Superbase (Abbreviation) | Structure Type | Solvent | CO₂ Capacity (mol CO₂/mol SB) | Absorption Conditions | Desorption Conditions | Cyclic Stability | Reference |
| 1,5,7-Triazabicyclo[4.3.0]non-6-ene (TBN) | Bicyclic | Butyl Acetate | ~0.41 - 0.49 | Saturated in 15 min (pure CO₂) | 90°C, 20 min | Stable for 5+ cycles | [1][4][7] |
| 1,1,3,3-Tetramethylguanidine (TMG) | Acyclic | Ethylene Glycol | ~1.0 | Room Temperature | Not specified | Not specified | [8] |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Bicyclic | Various | Lower than TBN | Slower release than TBN | Higher temp. than TBN | Good | [3][4] |
| Bis-iminoguanidine (BIG) | Acyclic | Water/Amino Acid | ~0.2-0.3 (cyclic) | Crystallization-based | 80-120°C (solid phase) | Good | [9] |
Analysis and Field Insights:
-
Structural Impact: Bicyclic guanidines with a 6-5 heterocyclic ring configuration, such as TBN, have demonstrated markedly faster CO2 release compared to those with 6-6 or 6-7 ring combinations like the classic TBD.[3][4] This is a critical insight for process design, as rapid regeneration kinetics directly impacts the overall cycle time and energy efficiency.
-
Acyclic vs. Bicyclic: While acyclic guanidines like TMG can exhibit very high stoichiometric capacities (approaching 1.0 mol/mol), this can lead to a significant increase in the viscosity of the solution, posing mass transfer challenges in a packed column setup.[8] Bicyclic structures often offer a better balance of capacity and favorable physical properties.
-
The Solvent is Key: The work of Repo and colleagues highlights the profound synergistic effect between the superbase and the solvent.[3][4] The TBN/butyl acetate combination, for instance, offers a highly efficient and reversible system with rapid kinetics, achieving a complete absorption-desorption cycle in under 50 minutes.[4][7] This underscores the necessity of co-optimizing both components of the capture medium.
-
Novel Approaches: The crystallization-based approach using bis-iminoguanidines (BIGs) presents an innovative strategy.[9] By precipitating the guanidinium bicarbonate, the CO2 is separated from the bulk solvent. Regeneration then only requires heating the solid crystals, which could dramatically reduce the energy penalty associated with heating the entire solvent volume, a major drawback of traditional amine scrubbing.[9]
Experimental Protocols for Performance Evaluation
To ensure trustworthy and reproducible results, a standardized, self-validating experimental workflow is essential. The following protocols describe the core procedures for assessing the CO2 capture performance of a guanidine superbase system.
Workflow Overview
The evaluation process follows a logical sequence: preparation of the capture medium, measurement of absorption capacity and kinetics, followed by desorption analysis and finally, an assessment of cyclic stability.
Caption: Experimental workflow for evaluating CO2 capture performance.
Protocol 1: CO2 Absorption Capacity and Kinetics
Objective: To determine the maximum CO2 loading and the rate of absorption.
Methodology (Gravimetric):
-
Preparation: Prepare a solution of the guanidine superbase in the chosen solvent at a specified concentration (e.g., 30 wt%).[4] Accurately weigh a known mass of this solution into a reaction vessel equipped with a gas dispersion tube.
-
Purging: Purge the system with an inert gas (N2 or Ar) to remove atmospheric CO2.
-
Absorption: Start bubbling a stream of pure CO2 (or a simulated flue gas mixture) through the solution at a constant flow rate at room temperature.
-
Measurement: Continuously monitor the mass of the vessel and its contents. The increase in mass corresponds to the amount of CO2 absorbed.
-
Endpoint: Continue the process until the mass no longer increases, indicating saturation. The time taken to reach this point determines the absorption time.
-
Calculation: The CO2 capacity is calculated as the moles of CO2 absorbed divided by the initial moles of the superbase in the solution.
Causality: The gravimetric method is direct and robust. Using pure CO2 provides the maximum absorption potential, while using a gas mixture (e.g., 15% CO2 in N2) offers a more realistic assessment for flue gas applications. The choice of 30 wt% superbase concentration is a common starting point that balances viscosity and capacity.[4]
Protocol 2: CO2 Desorption and Regeneration
Objective: To quantify the amount of CO2 released and determine the conditions required for regeneration.
Methodology:
-
Setup: Take the CO2-saturated solution from Protocol 1. Connect the reaction vessel outlet to a gas quantification system (e.g., a gas chromatograph or a mass flow meter).
-
Heating: Place the vessel in a heating mantle or oil bath and heat to a specific temperature (e.g., starting at 60°C and incrementally increasing).[7]
-
Quantification: As the solution is heated, CO2 will be released. Measure the total volume or mass of CO2 evolved over time.
-
Endpoint: Continue heating until CO2 evolution ceases. The time required for complete release is the desorption time.
-
Calculation: The amount of CO2 released determines the reversible capacity. The percentage of CO2 recovered can be calculated relative to the initial amount absorbed.
Causality: This protocol identifies the minimum temperature required for efficient regeneration, a critical factor for the overall energy consumption of the process. A low desorption temperature (e.g., 60-90°C) is highly desirable compared to the >120°C required for MEA.[1]
Protocol 3: Cyclic Stability
Objective: To assess the long-term performance and stability of the superbase-solvent system.
Methodology:
-
Initial Cycle: Perform one full absorption-desorption cycle as described in Protocols 1 and 2, recording the initial CO2 capacity.
-
Subsequent Cycles: Using the same sample of regenerated solution, repeat the absorption and desorption steps for a defined number of cycles (e.g., 5-10).[1][7]
-
Analysis: Measure the CO2 absorption capacity for each cycle.
-
Evaluation: Plot the capacity as a function of the cycle number. A stable system should show minimal or no loss in CO2 capturing capability over multiple cycles.[7]
Causality: This is the ultimate test of a sorbent's practical viability. Degradation of the superbase or solvent, or the formation of irreversible byproducts, will manifest as a decrease in capacity over time. Demonstrating stable performance over at least 5 cycles is a common benchmark for initial validation.[1][7]
Conclusion and Future Outlook
Guanidine-based superbases represent a highly promising and versatile class of molecules for CO2 capture. Their strong basicity, tunable structures, and ability to operate in efficient, reversible cycles under mild conditions address many of the shortcomings of conventional amine-based systems. Bicyclic guanidines like TBN, when paired with appropriate solvents, demonstrate exceptional kinetic performance, while novel crystallization-based methods offer a potential paradigm shift in reducing regeneration energy costs.
Future research should focus on further enhancing hydrolytic stability, as water is an unavoidable component of industrial flue gas.[10][11] Additionally, a deeper investigation into the long-term stability of these systems in the presence of real flue gas contaminants (SOx, NOx) is necessary for their successful transition from the laboratory to industrial application. The continued exploration of structure-property relationships and solvent synergies will undoubtedly unlock even more efficient and robust guanidine-based systems for a sustainable future.
References
- Title: Capture and Activation of Carbon Dioxide Using Guanidine Superbases Source: University of Lethbridge Research Repository URL
- Title: Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases Source: RSC Publishing URL
- Title: Capture and Fixation of CO2 Promoted by Guanidine Derivatives Source: ConnectSci URL
- Title: Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases Source: RSC Publishing URL
- Title: Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases Source: ResearchGate URL
- Title: Amidine‒ and guanidine‒based synthetic methods for CO2 capture and utilization | Request PDF Source: ResearchGate URL
- Source: Energy & Environmental Science (RSC Publishing)
- Title: Insight into Capture of Greenhouse Gas (CO2)
- Title: Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases Source: Helda - University of Helsinki URL
- Title: Stability of bicyclic guanidine superbases and their salts in water Source: PubMed Central URL
- Title: Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases Source: Helda - University of Helsinki URL
- Title: Carbon Dioxide Solubility in Guanidinium-Based Ionic Liquids at High Pressure | Request PDF Source: ResearchGate URL
- Title: Insight into Capture of Greenhouse Gas (CO₂)
- Title: Stability of bicyclic guanidine superbases and their salts in water Source: PubMed URL
- Title: CO2 capture systems based on saccharides and organic superbases Source: RSC Publishing URL
- Title: Carbon Capture via Crystallization with a Guanidine Ligand Source: Oak Ridge National Laboratory URL
- Title: Atomistic Insights into the Reactive Diffusion of CO2 in Guanidine-Based Facilitated Transport Membranes Source: PMC - NIH URL
- Title: Functionalized ionic liquids for CO2 capture under ambient pressure Source: Taylor & Francis Online URL
- Title: Carbon Dioxide Absorption in a Packed Column Using Guanidine-based Superbase Solution Source: ResearchGate URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. DSpace [helda.helsinki.fi]
- 4. Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00022F [pubs.rsc.org]
- 5. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. Synergetic effects on the capture and release of CO2 using guanidine and amidine superbases - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. info.ornl.gov [info.ornl.gov]
- 10. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of bicyclic guanidine superbases and their salts in water - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Evaluation of Guanidine Derivatives as Enzyme Inhibitors
The guanidinium group, the functional core of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its unique combination of a delocalized positive charge, planar geometry, and multiple hydrogen bond donors makes it a privileged scaffold in the design of enzyme inhibitors.[1][2] This guide provides an in-depth, technical comparison of guanidine derivatives as enzyme inhibitors, offering field-proven insights and detailed experimental protocols for their evaluation. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.
The Versatility of the Guanidinium Moiety in Enzyme Inhibition
The significance of the guanidinium group in drug design stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, charge pairing, and cation-π interactions with anionic groups like carboxylates and phosphates, which are often found in enzyme active sites.[3][4] This versatility has led to the development of guanidine-containing drugs with a wide range of therapeutic applications, including anticancer, antibacterial, antiviral, and antiprotozoal agents.[5][6]
Key Enzyme Classes Targeted by Guanidine Derivatives
The unique physicochemical properties of the guanidinium group make it an effective pharmacophore for a diverse array of enzyme targets. Notable examples include:
-
Proteases: The guanidinium group can mimic the side chain of arginine, a common substrate for many proteases. This has led to the development of guanidine-based inhibitors for enzymes like cruzain, a cysteine protease from Trypanosoma cruzi, the causative agent of Chagas' disease.[7][8]
-
Nitric Oxide Synthases (NOS): As analogs of the natural substrate L-arginine, guanidine derivatives have been extensively explored as inhibitors of the three NOS isoforms (eNOS, iNOS, and nNOS).[9][10][11][12] Selective inhibition of these isoforms is a key strategy for treating conditions ranging from neurodegenerative diseases to inflammatory disorders.[9]
-
Arginase: This manganese-dependent enzyme also utilizes L-arginine as a substrate. Guanidine-containing compounds have been designed as potent arginase inhibitors, with applications in cancer immunotherapy and cardiovascular diseases by modulating arginine levels.[13][14][15][16]
-
Kinases: The guanidinium moiety has been incorporated into kinase inhibitors, where it can interact with key residues in the ATP-binding pocket.[17] For example, derivatives have shown inhibitory activity against RAF-1/MEK-1.[17]
-
Ion Channels: Guanidine and its derivatives are known to inhibit voltage-gated potassium (Kv) channels by binding within the intracellular pore and stabilizing a closed state of the channel.[18][19][20]
Experimental Workflow for the Evaluation of Guanidine Derivatives
The robust evaluation of a novel guanidine derivative as a potential enzyme inhibitor requires a multi-faceted approach, combining initial screening with in-depth kinetic and biophysical characterization.
Caption: A generalized experimental workflow for the evaluation of guanidine derivatives as enzyme inhibitors.
Detailed Experimental Protocols
1. Enzyme Inhibition Assay (IC50 Determination)
This initial step aims to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).
-
Principle: The rate of the enzymatic reaction is measured in the presence of varying concentrations of the guanidine derivative.
-
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme (ideally a chromogenic or fluorogenic substrate for ease of detection)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Guanidine derivative stock solution (typically in DMSO)
-
96- or 384-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the guanidine derivative in the assay buffer.
-
In a microplate, add the enzyme and the diluted inhibitor solutions. Incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
2. Enzyme Kinetic Studies (Determination of Ki and Inhibition Type)
These studies provide deeper insights into the inhibitor's potency (Ki) and its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Principle: The initial reaction velocity is measured at various substrate and inhibitor concentrations.
-
Procedure:
-
Perform the enzyme assay as described above, but with varying concentrations of both the substrate and the guanidine derivative.
-
Generate Michaelis-Menten plots (initial velocity vs. substrate concentration) for each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration).[21]
-
Analyze the changes in the apparent Vmax and Km in the presence of the inhibitor to determine the type of inhibition.[21]
-
Calculate the inhibition constant (Ki) using the appropriate equations for the determined inhibition type.
-
3. Biophysical Assays for Direct Binding Analysis
Biophysical methods are crucial for confirming direct binding of the inhibitor to the enzyme and for characterizing the thermodynamics and kinetics of the interaction.[22]
-
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.[23] This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
-
Procedure:
-
Place a solution of the purified enzyme in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of the guanidine derivative.
-
Perform a series of injections of the inhibitor into the enzyme solution.
-
Measure the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model to determine the thermodynamic parameters.
-
-
-
Surface Plasmon Resonance (SPR):
-
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
-
Procedure:
-
Immobilize the purified enzyme onto a sensor chip.
-
Flow a series of concentrations of the guanidine derivative over the chip surface.
-
Monitor the change in the SPR signal over time to obtain sensorgrams.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine kon and koff.
-
Calculate Kd as koff/kon.
-
-
Comparative Analysis of Guanidine Derivatives as Enzyme Inhibitors
The following table provides a comparative overview of the inhibitory potency of various guanidine derivatives against their respective enzyme targets, as reported in the literature.
| Guanidine Derivative | Enzyme Target | IC50 / Ki | Source |
| Terbogrel | Thromboxane A2 Synthase | IC50 = 4.0 nM | [24] |
| Terbogrel | Thromboxane A2/Endoperoxide Receptor | IC50 = 11 nM | [24] |
| N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG) | Ischemia-induced [Ca2+]i overload | IC50 = 2.2 µM | [25] |
| Aminoguanidine | iNOS | Ki = 830 µM | [9] |
| Cyclopropylmethyl derivative of iminoctadine | Maize Polyamine Oxidase | Ki = 0.08 nM | [26][27] |
| 15aa (a guanidine derivative) | Human Arginase 1 | IC50 = 32 nM | [13][14][15] |
| BZG2 (a benzoylguanidine derivative) | SARS-CoV-2 Mpro | IC50 = 77 µM | [28] |
Mechanism of Action: The Arginine Mimicry
A common mechanism by which guanidine derivatives inhibit enzymes is by acting as mimics of the natural substrate, L-arginine. The guanidinium group can form strong bidentate hydrogen bonds and electrostatic interactions with carboxylate or phosphate groups in the enzyme's active site, which would normally bind the guanidinium group of arginine.
Caption: A simplified diagram illustrating the interaction of a guanidinium group with carboxylate residues in an enzyme's active site.
Conclusion and Future Perspectives
Guanidine derivatives represent a highly versatile and potent class of enzyme inhibitors with broad therapeutic potential. Their ability to mimic the natural amino acid arginine provides a solid foundation for rational drug design. The systematic evaluation of these compounds, employing a combination of robust biochemical and biophysical techniques, is crucial for elucidating their mechanism of action and for optimizing their potency and selectivity. Future research will likely focus on the development of novel guanidine scaffolds with improved pharmacokinetic properties and on the exploration of their potential as inhibitors for a wider range of enzyme targets.
References
-
Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. PubMed. [Link]
-
The Guanidinium Group in Molecular Recognition. Journal of Inclusion Phenomena & Macrocyclic Chemistry - Ovid. [Link]
-
Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase. PubMed. [Link]
-
Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scientific Research Publishing. [Link]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PMC - NIH. [Link]
-
Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase. PubMed. [Link]
-
Synthesis and Biological Evaluation of Guanidino Compounds Endowed with Subnanomolar Affinity as Competitive Inhibitors of Maize Polyamine Oxidase. ACS Publications. [Link]
-
Nω-NITRO- Nω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. PubMed. [Link]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. PubMed. [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - NIH. [Link]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Semantic Scholar. [Link]
-
Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Modern Research in Inflammation - Scirp.org. [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Semantic Scholar. [Link]
-
Guanidinium-based derivatives: searching for new kinase inhibitors. PubMed. [Link]
-
(PDF) Guanidine group: Definition and pharmaceutical applications. ResearchGate. [Link]
-
Mercaptoethylguanidine and guanidine inhibitors of nitric-oxide synthase react with peroxynitrite and protect against peroxynitrite-induced oxidative damage. PubMed. [Link]
-
Impact of the guanidinium group on hybridization and cellular uptake of cationic oligonucleotides. PubMed. [Link]
-
Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. PMC - NIH. [Link]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. ResearchGate. [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. ResearchGate. [Link]
-
Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor WRR-483 against Cruzain. PMC - NIH. [Link]
-
The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. PubMed. [Link]
-
Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. Frontiers. [Link]
-
Macrocyclic prolinyl acyl guanidines as inhibitors of β-secretase (BACE). PubMed. [Link]
-
Advances in Enzyme Inhibition: Biophysical and Experimental Approaches. MDPI. [Link]
-
Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. Scientific Reports. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. RSC Publishing. [Link]
-
Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. MDPI. [Link]
-
Biophysical methods in early drug discovery. PMC - NIH. [Link]
-
In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics. PMC - PubMed Central. [Link]
-
4.2 Enzyme kinetics and inhibition. Fiveable. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PMC - NIH. [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - NIH. [Link]
-
(PDF) GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. [Link]
-
Biological activities of guanidine compounds. PubMed. [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications. [Link]
-
Novel approaches to screening guanidine derivatives. ResearchGate. [Link]
- Inhibition of protease activity of human whole blood cell lysates.
-
A near-universal technique to measure enzyme inhibition. Tech Explorist. [Link]
-
Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. ScienceDirect. [Link]
-
Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]
-
Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Oxyguanidine Analogues of the Cysteine Protease Inhibitor WRR-483 against Cruzain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 10. Guanidine-substituted imidazoles as inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors - Modern Research in Inflammation - SCIRP [scirp.org]
- 13. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. | Semantic Scholar [semanticscholar.org]
- 16. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 17. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels | Semantic Scholar [semanticscholar.org]
- 21. fiveable.me [fiveable.me]
- 22. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A near-universal technique to measure enzyme inhibition [techexplorist.com]
- 24. Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and biological evaluation of guanidino compounds endowed with subnanomolar affinity as competitive inhibitors of maize polyamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Molecular modelling studies and in vitro enzymatic assays identified A 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Carbonic Acid and Guanidine-Based Reagents
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical waste we generate. This guide provides an in-depth, procedural framework for the proper disposal of two common, yet fundamentally different, laboratory reagents: carbonic acid and guanidine compounds. Understanding the distinct chemical properties and associated hazards of each is paramount to ensuring a safe laboratory environment and protecting our ecosystem.
Part 1: Managing Carbonic Acid Waste
Core Principles: The Unstable Nature of Carbonic Acid
Carbonic acid (H₂CO₃) is a weak, diprotic acid formed when carbon dioxide (CO₂) dissolves in water.[1][2] Its defining characteristic is its instability in aqueous solutions, where it readily decomposes back into water and carbon dioxide.[2][3] For this reason, carbonic acid is typically encountered in the lab only as dilute aqueous solutions and does not present a significant health hazard under normal conditions.[1][4] The primary concern for disposal is its mild acidity, which must be addressed to comply with wastewater regulations.
Personal Protective Equipment (PPE)
Before handling any chemical waste, equipping oneself with the appropriate PPE is the first line of defense. For dilute carbonic acid solutions, standard laboratory precautions are sufficient:
-
Eye/Face Protection: Safety glasses or goggles.
-
Hand Protection: Standard laboratory nitrile gloves.
-
Skin and Body Protection: A lab coat to protect from splashes.
Step-by-Step Disposal Protocol for Dilute Carbonic Acid
Waste streams containing carbonic acid that are not contaminated with other hazardous materials (e.g., heavy metals, toxic organics) can often be neutralized and disposed of via the sanitary sewer system.[5][6] However, always consult your institution's specific guidelines first.
Objective: To neutralize the acidic solution to a pH range acceptable for drain disposal (typically between 6.0 and 9.0).[7][8]
Materials:
-
Dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide)
-
pH paper or a calibrated pH meter
-
Appropriate waste container (e.g., a large polyethylene beaker)
-
Stir bar and stir plate
Procedure:
-
Preparation: Perform the neutralization in a well-ventilated area or a chemical fume hood. Place the container with the carbonic acid solution in a larger secondary container or an ice bath to manage any heat generated during neutralization.[6][7]
-
Dilution: If you are starting with a more concentrated solution, first dilute it by slowly adding the acid to a large volume of cold water. Never add water to acid .[7] Aim for a concentration of approximately 5% or less.[8]
-
Neutralization: Slowly add the dilute basic solution to the carbonic acid waste while stirring gently.[9] The use of a weak base like sodium bicarbonate is often preferred as it is less likely to cause a rapid temperature increase.
-
pH Monitoring: Periodically stop adding the base and check the pH of the solution using pH paper or a meter.[8]
-
Completion: Continue adding the neutralizing agent until the pH is stably within the 6.0 to 9.0 range.[7]
-
Disposal: Once neutralized and confirmed to be free of other regulated contaminants, flush the solution down the drain with a copious amount of cold water (at least 20 parts water to 1 part solution).[6][8]
The causality behind this procedure is simple: neutralizing the acid prevents the corrosion of plumbing infrastructure and protects aquatic life by ensuring the water discharged from the facility does not alter the pH of the local ecosystem.[9][10]
Spill Management
In case of a spill, contain it with an inert absorbent material (e.g., vermiculite, sand).[4] Once absorbed, the material can be carefully collected, neutralized as described above, and disposed of according to institutional and local regulations.[4]
Part 2: The Critical Mandates for Guanidine Waste Disposal
Core Principles: Understanding Guanidine's Hazards
Guanidine and its salts, such as guanidine hydrochloride and guanidine thiocyanate, are potent protein denaturants widely used in molecular biology.[11] Unlike the relatively benign carbonic acid, these compounds are hazardous and require strict disposal protocols.
Key Hazards:
-
Toxicity: Guanidine compounds are harmful if swallowed, inhaled, or absorbed through the skin.[12][13]
-
Irritation/Corrosion: They can cause serious skin and eye irritation or damage.[13][14][15]
-
Environmental Hazard: They are harmful to aquatic life.[12][13]
-
Extreme Incompatibility: This is the most critical safety consideration. When mixed with acids or bleach (sodium hypochlorite), guanidine waste can liberate highly toxic and flammable gases.[15][16] Specifically, guanidine thiocyanate reacts with acid to produce hydrogen cyanide gas, and guanidine hydrochloride can react with bleach to form other hazardous compounds.[16][17]
Due to these dangers, guanidine-containing waste must never be disposed of down the drain or mixed with other chemical waste streams.[15][18]
Personal Protective Equipment (PPE)
When handling guanidine waste, more stringent PPE is required:
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield is recommended for larger quantities.[15]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11mm).[15]
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.[14]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.[15]
Step-by-Step Disposal Protocol for Guanidine Waste
All materials containing guanidine must be collected and disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department.[14][19]
Procedure:
-
Waste Collection: Collect all guanidine waste—including solutions, contaminated gloves, pipette tips, and paper towels—in a designated, compatible waste container.[14][15]
-
Container Selection: Use a robust, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.[20][21] Do not use glass containers for hydrofluoric acid-containing guanidine solutions.[21]
-
Labeling: The container must be clearly labeled. Per EPA requirements, the label must include the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Guanidine Hydrochloride Waste"), and an indication of the associated hazards.[14][22]
-
Segregation and Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14][22] This area must be under the control of laboratory personnel and away from incompatible materials, especially acids and bleach.[20][23]
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[14] Follow their specific procedures for waste manifests and transportation.
This self-validating protocol ensures that toxic waste is isolated from the general environment and prevents accidental mixing that could lead to a catastrophic chemical reaction.
Spill Management
In the event of a guanidine spill:
-
Evacuate and Ventilate: Clear the immediate area and ensure it is well-ventilated.[14]
-
Contain: Prevent the spill from spreading. For solid spills, avoid creating dust.[14]
-
Clean-up: While wearing full PPE, carefully scoop or sweep up the material. For liquid spills, use an inert absorbent. Place all contaminated materials into a labeled hazardous waste container for disposal.
-
Report: Immediately report the spill to your laboratory supervisor and EHS department.[14]
Part 3: Comparative Summary and Disposal Workflow
Data Presentation: Carbonic Acid vs. Guanidine Disposal
The table below summarizes the critical differences in the disposal pathways for these two chemicals.
| Parameter | Carbonic Acid (Dilute Solution) | Guanidine & Guanidine Salts |
| Primary Hazard | Mild Corrosivity (Acidity) | Acute Toxicity, Irritant/Corrosive, Environmental Hazard[12][13] |
| Disposal Method | Neutralize to pH 6-9, then drain disposal (pending local regulations)[5][6] | Collect as Hazardous Waste for EHS pickup. NO DRAIN DISPOSAL .[14][15] |
| Key Incompatibilities | Strong acids and bases (during storage)[4] | Acids, Bleach, Strong Oxidizing Agents [12][15][16] |
| Required PPE | Safety glasses, gloves, lab coat | Chemical goggles, resistant gloves, lab coat (work in fume hood)[15] |
| Container Type | Polyethylene or glass beaker for neutralization | Labeled, sealed, compatible (e.g., HDPE) hazardous waste container[20][21] |
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of carbonic acid and guanidine waste streams.
Caption: Decision workflow for carbonic acid and guanidine waste disposal.
By adhering to these distinct and scientifically grounded procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of your research environment. Always prioritize safety and, when in doubt, consult your institution's Environmental Health & Safety department.
References
- Benchchem. (n.d.). Proper Disposal of Guanidine Stearate: A Guide for Laboratory Professionals.
- ECHEMI. (n.d.). Carbonic acid SDS, 463-79-6 Safety Data Sheets.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Scribd. (n.d.). Carbonic Acid: Properties and Uses.
- Benchchem. (n.d.). Safe Disposal of Guanidine Thiocyanate (CAS 593-84-0).
- Fisher Scientific. (2015). Safety Data Sheet - Carbonic Acid Soln.
- Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
- Airgas. (n.d.). SAFETY DATA SHEET.
- American Chemical Society. (2020). Guanidine. Retrieved from American Chemical Society's website.
- Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride.
- Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
- AquaPhoenix Scientific. (2012). Material Safety Data Sheet - Sodium Carbonate.
- ITW Reagents. (n.d.). Safety data sheet - Guanidine thiocyanate - Solution.
- ScienceLab.com. (n.d.). material safety data sheet - guanidine hydrochloride 99%.
- UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal.
- National Institutes of Health. (n.d.). Carbonic Acid. PubChem.
- BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Thiocyanate.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Guanidine hydrochloride.
- BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Guanidine hydrochloride.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine thiocyanate.
- Wikipedia. (n.d.). Carbonic acid.
- National Institutes of Health. (n.d.). Guanidine. PubChem.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Google Patents. (n.d.). US20110091366A1 - Neutralization of acid and production of carbonate-containing compositions.
- PCC Group. (2022). What are the properties and applications of carbonic acid?.
- AG Scientific. (n.d.). Guanidine Thiocyanate 6M Solution.
- Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide.
- American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Wikipedia. (n.d.). Guanidine.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Guanidine hydrochloride.
- University of Georgia. (n.d.). Neutralization Guide.
- U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
- Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Santa Cruz Biotechnology. (n.d.). Guanidine sulfate salt.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- QIAGEN. (n.d.). How do I safely inactivate biohazardous flow-through material?.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Kansas State University. (n.d.). Neutralization of strong acids and bases.
Sources
- 1. scribd.com [scribd.com]
- 2. Carbonic acid - Wikipedia [en.wikipedia.org]
- 3. What are the properties and applications of carbonic acid? - PCC Group Product Portal [products.pcc.eu]
- 4. fishersci.com [fishersci.com]
- 5. Lab methods [zoology.ubc.ca]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. esd.uga.edu [esd.uga.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 10. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 11. Guanidine - Wikipedia [en.wikipedia.org]
- 12. criver.com [criver.com]
- 13. biospectra.us [biospectra.us]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 17. acs.org [acs.org]
- 18. itwreagents.com [itwreagents.com]
- 19. agscientific.com [agscientific.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 22. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 23. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling Guanidinium Carbonate
For Researchers, Scientists, and Drug Development Professionals
As a senior application scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides an in-depth, experience-driven framework for the safe handling of guanidinium carbonate (also known as carbonic acid;guanidine), moving beyond a simple checklist to instill a culture of safety and procedural excellence within your laboratory.
Understanding the Risks: The "Why" Behind the "What"
Guanidinium carbonate is a versatile reagent, but its utility is matched by its potential hazards. It is classified as harmful if swallowed and can cause serious eye irritation, as well as skin and respiratory tract irritation.[1][2][3][4][5][6] Chronic exposure may lead to more severe health issues.[7] The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2][7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of responsible chemical management.
The causality is clear: the fine, powdery nature of guanidinium carbonate makes it easily airborne, increasing the risk of inhalation.[2] Its chemical properties can lead to significant irritation upon contact with mucous membranes and skin.[2][5] Our procedural choices in PPE are a direct response to these inherent risks.
Core Directive: Your Shield Against Exposure
A multi-layered approach to PPE is essential when handling guanidinium carbonate. This includes protection for your eyes, face, hands, and body.
Eye and Face Protection: The First Line of Defense
Mandatory:
-
Safety glasses with side-shields: These are the absolute minimum requirement for any work involving guanidinium carbonate, conforming to standards such as EN166 (EU) or ANSI Z87.1 (US).[4]
-
Chemical safety goggles: Recommended when there is a potential for splashing or significant dust generation.[2][8] Goggles provide a more complete seal around the eyes than safety glasses.
-
Face shield: In conjunction with safety glasses or goggles, a face shield offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high risk of splashing.[1]
The Rationale: Guanidinium carbonate can cause serious eye damage.[1][5][6] Direct contact can lead to immediate and severe irritation.[2] The use of appropriate eye and face protection is a non-negotiable aspect of safe handling.
Hand Protection: Preventing Dermal Absorption
Mandatory:
-
Chemical-resistant gloves: Nitrile or latex gloves are generally suitable for handling solid guanidinium carbonate.[4] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating your skin.[4]
The Rationale: Guanidinium carbonate is a skin irritant.[2][4] Prolonged or repeated contact can lead to dermatitis. Gloves provide a necessary barrier to prevent dermal absorption and irritation.
Body Protection: Shielding from Spills and Dust
Mandatory:
-
Laboratory coat: A standard lab coat is required to protect your clothing and skin from accidental spills and dust.[9]
-
Full-coverage clothing: Wear long pants and closed-toe shoes to minimize exposed skin.
The Rationale: Protecting the skin on your body is just as important as protecting your hands and eyes. A lab coat and appropriate clothing prevent accidental contact with guanidinium carbonate.
Respiratory Protection: Guarding Against Inhalation
When Required:
-
Dust mask or respirator: If you are working in a poorly ventilated area or if there is a high likelihood of generating dust, a NIOSH/MSHA-approved respirator is necessary.[2][8][9][10] The type of respirator should be selected based on the concentration of airborne particles.[4]
The Rationale: Inhaling guanidinium carbonate dust can cause respiratory tract irritation.[2][4][5] Engineering controls, such as fume hoods or ventilated enclosures, should always be the primary method of controlling airborne contaminants.[8][9] When these are not sufficient, respiratory protection is essential.
Operational Plan: From Benchtop to Disposal
A self-validating safety system extends beyond simply wearing PPE. It encompasses the entire workflow, from preparation to cleanup and disposal.
Engineering Controls and Work Practices
-
Ventilation: Always handle guanidinium carbonate in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[2][8][9]
-
Minimize Dust Generation: Handle the solid carefully to avoid creating dust clouds.[2][7]
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2][4][7] Do not eat, drink, or smoke in areas where guanidinium carbonate is handled or stored.[1][3][11]
Accidental Release Measures
In the event of a spill, your immediate actions are crucial:
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Protect Yourself: Wear the appropriate PPE, including respiratory protection if necessary.[1][4][7]
-
Containment and Cleanup:
-
For small spills, use appropriate tools to carefully sweep or scoop the material into a designated waste container.[9]
-
For large spills, use a shovel to place the material into a suitable container for disposal.[9]
-
Avoid dry sweeping that can generate dust.[7] If necessary, moisten the spilled material with water to prevent it from becoming airborne, but be aware that guanidinium carbonate is soluble in water.[5]
-
Clean the spill area with soap and water.[2]
-
First Aid: Immediate Response Protocols
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2][3] If irritation persists, seek medical attention.[7]
-
Inhalation: Move the individual to fresh air.[1][2][3] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting.[2][8] If the person is conscious and alert, give them 2-4 cupfuls of water or milk to drink.[2][8] Never give anything by mouth to an unconscious person.[2][3] Seek immediate medical attention.[1][2]
Disposal Plan: Responsible Stewardship
Proper disposal of guanidinium carbonate and any contaminated materials is a critical final step.
-
Waste Collection: Collect waste guanidinium carbonate and contaminated materials in a clearly labeled, sealed container.[4][7]
-
Consult Regulations: Dispose of the waste in accordance with all local, state, and federal regulations.[11] Contact your institution's environmental health and safety (EHS) department for specific guidance.
-
Licensed Disposal Company: It may be necessary to use a licensed professional waste disposal service.[4]
Data Presentation: At-a-Glance PPE Requirements
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety glasses with side-shields | Chemical-resistant gloves | Lab coat, full-coverage clothing | Not typically required if in a fume hood |
| Preparing Solutions | Chemical safety goggles | Chemical-resistant gloves | Lab coat, full-coverage clothing | Not typically required if in a fume hood |
| High-Energy Operations (e.g., grinding) | Face shield and goggles | Chemical-resistant gloves | Lab coat, full-coverage clothing | Dust mask or respirator |
| Spill Cleanup | Chemical safety goggles (or face shield) | Chemical-resistant gloves | Lab coat, full-coverage clothing | Dust mask or respirator (as needed) |
Visualization: PPE Decision-Making Workflow
Caption: A flowchart illustrating the decision-making process for selecting and using appropriate PPE when handling guanidinium carbonate.
References
- Stobec. (2003, May 19). Safety Data Sheet (91/155/EC) Guanidine Carbonate (GC).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine carbonate, 99+%.
- Chemstock. (n.d.). GUANIDINE CARBONATE.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - GUANIDINE CARBONATE, 99% (TITR.).
- Santa Cruz Biotechnology, Inc. (2016, June 16). SC-397832 - Guanidine carbonate salt - SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). GUANIDINE CARBONATE CAS No 593-85-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
- Spectrum Chemical. (2020, July 20). SAFETY DATA SHEET.
- Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - guanidine carbonate 99%.
- ChemicalBook. (2024, January 12). Exploring the Uses and Safety Considerations of Guanidine Carbonate.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
- National Institutes of Health. (n.d.). Guanidine carbonate | C3H12N6O3 | CID 11650. PubChem.
- ChemicalBook. (n.d.). Guanidine carbonate(593-85-1).
Sources
- 1. stobec.com [stobec.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Exploring the Uses and Safety Considerations of Guanidine Carbonate_Chemicalbook [chemicalbook.com]
- 6. Guanidine carbonate | C3H12N6O3 | CID 11650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemstock.ae [chemstock.ae]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. Guanidine carbonate(593-85-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
